3,5-Dimethyl-4-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAVFNOGEPCOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290267 | |
| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-38-3 | |
| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethyl-4-nitrobenzoic Acid
CAS Number: 3095-38-3
Introduction: A Versatile Building Block in Synthetic Chemistry
3,5-Dimethyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1][2] Its structural features—a benzoic acid moiety for derivatization, a nitro group that can be a versatile synthetic handle, and two methyl groups influencing its electronic properties and steric hindrance—make it a compound of interest for researchers in medicinal chemistry, agrochemicals, and dye manufacturing.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery and development, and essential safety information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3095-38-3 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 221-223 °C | [3] |
| Boiling Point | 356.5 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Insoluble in water. | [3] |
| Appearance | Crystalline powder | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through the oxidation of the corresponding substituted xylene, 4-nitro-m-xylene (also known as 3,5-dimethylnitrobenzene). While various oxidizing agents can be employed for the conversion of a methyl group to a carboxylic acid, potassium permanganate (KMnO₄) in a controlled reaction environment is a common and effective method.[5][6] The presence of a phase transfer catalyst can be beneficial in reactions involving permanganate to improve the interaction between the aqueous oxidant and the organic substrate.[3]
Experimental Protocol: Oxidation of 4-nitro-m-xylene
This protocol is based on established principles of benzylic oxidation using potassium permanganate.[5][6]
Materials:
-
4-nitro-m-xylene (3,5-dimethylnitrobenzene)
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB) - Optional Phase Transfer Catalyst
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl)
-
Distilled water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-m-xylene and water. If using a phase transfer catalyst, add tetrabutylammonium bromide.
-
Basification: Make the solution slightly alkaline by adding a dilute solution of sodium hydroxide. A slightly alkaline medium is generally more favorable for permanganate oxidations of substituted toluenes than a neutral or strongly alkaline one.[7]
-
Addition of Oxidant: While stirring the mixture, gradually add potassium permanganate in portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.
-
Reflux: Once the addition of potassium permanganate is complete, heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO₂). This step may take several hours.[5]
-
Quenching and Filtration: After the reaction is complete (as indicated by the absence of the permanganate color), cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.
-
Acidification: Combine the filtrate and the washings. While stirring, carefully acidify the solution with hydrochloric acid until the pH is acidic (pH 2-3). This compound will precipitate out of the solution as a solid.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product in a vacuum oven to obtain pure this compound.
Causality Behind Experimental Choices:
-
Slightly Alkaline Conditions: The use of a slightly alkaline medium enhances the oxidizing power of potassium permanganate while minimizing side reactions that can occur under strongly acidic or basic conditions.[7]
-
Gradual Addition of KMnO₄: This is crucial to control the exothermic nature of the oxidation reaction and prevent a runaway reaction.
-
Reflux: Heating the reaction mixture increases the reaction rate, ensuring the complete conversion of the starting material.
-
Acidification: this compound is soluble in its carboxylate salt form in alkaline solution. Acidification protonates the carboxylate, rendering the acid insoluble in the aqueous medium and allowing for its isolation.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, with many exhibiting a wide range of biological activities.[8][9] The nitro group can act as a pharmacophore or a versatile synthetic handle for further molecular modifications.[9][10]
As a Synthetic Intermediate
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The carboxylic acid group can be readily converted to esters, amides, and other functional groups, while the nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. This amine can then be further derivatized to introduce diverse functionalities.
While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural analog, 3-methyl-4-nitrobenzoic acid, is a known intermediate in the synthesis of the antihypertensive drug telmisartan and some treatments for AIDS.[11][12] This suggests the potential for this compound to be used in the synthesis of novel bioactive compounds.
Potential Biological Activity
There is some indication that this compound itself may possess biological activity. One supplier reports that it has been shown to inhibit the growth of Salmonella Typhimurium in vitro.[2] The proposed mechanism involves its metabolism to nitrite or nitrate ions or the formation of superoxide anion radicals, which are known to have antibacterial effects.[2] However, this claim requires further validation through peer-reviewed scientific studies.
Furthermore, studies on derivatives of the similar 3-methyl-4-nitrobenzoic acid have demonstrated antifungal activity against various Candida species.[13] This suggests that derivatives of this compound could be a promising area for the development of new antifungal agents. The broader class of nitrobenzoic acids and their derivatives are known to exhibit a range of biological activities, including antitubercular properties.[4]
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, with the CAS number 3095-38-3, is a valuable and versatile intermediate in organic synthesis. Its straightforward synthesis from 4-nitro-m-xylene and the reactivity of its functional groups make it an attractive starting material for the development of new pharmaceuticals, agrochemicals, and dyes. While its direct biological activities are not yet extensively documented in peer-reviewed literature, the known activities of structurally similar compounds and their derivatives suggest that it holds significant potential for future research in drug discovery. As with any chemical reagent, proper safety precautions must be observed during its handling and use.
References
- JP2001011026A - Method for producing 3-methyl-4-nitrobenzoic acid - Google Patents. (n.d.).
- PubChem. (n.d.). This compound.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. (n.d.).
- A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC. (2014, February 14).
- A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE. I1 - Zenodo. (n.d.).
- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents. (n.d.).
- Eureka | Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid.
- Sciencemadness Discussion Board. (2020, December 23). Nitrotoluene oxidation.
- ResearchGate. (2025, August 6). Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst.
- A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. (2025, August 9).
- ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
- THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS - UBC Library Open Collections. (1972, December 18).
- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.).
- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
Sources
- 1. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 5. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 11. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 12. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
3,5-Dimethyl-4-nitrobenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 3095-38-3) is a substituted aromatic carboxylic acid that serves as a highly versatile intermediate in various fields of chemical synthesis. Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The molecule's unique structural arrangement, featuring a benzoic acid core flanked by two methyl groups ortho to a nitro group, imparts a distinct set of chemical properties and reactivity patterns. This steric and electronic configuration is central to its function as a molecular building block.
This guide provides a comprehensive technical overview of the chemical and physical properties of this compound, offering field-proven insights into its synthesis, characterization, reactivity, and safe handling. The content is structured to provide not just data, but the causal reasoning behind the compound's behavior, empowering researchers to leverage its properties effectively in their synthetic strategies.
Part 1: Physicochemical and Structural Properties
The physical characteristics of a compound are foundational to its application in experimental work, dictating everything from solvent choice to storage conditions. The properties of this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 3095-38-3 | [3][4][5] |
| Molecular Formula | C₉H₉NO₄ | [4][5] |
| Molecular Weight | 195.17 g/mol | [4][5] |
| Melting Point | 221-224 °C | [1][3][6] |
| Boiling Point | 356.5 °C (at 760 mmHg) | [1][3] |
| Density | 1.333 g/cm³ (Predicted) | [1][3] |
| pKa | 3.56 ± 0.10 (Predicted) | [1][3] |
| Water Solubility | Insoluble | [1][2][3] |
| Appearance | Off-white to yellow powder | [7] |
| Storage | 2-8 °C, in a dry, well-ventilated place | [1][3] |
Structural Analysis: The Impact of Steric Hindrance
A key feature dictating the reactivity of this compound is the steric strain imposed by the two methyl groups at the C3 and C5 positions, which are ortho to the C4 nitro group. In analogous compounds like 3,5-dimethyl-4-nitrophenol, this steric hindrance forces the nitro group to rotate out of the plane of the benzene ring.[8] This rotation significantly diminishes the group's ability to withdraw electron density via resonance (the -R effect), a phenomenon that requires planarity with the aromatic system.[8]
Consequently, the electronic influence of the nitro group on the aromatic ring is dominated by its inductive electron-withdrawing effect (the -I effect). This nuanced electronic profile is a critical consideration for predicting reaction outcomes and understanding the compound's acidity and spectral characteristics.
Caption: Steric hindrance and its electronic consequences.
Part 2: Synthesis and Purification
Synthesis via Oxidation of 4-Nitro-m-xylene
The most direct and industrially relevant synthesis of this compound involves the selective oxidation of one methyl group of a suitable precursor, 4-nitro-m-xylene (1,3-dimethyl-4-nitrobenzene). Strong oxidizing agents are required for this transformation. A reported method utilizes chromium(VI) oxide in acetic acid, achieving a high yield.[1] The causality for this choice lies in the potent oxidizing power of Cr(VI) under acidic conditions, which is capable of converting an aromatic methyl group to a carboxylic acid.
Experimental Protocol: Synthesis
-
Self-Validation: The success of the reaction is monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The final product's identity and purity are confirmed by melting point analysis and spectroscopic methods (IR, NMR) as described in Part 3.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge 4-nitro-m-xylene and glacial acetic acid.
-
Reagent Addition: While stirring, slowly add a solution of chromium(VI) oxide in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid via the dropping funnel. Maintain the temperature to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it onto ice water. The crude product will precipitate.
-
Quenching: Cautiously add a saturated solution of sodium bisulfite to quench any excess Cr(VI) oxidant until the solution color changes from orange/brown to green.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Part 3: Spectroscopic Characterization
Spectroscopic analysis provides an empirical "fingerprint" of a molecule, essential for confirming its identity and assessing its purity post-synthesis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands. Actual spectral data is available in public databases for comparison.[5]
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing a very broad signal due to hydrogen bonding.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.
-
~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.
-
~2950 cm⁻¹: C-H stretches of the methyl groups.
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
~13.5 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid.
-
~7.8 ppm (singlet, 2H): The two equivalent aromatic protons at the C2 and C6 positions. Their equivalence is a direct consequence of the molecule's symmetry.
-
~2.4 ppm (singlet, 6H): The six equivalent protons of the two methyl groups at the C3 and C5 positions.
-
~167 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~150 ppm: Aromatic carbon attached to the nitro group (C4).
-
~138 ppm: Aromatic carbons attached to the methyl groups (C3, C5).
-
~132 ppm: Aromatic carbon attached to the carboxylic acid group (C1).
-
~125 ppm: Aromatic carbons bearing protons (C2, C6).
-
~19 ppm: Methyl group carbons (-CH₃).
-
Preparation: Accurately weigh 5-10 mg of dry this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Acquisition: Utilize a standard one-pulse sequence for ¹H NMR and a proton-decoupled pulse sequence for ¹³C NMR. The number of scans should be sufficient to achieve a high signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced internally to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion: The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 195, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect to see characteristic fragments corresponding to the loss of key functional groups:
-
m/z = 178: Loss of -OH (M - 17)
-
m/z = 150: Loss of -COOH (M - 45)
-
m/z = 149: Loss of -NO₂ (M - 46)
-
Part 4: Chemical Reactivity and Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two primary functional groups: the carboxylic acid and the nitro group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, allowing for its elaboration into other functional groups.
-
Esterification: Reaction with an alcohol under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂) followed by reaction with an amine produces an amide.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol, (3,5-dimethyl-4-nitrophenyl)methanol.
Reactions of the Nitro Group
The nitro group is a versatile functional handle, most valued for its ability to be reduced to a primary amine.
-
Reduction to Amine: This is a cornerstone transformation in pharmaceutical synthesis. Standard conditions include catalytic hydrogenation (H₂ over Pd/C) or reduction with metals in acid (e.g., Sn or Fe in HCl). The product, 4-amino-3,5-dimethylbenzoic acid, is a valuable bifunctional building block containing both an amine and a carboxylic acid.
Caption: Key synthetic transformations of the title compound.
Application as a Pharmaceutical Intermediate
While not an active pharmaceutical ingredient (API) itself, this compound is a quintessential example of a "building block" used to construct more complex APIs. Its utility can be contextualized by comparing it to structurally similar compounds. For instance, the related molecule 3-Methyl-4-nitrobenzoic acid is a crucial intermediate in the industrial synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[10] The synthetic steps often involve reduction of the nitro group to an amine, followed by coupling reactions to build the final API scaffold. This precedent highlights the strategic importance of nitrobenzoic acid derivatives in drug development pipelines. Furthermore, some studies have indicated that the compound itself possesses in vitro antibacterial properties, suggesting potential avenues for further investigation.[4]
Part 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable when working with any chemical reagent.
Table 2: Hazard Identification and Safety
| Hazard Type | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed (H302).[5][11] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[11] |
| Irritation | Causes serious eye irritation (H319). Causes skin and respiratory irritation.[1][11][12] | Wear protective gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[13] |
| Incompatibilities | Reacts with strong oxidizing agents and strong bases.[13] | Store away from incompatible materials. |
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[11]
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for the modern synthetic chemist. Its value is rooted in a unique combination of steric and electronic properties that govern its reactivity. A thorough understanding of its synthesis, spectroscopic fingerprint, and the differential reactivity of its functional groups allows researchers and drug development professionals to design robust and efficient synthetic routes toward complex molecular targets. By following rigorous characterization and safety protocols, this versatile intermediate can be reliably employed to advance research and development in the chemical and pharmaceutical sciences.
References
- This compound|3095-38-3 - LookChem. LookChem.
- This compound | C9H9NO4 | CID 249413 - PubChem. National Center for Biotechnology Information.
- 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem. National Center for Biotechnology Information.
- Synthesis of 3-methyl-5-nitrobenzoic acid - PrepChem.com. PrepChem.
- This compound - Stenutz. Stenutz.
- The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
- Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? - Chemistry Stack Exchange. Chemistry Stack Exchange.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 3095-38-3 [chemicalbook.com]
- 3. This compound CAS#: 3095-38-3 [m.chemicalbook.com]
- 4. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 5. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. echemi.com [echemi.com]
- 12. This compound, 97% | Fisher Scientific [fishersci.ca]
- 13. fishersci.com [fishersci.com]
3,5-Dimethyl-4-nitrobenzoic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (DMNA) is a substituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Its molecular architecture, characterized by a benzoic acid core with two methyl groups positioned ortho to a nitro group, creates a unique electronic and steric environment. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and reactivity. A central focus is the principle of "Steric Inhibition of Resonance," a phenomenon where the flanking methyl groups force the nitro group out of the benzene ring's plane, profoundly altering the molecule's electronic character and reactivity. This guide serves as a technical resource, offering field-proven insights and detailed protocols for professionals engaged in organic synthesis and drug discovery.
Introduction to Substituted Nitrobenzoic Acids
Nitrobenzoic acids are a class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] The presence of both an electron-withdrawing nitro group (-NO₂) and a carboxylic acid group (-COOH) on a benzene ring imparts a dual reactivity profile. The specific placement of additional substituents, such as the methyl groups in this compound (CAS No: 3095-38-3), allows for fine-tuning of the molecule's properties, including acidity, solubility, and biological activity.[3][4] Understanding the interplay of these functional groups is paramount for leveraging this molecule as a strategic building block in complex molecular design. For instance, the related compound 3-methyl-4-nitrobenzoic acid is a critical intermediate in the synthesis of Telmisartan, a widely used antihypertensive drug, highlighting the pharmaceutical relevance of this structural class.[5]
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the spatial arrangement of its substituents, which dictates its physical and chemical behavior.
Structural Analysis: Steric Inhibition of Resonance
The two methyl groups at the C3 and C5 positions are located directly adjacent (ortho) to the nitro group at C4. This proximity creates significant steric hindrance, a repulsive interaction between the electron clouds of these groups. To alleviate this strain, the nitro group is forced to twist out of the plane of the benzene ring.[6][7]
This rotation has a critical electronic consequence known as Steric Inhibition of Resonance. Effective resonance delocalization of the nitro group's electrons with the aromatic π-system requires the p-orbitals of the nitro group and the ring to be aligned. By forcing the nitro group out of plane, the methyl groups disrupt this alignment, diminishing the powerful electron-withdrawing resonance effect (-R effect) of the nitro group.[7] While the inductive electron-withdrawing effect (-I effect) remains, the attenuation of the resonance effect makes the aromatic ring less electron-deficient than would be expected for a typical para-nitro substituted benzoic acid. This has profound implications for the molecule's acidity and reactivity.
Caption: Steric hindrance from ortho methyl groups inhibits resonance.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 3095-38-3 | [4][8] |
| Molecular Formula | C₉H₉NO₄ | [4][8] |
| Molecular Weight | 195.17 g/mol | [4][8] |
| IUPAC Name | This compound | [4] |
| Melting Point | 221-224 °C | [1][9][10] |
| Boiling Point | 356.5 °C at 760 mmHg (Predicted) | [1][9] |
| pKa | 3.56 ± 0.10 (Predicted) | [1] |
| Solubility | Insoluble in water | [1][2] |
| Appearance | White to cream or pale yellow crystalline powder | [11] |
| SMILES | CC1=CC(=CC(=C1[O-])C)C(=O)O | [4][8] |
Synthesis and Purification
As a specialized intermediate, this compound is typically prepared through the oxidation of a suitable precursor. The choice of starting material and oxidant is critical for achieving high yield and purity.
Retrosynthetic Approach
A logical retrosynthetic disconnection points to the oxidation of one methyl group of 3,4,5-trimethylnitrobenzene or the nitration of 3,5-dimethylbenzoic acid. The former is often more practical, as selective oxidation of one methyl group can be achieved under controlled conditions.
Caption: Retrosynthetic analysis via methyl group oxidation.
Experimental Protocol: Oxidation of 3,4,5-Trimethylnitrobenzene
This protocol describes a robust method for the synthesis of the title compound using potassium permanganate (KMnO₄), a strong and reliable oxidizing agent for converting benzylic methyl groups to carboxylic acids. The procedure is adapted from established methods for similar transformations.[12]
Materials:
-
3,4,5-Trimethylnitrobenzene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Deionized water
-
Sodium metabisulfite
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Celite or a similar filter aid
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 3,4,5-trimethylnitrobenzene (1 equivalent), pyridine (approx. 13 mL per gram of starting material), and water (approx. 8 mL per gram of starting material).
-
Heating: Heat the stirred mixture to 80-85 °C.
-
Oxidant Addition: Add KMnO₄ (2 equivalents) portion-wise over approximately 1 hour, ensuring the reaction temperature does not exceed 95 °C. The causality here is crucial: portion-wise addition prevents a dangerous exotherm and allows for controlled oxidation.
-
Reaction Monitoring: Maintain the temperature at 85-90 °C for 2-3 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Filtration: Cool the reaction mixture slightly and filter the hot solution through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Decolorization: Combine the filtrates and decolorize the solution by adding a few drops of a saturated sodium metabisulfite solution until the pink/purple color disappears.
-
Solvent Removal & Extraction: Evaporate the solvents under reduced pressure. Dissolve the resulting residue in water and perform a liquid-liquid extraction with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic byproducts.
-
Acidification & Product Isolation: Transfer the aqueous layer to a beaker and cool in an ice bath. Carefully acidify with concentrated HCl to a pH of ~2. The desired product, this compound, will precipitate as a solid.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.[12]
Self-Validation: The identity and purity of the synthesized product must be confirmed by measuring its melting point and comparing it to the literature value (221-224 °C) and by the spectroscopic methods detailed in the following section.[1][10]
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, one asymmetric (~1520-1560 cm⁻¹) and one symmetric (~1345-1385 cm⁻¹).
-
C-H Stretch (Aromatic/Alkyl): Bands around 2850-3100 cm⁻¹.
The availability of reference FTIR spectra confirms these assignments.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons: A singlet corresponding to the two equivalent protons at C2 and C6. Its chemical shift will be influenced by the adjacent carboxylic acid and methyl groups.
-
Methyl Protons: A singlet integrating to six protons, corresponding to the two equivalent methyl groups at C3 and C5.
-
Carboxylic Acid Proton: A broad singlet at the downfield end of the spectrum (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will reflect the molecular symmetry.
-
Carbonyl Carbon: A signal in the 165-175 ppm range.
-
Aromatic Carbons: Four distinct signals are expected: C1 (ipso-COOH), C2/C6, C3/C5, and C4 (ipso-NO₂).
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₉H₉NO₄ (195.0532 Da).[4]
Reactivity and Mechanistic Considerations
The molecule's unique structure governs its chemical reactivity, making it a versatile synthetic intermediate.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes standard transformations, such as:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.[13]
-
Amide Formation: Conversion to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine produces an amide.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol.
Reactions of the Nitro Group
The nitro group is a key functional handle for further molecular elaboration.
-
Reduction to an Amine: The most common and synthetically valuable reaction is the reduction of the nitro group to an amine (-NH₂). This can be achieved using various reagents, such as:
-
Catalytic hydrogenation (H₂, Pd/C)
-
Metals in acid (e.g., Sn/HCl, Fe/HCl)
-
Sodium dithionite (Na₂S₂O₄)
-
The resulting 4-amino-3,5-dimethylbenzoic acid is a valuable building block for synthesizing heterocycles and other complex molecules, particularly in the development of bioactive compounds.
Applications in Research and Drug Development
While not a drug itself, this compound is an important raw material and intermediate.[2][3]
-
Synthetic Intermediate: Its primary role is as a precursor in multi-step syntheses in the pharmaceutical, agrochemical, and dye industries.[1][3]
-
Fragment-Based Drug Discovery: The rigid, substituted benzene core can be used as a scaffold or fragment in the design of new therapeutic agents. The functional groups provide handles for combinatorial library synthesis.
-
Potential Biological Activity: While specific data is limited, the general class of nitroaromatic compounds is known to exhibit a range of biological effects, including antibacterial properties.[8][14] The steric and electronic properties of this specific molecule could be exploited to design selective enzyme inhibitors or other bioactive agents.
Conclusion
This compound is more than a simple substituted aromatic. Its structure provides a textbook example of how steric hindrance can fundamentally alter electronic effects, a principle known as Steric Inhibition of Resonance. This phenomenon, driven by the ortho-methyl groups, modulates the reactivity of the entire molecule. For the medicinal and synthetic chemist, this compound is a versatile intermediate, offering three distinct functional points—the carboxylic acid, the nitro group, and the aromatic ring—for strategic chemical modification. A thorough understanding of its structure and reactivity, as detailed in this guide, is essential for its effective application in the synthesis of novel and complex molecular targets.
References
- This compound | 3095-38-3 | FD71039. Biosynth. URL: https://www.biosynth.com/p/FD71039/3-5-dimethyl-4-nitrobenzoic-acid
- This compound|3095-38-3. LookChem. URL: https://www.lookchem.com/3-5-DIMETHYL-4-NITROBENZOIC-ACID/
- This compound | 3095-38-3. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6758405.htm
- This compound CAS#: 3095-38-3. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6758405_EN.htm
- This compound | C9H9NO4 | CID 249413. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/249413
- Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com. URL: https://www.prepchem.com/synthesis-of-3-methyl-5-nitrobenzoic-acid
- The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-3-methyl-4-nitrobenzoic-acid-in-modern-pharmaceutical-synthesis-95785369.html
- This compound. Stenutz. URL: https://www.stenutz.eu/chem/solv216-en.php
- 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/138466
- This compound, 97%. Fisher Scientific. URL: https://www.fishersci.com/shop/products/3-5-dimethyl-4-nitrobenzoic-acid-97/AAH5302806
- Preparation method of 3-methyl-4-nitrobenzoic acid. Patsnap. URL: https://www.patsnap.
- This compound, 97% 1 g. Thermo Scientific Chemicals. URL: https://www.thermofisher.
- Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. ResearchGate. URL: https://www.researchgate.net/figure/Fig-S3-IR-spectrum-for-3-5-dinitrobenzoic-acid_fig3_273138887
- Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks. URL: https://stacks.cdc.gov/view/cdc/43891/cdc_43891_DS1.pdf
- A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Professionals. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-analysis-of-3-5-dimethyl-4-nitrophenol-and-2-6-dimethyl-4-nitrophenol-for-researchers-and-drug-development-profess
- Acidity Showdown: 3,5-dimethyl-4-nitrophenol vs. 3-Methyl-4-nitrophenol. Benchchem. URL: https://www.benchchem.com/blog/acidity-showdown-3-5-dimethyl-4-nitrophenol-vs-3-methyl-4-nitrophenol
- Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? Chemistry Stack Exchange. URL: https://chemistry.stackexchange.com/questions/28552/why-should-2-6-dimethyl-4-nitrophenol-be-more-acidic-than-3-5-dimethyl-4-nitrophe
- This compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643190
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. URL: https://www.mdpi.com/1420-3049/25/21/5210
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 3095-38-3 [chemicalbook.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 9. This compound CAS#: 3095-38-3 [m.chemicalbook.com]
- 10. This compound [stenutz.eu]
- 11. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. prepchem.com [prepchem.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4-nitrobenzoic acid is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and other specialty chemicals. Its structure, featuring a carboxylic acid and a nitro group on a substituted benzene ring, makes it a versatile building block for introducing specific functionalities into more complex molecules. This guide provides a detailed exploration of the primary synthesis pathway for this compound, grounded in established chemical principles and supported by practical, field-proven insights. Additionally, alternative synthetic strategies are discussed to provide a comprehensive overview for researchers.
Primary Synthesis Pathway: Nitration of 3,5-Dimethylbenzoic Acid
The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution of 3,5-dimethylbenzoic acid. This pathway involves the nitration of the aromatic ring, a fundamental reaction in organic chemistry.
Mechanistic Insight
The nitration of 3,5-dimethylbenzoic acid proceeds via the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic ring. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and the formation of the highly electrophilic nitronium ion.
The directing effects of the substituents on the benzene ring are crucial for the regioselectivity of this reaction. The two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. In this specific case, the position para to one methyl group and ortho to the other (the C4 position) is sterically accessible and electronically activated, making it the primary site of nitration.
dot digraph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Primary Synthesis Pathway of this compound", fontsize=12, fontcolor="#202124"];
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
3,5-Dimethylbenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
-
Beakers
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
Preparation of the Cooling Bath: Prepare an ice-salt bath to maintain a low reaction temperature.
-
Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid. Cool the acid to below 5°C using the ice bath. Slowly add 3,5-dimethylbenzoic acid to the cooled sulfuric acid while stirring. Continue to stir until all the solid has dissolved, ensuring the temperature remains in the 0-5°C range.[1]
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to concentrated sulfuric acid. This mixture should also be cooled in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture to the solution of 3,5-dimethylbenzoic acid using a dropping funnel. The addition rate should be controlled to maintain the reaction temperature between 0-5°C.[1] Nitration reactions are highly exothermic, and careful temperature control is crucial to prevent over-nitration and other side reactions.[1]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified time (typically 1-2 hours) to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude this compound.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Alternative Synthesis Pathways
Oxidation of a Nitrated Precursor
An alternative strategy involves the oxidation of a pre-nitrated starting material, such as 3,5-dimethyl-4-nitrotoluene. This approach reverses the order of functional group introduction.
dot digraph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Alternative Synthesis via Oxidation", fontsize=12, fontcolor="#202124"];
The oxidation of a methyl group to a carboxylic acid can be achieved using various strong oxidizing agents. The choice of oxidant and reaction conditions is critical to achieve high yields and avoid degradation of the nitro group or the aromatic ring.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Aqueous basic or neutral solution, heat | Readily available, effective | Can be difficult to control, produces MnO₂ waste |
| Nitric Acid (HNO₃) | Dilute or concentrated, high temperature and pressure | Can be cost-effective | Harsh conditions, potential for side reactions, safety concerns |
| Chromium Trioxide (CrO₃) | Acetic acid/acetic anhydride | High yields often achievable | Highly toxic and carcinogenic, significant waste disposal issues |
The synthesis of the starting material, 3,5-dimethyl-4-nitrotoluene, would typically involve the nitration of 3,5-dimethyltoluene.
Expertise & Experience: Causality Behind Experimental Choices
-
Strict Temperature Control in Nitration: The insistence on maintaining a 0-5°C temperature range during the nitration of 3,5-dimethylbenzoic acid is not merely a suggestion but a critical parameter for success.[1] The exothermic nature of the reaction can lead to a rapid temperature increase, which can result in the formation of dinitrated byproducts or oxidative degradation of the starting material.[1] By keeping the temperature low, the reaction is kinetically controlled, favoring the desired mono-nitration at the most activated position.
-
Order of Reagent Addition: The slow, portion-wise addition of the nitrating mixture to the dissolved substrate is a key safety and selectivity measure. This ensures that the concentration of the highly reactive nitronium ion is kept low at any given moment, allowing for better heat dissipation and minimizing the risk of a runaway reaction.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves two primary purposes. Firstly, it effectively stops the reaction by rapidly diluting the acid and lowering the temperature. Secondly, this compound is sparingly soluble in cold water, leading to its precipitation and facilitating its isolation from the acidic aqueous solution.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through the characterization of the final product. The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons and the two methyl groups, with integration values corresponding to the number of protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: The spectrum should display characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Consistent data across these analytical methods provides a high degree of confidence in the successful synthesis of the target molecule.
References
- Wikipedia. (2023, December 1). 3-Nitrobenzoic acid.
- Organic Syntheses. (n.d.). 3,5-Dinitrobenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid.
- Lai, J., et al. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
- Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka.
- Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- PubChem. (n.d.). This compound.
- Sciencemadness Discussion Board. (2020, December 23). Nitrotoluene oxidation.
- Google Patents. (n.d.). US4007223A - Method of preparing p-nitrobenzoic acid.
- FAQ. (n.d.). What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid?
- ResearchGate. (2025, August 6). Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst.
Sources
starting materials for 3,5-Dimethyl-4-nitrobenzoic acid
An In-depth Technical Guide to the Starting Materials for 3,5-Dimethyl-4-nitrobenzoic Acid
Introduction
This compound (CAS No: 3095-38-3) is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its molecular structure, featuring a carboxylic acid, two methyl groups, and a nitro group, offers multiple points for further chemical modification. The strategic placement of these functional groups is dictated by the choice of starting materials and the synthetic route employed. This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, focusing on the rationale behind the selection of starting materials and the critical parameters of the associated chemical transformations.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached via two principal pathways, each starting from a different commercially available precursor. The choice between these routes depends on factors such as starting material cost, scalability, and safety considerations.
-
Direct Nitration: This is the most straightforward approach, involving the electrophilic nitration of 3,5-dimethylbenzoic acid.
-
Benzylic Oxidation: This strategy involves the oxidation of a methyl group on a pre-nitrated aromatic ring, such as nitromesitylene.
The following diagram illustrates these divergent pathways.
Caption: Primary synthetic routes to this compound.
Strategy 1: Electrophilic Nitration of 3,5-Dimethylbenzoic Acid
This approach is often preferred for its directness, utilizing 3,5-dimethylbenzoic acid as the immediate precursor.[2]
Principle and Rationale
The core of this strategy is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The existing substituents on the benzene ring direct the position of the incoming nitro group. The two methyl groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The position para to the carboxylic acid group (C4) is sterically accessible and is activated by both methyl groups, making it the primary site of nitration.
Causality of Experimental Choices:
-
Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is essential for the reaction to proceed.
-
Low Temperature Control (0–5 °C): Nitration is a highly exothermic process. Maintaining a low temperature is critical for two reasons:
Experimental Protocol: Nitration of 3,5-Dimethylbenzoic Acid
The following protocol is based on established procedures for aromatic nitration.[3]
Workflow Diagram:
Sources
Physicochemical Properties of 3,5-Dimethyl-4-nitrobenzoic Acid
An In-Depth Technical Guide to the Solubility of 3,5-Dimethyl-4-nitrobenzoic Acid
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is fundamental to process design, formulation development, and ensuring bioavailability. This guide provides a detailed exploration of the solubility of this compound, a key intermediate in the synthesis of various organic compounds. We will delve into its solubility in various solvents, the thermodynamic principles governing this behavior, and the experimental methodologies for its determination.
Before examining its solubility, it is crucial to understand the intrinsic properties of this compound that influence its dissolution.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | N/A |
| Molar Mass | 195.17 g/mol | N/A |
| Melting Point | 461.15 K - 463.15 K | |
| pKa | 3.8 (Estimated) | N/A |
The presence of both a carboxylic acid group and a nitro group, along with the dimethyl-substituted aromatic ring, creates a molecule with moderate polarity, influencing its interaction with various solvents.
Experimental Determination of Solubility
The gravimetric method is a reliable and commonly employed technique for determining the solubility of solid compounds in liquids. This method relies on measuring the mass of the solute that dissolves in a known mass of solvent to reach saturation at a specific temperature.
Experimental Protocol: Gravimetric Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vessel.
-
Equilibration: The mixture is continuously agitated in a thermostatically controlled water bath to maintain a constant temperature. The system is allowed to equilibrate for a sufficient time (typically several hours) to ensure saturation is reached.
-
Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.
-
Sampling and Analysis: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter the solubility. The solvent is then evaporated, and the mass of the dissolved solid is determined gravimetrically.
Experimental Workflow Diagram
Caption: Relationship between experimental data and thermodynamic models.
Conclusion
The solubility of this compound is a critical parameter for its application in chemical synthesis and pharmaceutical development. This guide has provided a comprehensive overview of its solubility in various solvents, the experimental methods for its determination, and the thermodynamic models used for its correlation and prediction. The data presented herein serves as a valuable resource for scientists and engineers working with this compound, enabling more efficient process development and optimization.
References
- Li, J., et al. (2022). Solubility Determination and Thermodynamic Modeling of this compound in Several Neat Solvents and Two Binary Solvent Mixtures.
spectroscopic data of 3,5-Dimethyl-4-nitrobenzoic acid
An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Dimethyl-4-nitrobenzoic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is an important chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its molecular structure, characterized by a highly substituted benzene ring bearing both electron-donating (methyl) and electron-withdrawing (nitro, carboxylic acid) groups, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity, purity, and for quality control in synthetic applications.
This technical guide provides a comprehensive analysis of the . As Senior Application Scientist, my objective is not merely to present data, but to offer a field-proven perspective on how this information is acquired, interpreted, and synthesized to build a self-validating structural confirmation. We will explore the causality behind the spectral features, grounding our analysis in the fundamental principles of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Compound Identification and Molecular Structure
A precise understanding of the molecular architecture is the foundation of all spectroscopic interpretation. This compound is a rigid aromatic structure where steric and electronic effects significantly influence the spectral output.
Table 1: Chemical Identity and Physical Properties of this compound
| Parameter | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Nitro-3,5-dimethylbenzoic acid, 4-nitromesitylenic acid | [2] |
| CAS Number | 3095-38-3 | [2][3] |
| Molecular Formula | C₉H₉NO₄ | [3] |
| Molecular Weight | 195.17 g/mol | [2][4] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 221-223 °C |[5] |
Below is the annotated chemical structure, which will serve as our reference for all subsequent spectral assignments.
Integrated Spectroscopic Workflow
No single technique provides absolute proof of structure. Instead, we employ an orthogonal workflow where each analysis (IR, NMR, MS) provides complementary information. This creates a robust, self-validating system for structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Analysis
Expertise & Causality: FTIR is the initial, rapid assessment for identifying key functional groups. The vibrational frequencies of bonds are sensitive to their environment. For this compound, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O, the nitro N-O stretches, and aromatic C-H and C=C bonds. The presence of all these bands provides strong initial evidence for the proposed structure.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: A Bruker Tensor 27 FT-IR or similar instrument equipped with a DuraSamplIR II ATR accessory is used.[2]
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: A small, spatula-tip amount of the crystalline sample is placed directly onto the ATR diamond crystal.
-
Pressure Application: A pressure clamp is applied to ensure firm, uniform contact between the sample and the crystal.
-
Data Acquisition: The spectrum is acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is baseline-corrected and annotated.
Trustworthiness: This ATR protocol is solvent-free, non-destructive, and requires minimal sample preparation, ensuring the spectrum is representative of the bulk material with high reproducibility.
Table 2: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale & Interpretation |
|---|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is a hallmark of the hydrogen-bonded dimer common in solid-state carboxylic acids. |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption. Its position indicates conjugation with the aromatic ring, which slightly lowers the frequency from a typical aliphatic acid. |
| 1520-1560 & 1340-1380 | N=O asymmetric & symmetric stretch | Nitro Group (-NO₂) | Two distinct, strong bands confirming the presence of the nitro group. The asymmetric stretch appears at higher frequency.[2] |
| 3000-3100 | C-H stretch | Aromatic | Absorption from the C-H bonds on the benzene ring. |
| 1600, 1475 | C=C stretch | Aromatic Ring | Peaks characteristic of the benzene ring skeletal vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity Mapping
Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. The chemical shift of each nucleus is determined by its local electronic environment, while spin-spin coupling reveals neighboring protons. For this molecule, symmetry is a key factor. Due to the plane of symmetry bisecting the C1-C4 axis, the two methyl groups (at C3 and C5) are chemically equivalent, as are the two aromatic protons (at C2 and C6). This simplifies the spectrum significantly.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent ability to dissolve polar aromatic acids and to allow observation of the exchangeable carboxylic acid proton.
-
Instrument: Data is acquired on a 500 MHz spectrometer (e.g., Bruker MR-500).
-
¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT or APT) is run to distinguish CH/CH₃ from quaternary carbons. Typically, 1024 scans are required for good signal-to-noise.
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
¹H NMR Spectral Interpretation
Due to the molecule's symmetry, we predict three distinct signals.
Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |
|---|---|---|---|---|
| ~13.5 | Singlet (broad) | 1H | -COOH (H⁷) | The carboxylic acid proton is highly deshielded and appears far downfield. Its signal is often broad due to chemical exchange. This is consistent with data for similar aromatic acids in DMSO-d₆. |
| ~8.0 | Singlet | 2H | Ar-H (H² & H⁶) | These two equivalent aromatic protons are deshielded by the adjacent electron-withdrawing carboxylic acid group. They appear as a singlet because they have no adjacent proton neighbors to couple with. |
| ~2.4 | Singlet | 6H | -CH₃ (H⁸ & H⁹) | The two equivalent methyl groups are attached to the aromatic ring. Their chemical shift is in the typical range for benzylic methyl protons. They appear as a singlet as they are not coupled to any other protons. |
¹³C NMR Spectral Interpretation
Symmetry again dictates that we will see fewer signals than the total number of carbons. We expect 6 distinct signals for the 9 carbon atoms.
Table 4: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆) | Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Interpretation | | :--- | :--- | :--- | :--- | :--- | | ~167 | Quaternary | -C OOH (C⁷) | The carbonyl carbon of the carboxylic acid appears significantly downfield, as is characteristic. This is consistent with data for other benzoic acids. | | ~150 | Quaternary | C -NO₂ (C⁴) | The carbon directly attached to the highly electronegative nitro group is strongly deshielded. | | ~135 | Quaternary | C -CH₃ (C³ & C⁵) | The two equivalent methyl-bearing carbons. | | ~132 | CH | C -H (C² & C⁶) | The two equivalent aromatic methine carbons. | | ~128 | Quaternary | C -COOH (C¹) | The ipso-carbon attached to the carboxylic acid group. | | ~17 | CH₃ | -C H₃ (C⁸ & C⁹) | The two equivalent methyl carbons appear in the typical aliphatic region of the spectrum. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Causality: Electron Ionization (EI) Mass Spectrometry is a high-energy technique that provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺˙) and structural clues from the fragmentation pattern. The pattern is a reproducible "fingerprint" resulting from the cleavage of the weakest bonds in the molecular ion.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like ethyl acetate.
-
Injection: 1 µL of the solution is injected into the GC, which separates the analyte from any volatile impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, generating a mass spectrum.
Trustworthiness: GC-MS provides confidence in the molecular weight and offers an orthogonal confirmation of purity. The fragmentation data must be consistent with the structure derived from NMR and IR.
Table 5: Key Mass Spectrometry Data (GC-MS)
| m/z Value | Proposed Ion | Formula | Interpretation | Source |
|---|---|---|---|---|
| 195 | [M]⁺˙ | [C₉H₉NO₄]⁺˙ | Molecular Ion Peak. Confirms the molecular weight of the compound is 195.17 g/mol . | [2] |
| 178 | [M - OH]⁺ | [C₉H₈NO₃]⁺ | Loss of a hydroxyl radical (-•OH) from the carboxylic acid group. A common fragmentation pathway for benzoic acids. | Predicted |
| 133 | [M - OH - NO₂]⁺ | [C₉H₈O]⁺ | Subsequent loss of a nitro radical (-•NO₂) from the m/z 178 fragment. This significant fragment helps confirm the presence and location of both substituents. |[2] |
Conclusion
The spectroscopic characterization of this compound provides a clear and internally consistent confirmation of its structure. IR spectroscopy validates the presence of the essential carboxylic acid and nitro functional groups. NMR spectroscopy authoritatively maps the C-H framework, with the simplicity of the spectrum providing definitive proof of the molecule's symmetry. Finally, mass spectrometry confirms the correct molecular weight and shows a logical fragmentation pattern consistent with the proposed structure. This integrated, multi-technique approach ensures the highest level of trustworthiness and scientific integrity, which is indispensable for researchers, scientists, and drug development professionals who rely on the unequivocal identity and purity of their chemical materials.
References
- Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks.
- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249413, this compound. PubChem.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 3095-38-3.
- Stenutz, R. (n.d.). This compound. Stenutz.
Sources
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 3095-38-3 [matrix-fine-chemicals.com]
- 4. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 5. rsc.org [rsc.org]
3,5-Dimethyl-4-nitrobenzoic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 3,5-Dimethyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 3095-38-3) is a substituted nitroaromatic carboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its molecular structure, featuring a carboxylic acid group and a nitro group, dictates its reactivity and also necessitates a thorough understanding of its safety profile for handling in a laboratory and process development setting. This guide provides a comprehensive overview of the critical safety protocols, physicochemical properties, and emergency procedures required for the safe and effective use of this compound. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Physicochemical and Structural Properties
A foundational understanding of a chemical's properties is paramount to predicting its behavior and handling it safely. This compound is a solid at room temperature, with key properties summarized below.
| Property | Value | Source(s) |
| CAS Number | 3095-38-3 | [3] |
| Molecular Formula | C₉H₉NO₄ | [1][3] |
| Molecular Weight | 195.17 g/mol | [1][3] |
| Appearance | Light yellow crystalline solid | [4] |
| Melting Point | 221-223 °C | [1] |
| Boiling Point | 356.5 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water | [1][2] |
| pKa | 3.56 ± 0.10 (Predicted) | [1] |
The presence of two methyl groups ortho to the nitro group creates significant steric hindrance. This forces the nitro group to rotate out of the plane of the benzene ring, which can impact its electronic effects and reactivity compared to other nitrophenol isomers.[5]
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that demand rigorous safety measures.[3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Data aggregated from GHS information provided to the ECHA C&L Inventory.[3]
The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[6] The toxicological profile is characteristic of many nitroaromatic compounds, which can be irritants and are treated as harmful upon acute exposure. While specific carcinogenicity and mutagenicity data for this exact compound are limited, related nitro compounds are a subject of toxicological interest.[4][7] Therefore, minimizing exposure through robust engineering controls and personal protective equipment is a critical, non-negotiable aspect of its handling.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential. This begins with engineering controls and is supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood to prevent the inhalation of airborne dust.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
Personal Protective Equipment (PPE)
The selection of PPE is a critical decision point based on the specific laboratory task being performed. The following workflow illustrates the decision-making process.
Caption: PPE selection workflow for handling the compound.
-
Eye and Face Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards.[10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Hand Protection : Chemical-resistant gloves, such as disposable nitrile gloves, are required. Gloves must be inspected before use and changed immediately if contamination occurs.[10][12]
-
Body Protection : A properly fitting laboratory coat must be worn and buttoned to protect against skin contact.[10]
-
Respiratory Protection : If engineering controls are insufficient or if dust generation is unavoidable, a NIOSH/MSHA-approved particulate respirator should be used.[10]
Safe Handling and Storage Protocol
Adherence to a strict protocol for handling and storage is fundamental to preventing accidents and ensuring chemical stability.
Handling Protocol
-
Preparation : Before handling, ensure all required PPE is donned correctly and the chemical fume hood is operational.
-
Designation : Clearly designate an area within the fume hood for handling the compound to prevent cross-contamination.
-
Weighing and Transfer : Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate dust. If possible, use a balance located inside the fume hood or a contained weighing enclosure.
-
Cleaning : After handling, decontaminate the spatula and work surface with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.[13]
-
Hygiene : Wash hands and any exposed skin thoroughly after completing the task and removing PPE. Do not eat, drink, or smoke in the laboratory.[6]
Storage Requirements
Proper segregation of chemicals is crucial to prevent dangerous reactions. This compound must be stored according to its compatibility profile.
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are often between 2-8°C.[1]
-
Incompatibilities : As a carboxylic acid, it is incompatible with strong bases. As a nitro compound, it should be segregated from strong oxidizing agents.[6][13] Store away from sources of heat or ignition.[14]
Caption: Chemical storage segregation logic diagram.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][15]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][15] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Spill Response Protocol
For a small solid spill in a laboratory setting:
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyl-4-nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fishersci.com [fishersci.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hsa.ie [hsa.ie]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. 3-METHYL-4-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. ehs.berkeley.edu [ehs.berkeley.edu]
- 15. southwest.tn.edu [southwest.tn.edu]
The Emerging Potential of 3,5-Dimethyl-4-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide
Abstract
Substituted nitrobenzoic acids represent a versatile and compelling class of scaffolds in the landscape of medicinal chemistry. The inherent electronic properties conferred by the nitro group, coupled with the synthetic tractability of the benzoic acid moiety, provide a rich foundation for the development of novel therapeutic agents.[1] This technical guide delves into the specific potential of 3,5-Dimethyl-4-nitrobenzoic acid as a core structure for drug discovery. While direct and extensive research on this particular molecule is nascent, this document synthesizes current understanding from closely related analogs and the broader class of nitroaromatic compounds to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the foundational chemistry, plausible mechanisms of action, structure-activity relationships, and robust experimental protocols to guide future investigations into its antimicrobial and anticancer applications.
The this compound Scaffold: A Structural and Electronic Overview
This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with a carboxyl group, a nitro group, and two methyl groups.[2] The strategic placement of these functional groups imparts distinct physicochemical properties that are of significant interest in medicinal chemistry.
Key Structural Features and Their Implications:
-
Nitro Group (-NO₂): As a potent electron-w-ithdrawing group, the nitro functionality is central to the bioactivity of many nitroaromatic compounds.[3] Its presence significantly influences the electronic nature of the aromatic ring, which can be crucial for molecular interactions with biological targets. Furthermore, the nitro group can undergo bioreduction in hypoxic environments, a key activation step for its therapeutic effects.[1]
-
Carboxylic Acid Group (-COOH): This functional group provides a critical anchor for hydrogen bonding and serves as a versatile synthetic handle for creating a diverse library of derivatives, such as esters and amides. Its acidity is enhanced by the electron-withdrawing nitro group.[3]
-
Dimethyl Substitution: The two methyl groups at positions 3 and 5 are electron-donating and lipophilic. They can influence the molecule's solubility, its ability to traverse cellular membranes, and can introduce steric effects that may modulate binding affinity and selectivity for specific biological targets.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [2] |
| Molecular Weight | 195.17 g/mol | [2] |
| Melting Point | 221-223 °C | |
| Water Solubility | Insoluble |
Plausible Mechanisms of Action: The Role of Bioreduction
A recurring theme in the medicinal chemistry of nitroaromatic compounds is their mechanism of action, which is often contingent on the enzymatic reduction of the nitro group within target cells.[4] This process is particularly favored in the oxygen-deficient (hypoxic) environments characteristic of many solid tumors and microbial infections.
The prevailing hypothesis is that intracellular nitroreductases catalyze the reduction of the nitro group to form highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals.[1][4] These reactive species can then induce cellular damage through various mechanisms:
-
DNA Damage: Covalent binding to DNA, leading to strand breaks and inhibition of replication and transcription.
-
Protein Dysfunction: Modification of critical amino acid residues in enzymes and structural proteins, disrupting their function.
-
Oxidative Stress: Generation of reactive oxygen species that overwhelm the cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and nucleic acids.
Potential Applications in Medicinal Chemistry
Based on the known activities of structurally similar compounds, this compound holds promise as a scaffold for the development of agents in several therapeutic areas.
Antimicrobial Agents
Nitroaromatic compounds have a long history of use as antimicrobial agents.[4] The particular capacity of these compounds to inhibit the growth of Mycobacterium tuberculosis has been a subject of significant research.[5] A study on nitrobenzyl-oxy-phenol derivatives, including the structurally analogous 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol, demonstrated notable antibacterial activity.[6] This suggests that derivatives of this compound could be promising candidates for novel antibacterial drugs.
Inferred Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
The Nitro Group is Crucial: The presence of the nitro group is often a primary determinant of antimicrobial efficacy.[5]
-
Lipophilicity Matters: The two methyl groups contribute to the lipophilicity of the molecule, which can enhance its ability to penetrate bacterial cell walls.
-
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can modulate the compound's pharmacokinetic properties and potentially improve its activity profile. For instance, esterification can create prodrugs that are hydrolyzed by intracellular esterases to release the active acid form within the bacterial cell.[5]
Anticancer Agents
The hypoxic environment of solid tumors makes them particularly susceptible to drugs that are activated by reduction. This has led to the exploration of nitroaromatic compounds as hypoxia-activated prodrugs for cancer therapy. The ability of these compounds to selectively target and kill cancer cells in low-oxygen conditions offers a potential advantage over conventional chemotherapeutics.
Experimental Protocols for Biological Evaluation
To systematically investigate the potential of this compound derivatives, a series of well-established in vitro assays are recommended.
Synthesis of Derivatives
The carboxylic acid group of this compound serves as a convenient starting point for the synthesis of a diverse library of analogs. Standard organic chemistry techniques can be employed to generate esters and amides.
General Protocol for Ester Synthesis:
-
Acid Chloride Formation: Reflux a solution of this compound in thionyl chloride to form the corresponding acyl chloride. The excess thionyl chloride is then removed under reduced pressure.
-
Esterification: Add a solution of the desired alcohol and a base (e.g., triethylamine) in a suitable solvent like dichloromethane to the acyl chloride at 0°C. The reaction mixture is then stirred to allow for the formation of the ester.
-
Purification: The resulting ester can be purified using standard techniques such as column chromatography.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.
Protocol for Broth Microdilution Assay:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium in the same broth, adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria with no compound) and negative (broth only) controls. Incubate the plate at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Anticancer Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Future Directions and Conclusion
This compound presents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The principles of medicinal chemistry, supported by the known bioactivities of related nitroaromatic compounds, strongly suggest its potential in the fields of antimicrobial and anticancer drug discovery. The key to unlocking this potential lies in a systematic approach to the synthesis and biological evaluation of a diverse library of its derivatives.
This technical guide provides a foundational framework for such an endeavor. By leveraging the provided insights into its structure, plausible mechanisms of action, and detailed experimental protocols, researchers can embark on a rational design and discovery process. The exploration of this and similar scaffolds is a critical step towards addressing the pressing global challenges of antimicrobial resistance and the need for more effective cancer therapies.
References
- Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biol Pharm Bull. 2016;39(11):1888-1892. [Link]
- Sharma, O., Sharma, P., Shrivastava, B., & Singh, J. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences, 5(4), 68-75. [Link]
- Gopiwad, P. et al. (2025). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
- Gessner, R. K., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals (Basel), 16(4), 577. [Link]
- Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 705. [Link]
- Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]
- Shashikumar, N. D., et al. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 7(2), 1-6. [Link]
- PubChem. This compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3,5-Dimethyl-4-nitrobenzoic Acid in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Aromatic Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3,5-Dimethyl-4-nitrobenzoic acid, a seemingly simple aromatic carboxylic acid, presents itself as a highly versatile and valuable building block for the synthesis of a diverse array of chemical entities, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility stems from the unique interplay of its three functional components: the carboxylic acid handle, the activating and directing nitro group, and the flanking methyl groups which impart specific steric and electronic properties. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role as a strategic precursor in the development of bioactive molecules.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| CAS Number | 3095-38-3 |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Melting Point | 221-223 °C |
| Boiling Point | 356.5 °C (Predicted) |
| Solubility | Insoluble in water. Soluble in many organic solvents. |
| Appearance | White to cream or pale yellow crystalline powder |
Spectroscopic Characterization:
The structural integrity of this compound can be readily confirmed by standard spectroscopic techniques. The infrared (IR) spectrum is particularly informative, exhibiting characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).[3]
Synthesis of this compound: A Practical Approach
The synthesis of this compound is typically achieved through the oxidation of a suitable precursor, such as 3,5-dimethyl-4-nitrotoluene. While various oxidizing agents can be employed, a common and effective method involves the use of potassium permanganate (KMnO₄) in a basic aqueous solution.
Experimental Protocol: Oxidation of 3,5-Dimethyl-4-nitrotoluene
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
3,5-Dimethyl-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Distilled water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium hydroxide in water is prepared. To this, 3,5-dimethyl-4-nitrotoluene is added.
-
Addition of Oxidant: The mixture is heated to reflux, and a solution of potassium permanganate in water is added portion-wise over a period of time to control the exothermic reaction. The characteristic purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. Any excess potassium permanganate is quenched by the careful addition of sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filtration: The hot mixture is filtered to remove the manganese dioxide precipitate. The filter cake should be washed with hot water to ensure complete recovery of the product.
-
Acidification: The filtrate is cooled in an ice bath and then acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.
-
Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
The Synthetic Utility of this compound
The true value of this compound lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules. The nitro and carboxylic acid functionalities are ripe for a variety of chemical transformations.
Key Transformations and Mechanistic Considerations
1. Reduction of the Nitro Group:
The nitro group can be readily reduced to an amino group, opening up a vast array of subsequent reactions. This transformation is a cornerstone in the synthesis of many biologically active compounds.[5] Common reducing agents include:
-
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a clean and efficient method.[6]
-
Metal/Acid Systems: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid are classic and effective reagents for this reduction.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst like Pd/C can be a milder alternative to using hydrogen gas.
The resulting 3,5-dimethyl-4-aminobenzoic acid is a key intermediate for the synthesis of various heterocyclic systems and for amide coupling reactions.[1]
Caption: Reduction of the nitro group to an amine.
2. Reactions of the Carboxylic Acid:
The carboxylic acid group provides a handle for a multitude of transformations, most notably the formation of amide bonds, which are prevalent in pharmaceutical compounds.
-
Amide Bond Formation: Coupling of the carboxylic acid with a primary or secondary amine is a fundamental reaction in drug synthesis. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. Alternatively, a wide range of modern coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU can be employed for direct amide formation under milder conditions.[7]
Caption: Amide bond formation pathways.
Application in the Synthesis of Bioactive Molecules: A Case Study Context
While direct examples of marketed drugs synthesized from this compound are not as prevalent as for its isomer, 3-methyl-4-nitrobenzoic acid (a key intermediate in the synthesis of the antihypertensive drug Telmisartan), the synthetic principles are directly transferable.[2][8][9][10] The strategic placement of the methyl groups in the 3,5-dimethyl isomer can be exploited to influence the conformation and binding of the final molecule to its biological target.
The general workflow for utilizing this compound in a drug discovery program would typically involve the following steps:
Caption: General workflow for drug discovery.
This pathway allows for the generation of a library of diverse compounds by varying the amine fragment in the amide coupling step or by further modifying the resulting molecule. The 3,5-dimethyl substitution pattern can provide a rigidifying effect on the aromatic ring, which can be advantageous for optimizing ligand-receptor interactions.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its readily transformable functional groups, coupled with the specific steric and electronic influence of its methyl substituents, make it an attractive starting material for the synthesis of a wide range of target molecules, particularly in the fields of medicinal and materials chemistry. A solid understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel and complex chemical entities.
References
- Telmisartan Synthesis: The Critical Role of 3-Methyl-4-Nitrobenzoic Acid. (n.d.).
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). PMC.
- US3681444A - Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids. (n.d.). Google Patents.
- An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. (2020). RSC Publishing.
- Efficient Synthesis of Telmisartan: An Antihypertensive Drug. (n.d.). RJPBCS.
- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (n.d.). Google Patents.
- This compound | C9H9NO4. (n.d.). PubChem.
- Preparation method of 3-methyl-4-nitrobenzoic acid. (2021). Eureka | Patsnap.
- This compound. (n.d.). Stenutz.
- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
- Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. (2021). Journal of Applied Pharmaceutical Science.
- 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (n.d.). ResearchGate.
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.). Google Patents.
- Molbank | Topical Collection : Heterocycle Reactions. (n.d.). MDPI.
- Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. (n.d.). ResearchGate.
- Catalytic Reduction of 4-Nitrobenzoic Acid by cis-Rh(CO)2(Amine)2 Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. (n.d.). ResearchGate.
- Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. (2009). Asian Journal of Research in Chemistry.
- WO2003072534A1 - Method for preparing p-aminobenzoic acid. (n.d.). Google Patents.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016). Semantic Scholar.
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological applications of azomethine derivatives in the therapy of different diseases [pharmacia.pensoft.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 9. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to the Biological Activity of 3,5-Dimethyl-4-nitrobenzoic Acid Derivatives
Abstract
Derivatives of 3,5-dimethyl-4-nitrobenzoic acid represent a compelling class of small molecules with a significant potential in therapeutic applications, particularly in the realms of antimicrobial and anticancer research. The strategic placement of methyl groups flanking a nitro moiety on a benzoic acid scaffold creates a unique electronic and steric environment, conferring a spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives. We will delve into the rationale behind their design, present detailed experimental protocols for their synthesis and biological screening, and elucidate the key signaling pathways they modulate. This comprehensive overview is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to advance the exploration of this promising chemical space.
Introduction: The Therapeutic Potential of Nitroaromatic Compounds
Nitroaromatic compounds, a class of molecules characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, have long been a subject of interest in medicinal chemistry. The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's physicochemical properties, often bestowing it with potent biological activities. Historically, nitroaromatic compounds have been successfully developed into drugs for various infectious diseases. Their mechanism of action frequently involves the bioreduction of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species.
The core structure of this compound provides a versatile platform for the development of novel therapeutic agents. The carboxylic acid functional group serves as a convenient handle for derivatization into esters, amides, and other functionalities, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The flanking methyl groups can influence the molecule's conformation and interaction with biological targets, potentially enhancing selectivity and potency. This guide will systematically explore the derivatization of this core structure and the resultant biological consequences.
Synthetic Strategies for this compound Derivatives
The synthesis of derivatives of this compound typically commences with the activation of the carboxylic acid moiety, most commonly through conversion to the corresponding acyl chloride. This highly reactive intermediate can then be readily reacted with a variety of nucleophiles, such as alcohols and amines, to yield a diverse library of esters and amides.
Synthesis of 3,5-Dimethyl-4-nitrobenzoyl Chloride (Intermediate)
The conversion of this compound to its acyl chloride is a crucial first step for many derivatization reactions. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to the clean reaction profile, with the byproducts (SO₂ and HCl) being gaseous.
Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitrobenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add this compound (1.0 eq).
-
Reagent Addition: Under a fume hood, add an excess of thionyl chloride (e.g., 2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 79 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude 3,5-dimethyl-4-nitrobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.
Caption: Synthesis of the key intermediate, 3,5-dimethyl-4-nitrobenzoyl chloride.
Synthesis of Ester and Amide Derivatives
With the activated acyl chloride in hand, a wide array of ester and amide derivatives can be synthesized through nucleophilic acyl substitution.
Experimental Protocol: General Procedure for Ester Synthesis
-
Reaction Setup: Dissolve 3,5-dimethyl-4-nitrobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: Add the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine, pyridine; 1.2 eq) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove the base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.
Experimental Protocol: General Procedure for Amide Synthesis
-
Reaction Setup: Dissolve 3,5-dimethyl-4-nitrobenzoyl chloride (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask.
-
Nucleophile Addition: Add the desired primary or secondary amine (2.2 eq) to the reaction mixture. One equivalent of the amine acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct. Alternatively, 1.1 equivalents of the amine and 1.2 equivalents of an external base like triethylamine can be used.
-
Reaction Conditions: Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude amide by column chromatography or recrystallization.
Antimicrobial Activity of this compound Derivatives
Nitroaromatic compounds have a well-established history as antimicrobial agents. The core hypothesis behind their activity is the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic metabolites.
Mechanism of Antimicrobial Action
The antimicrobial activity of these derivatives is primarily attributed to the presence of the nitro group. In the anaerobic or microaerophilic environment of many pathogenic bacteria, bacterial nitroreductases catalyze the reduction of the nitro group. This process generates highly reactive nitrogen species, such as nitroso and hydroxylamino intermediates, and ultimately superoxide radicals. These reactive species can indiscriminately damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, leading to bacterial cell death.
3,5-Dimethyl-4-nitrobenzoic Acid: A Technical Guide to Supplier Selection and Purity Verification
An In-Depth Technical Guide for Researchers and Drug Development Professionals:
Abstract
3,5-Dimethyl-4-nitrobenzoic acid (CAS No. 3095-38-3) is a pivotal intermediate in the landscape of organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] For researchers and drug development professionals, the procurement of this compound with well-defined purity is a critical first step that dictates the success of subsequent synthetic transformations and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of this compound, focusing on the essential considerations for supplier qualification, a comparative summary of commercially available purities, and detailed, field-proven protocols for purity verification via High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Strategic Importance of this compound in Synthesis
Nitroaromatic compounds are a cornerstone of medicinal chemistry, serving as versatile precursors for a wide array of functional groups. The unique electronic properties of the nitro group in this compound, combined with the carboxylic acid moiety and the specific substitution pattern on the benzene ring, make it a valuable building block. While its direct isomeric counterpart, 3-Methyl-4-nitrobenzoic acid, is a well-documented intermediate in the synthesis of the widely-prescribed antihypertensive drug Telmisartan[4][5][6], this compound offers a different steric and electronic profile for the design of novel molecular entities.
The reduction of the nitro group to an amine is a common and powerful transformation, opening pathways to benzimidazoles, amides, and other heterocyclic systems frequently found in pharmacologically active molecules. The quality of this starting material is paramount, as any impurities can carry through the synthetic sequence, leading to challenges in purification, reduced yields, and the potential for introducing genotoxic or otherwise undesirable impurities into the final API.
Supplier Qualification and Commercial Availability
The selection of a reliable supplier is a risk-mitigation strategy. For a pharmaceutical intermediate, this process transcends simple cost analysis and must be grounded in a thorough assessment of quality management systems and product consistency.
Regulatory Context: ICH Q7 Compliance
While this compound is an intermediate and not a final API, its synthesis should be conducted in alignment with the principles of Good Manufacturing Practice (GMP) as outlined in the International Council for Harmonisation's Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".[7][8][9][10] This ensures that the material is produced with adequate controls over production, documentation, and quality assurance, which is critical for its use in a regulated drug development program. When sourcing this material, especially for later-stage development, a supplier's adherence to ICH Q7 principles is a key indicator of reliability.
Key Supplier Considerations
A robust supplier qualification process involves evaluating the following:
-
Certificate of Analysis (CoA): The CoA should be lot-specific and detail the purity determined by a specific, validated method (e.g., HPLC, titration), along with limits for impurities, water content, and residual solvents.[11]
-
Purity Specification: Suppliers typically offer different grades. A purity of ≥97% is common for research and early development, while higher purities (e.g., ≥99%) may be available or synthesized upon request for GMP-critical applications.
-
Transparency and Documentation: A trustworthy supplier will provide clear documentation regarding the synthetic route (to anticipate potential impurities) and the analytical methods used for quality control.
Commercially Available this compound
The following table summarizes a selection of commercially available this compound, highlighting the typical purities offered. It is crucial to request a lot-specific Certificate of Analysis for definitive quality assessment.
| Supplier | Product Number/Name | Stated Purity | Notes |
| Thermo Scientific Chemicals | AAB2300914 / L0270403 | 97% | Formerly Alfa Aesar. Purity often specified by titration and/or HPLC.[1][2][3][12] |
| Biosynth | FD71039 | Not specified | Marketed for pharmaceutical testing, implying high quality.[13] |
| Sigma-Aldrich | AldrichCPR | Not specified | Sold as-is; buyer assumes responsibility for confirming identity and purity.[14] |
| Matrix Fine Chemicals | MM3095383N20 | Not specified | Supplier of fine chemicals.[15] |
| Crysdot | - | 97% | - |
This table is representative and not exhaustive. Purity and availability are subject to change.
Analytical Methodologies for Purity Verification
Independent verification of purity is a cornerstone of scientific integrity and regulatory compliance. The following sections provide detailed, step-by-step protocols for two of the most powerful and widely accepted analytical techniques for this purpose: HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC is the workhorse for purity determination of non-volatile organic molecules in the pharmaceutical industry. It excels at separating the main component from structurally similar impurities. While a specific validated method for this compound is not widely published, the following protocol, adapted from validated methods for isomeric and related nitrobenzoic acids, serves as an excellent starting point for method development and validation.[16][17][18][19]
-
Instrumentation and Consumables:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for Mass Spectrometry compatibility).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic. A starting point of 60:40 (A:B) is recommended. Adjust the ratio to achieve a retention time of 5-10 minutes for the main peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the chromophore). A DAD can be used to scan from 200-400 nm to identify the optimal wavelength and check for co-eluting impurities.[19]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Mobile phase (e.g., 60:40 Water/Acetonitrile with 0.1% Phosphoric acid).
-
Standard Preparation: Accurately weigh approximately 10 mg of a high-purity reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of ~100 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same target concentration (~100 µg/mL) using the same procedure.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis and Purity Calculation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the standard solution to determine the retention time and system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Causality: The acidic mobile phase ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks. The C18 stationary phase separates compounds based on hydrophobicity, effectively resolving the aromatic acid from more polar or less polar impurities.
-
Caption: Workflow for HPLC purity analysis of this compound.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the compound itself.[20] The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[21]
-
Instrumentation and Consumables:
-
NMR Spectrometer (≥400 MHz).
-
High-precision 5 mm NMR tubes.
-
Internal Standard (IS): Certified Reference Material (CRM) of Maleic Acid or 1,4-Dinitrobenzene. Justification: Maleic acid provides a sharp singlet in a relatively clear region of the spectrum (~6.3 ppm in DMSO-d₆) and is non-volatile and stable. 1,4-Dinitrobenzene offers singlets in the aromatic region that are unlikely to overlap with the analyte signals.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Justification: Excellent solubilizing power for aromatic acids and the internal standards.
-
Analytical balance (at least 5 decimal places).
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Acid CRM) into the same vial. The goal is a molar ratio that gives comparable peak integral heights for the signals being compared.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 30 seconds. Causality: This is the most critical parameter. A long delay (at least 5 times the longest T₁ relaxation time of any proton being quantified) ensures complete relaxation of all relevant protons between scans, which is essential for accurate integration.
-
Number of Scans (ns): 16-64. The number should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.[21]
-
Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, unique signal for this compound (e.g., the two aromatic protons, expected to be a singlet) and a signal for the internal standard (e.g., the two vinyl protons of maleic acid).
-
Calculate the purity using the following formula[20][21]:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral area of the peak
-
N: Number of protons for the integrated signal (e.g., 2 for the aromatic protons of the analyte)
-
M: Molecular weight (Analyte: 195.17 g/mol [22])
-
m: Mass weighed
-
P: Purity of the internal standard (from its certificate)
-
-
Caption: Logical workflow for calculating purity using quantitative NMR (qNMR).
Conclusion
For scientists in research and drug development, this compound is a valuable synthetic intermediate whose utility is directly tied to its purity. A meticulous approach to supplier selection, guided by the principles of GMP and a critical evaluation of the Certificate of Analysis, is the first step toward ensuring reproducible and high-quality results. Furthermore, the ability to independently verify purity using robust analytical methods like HPLC and qNMR is an indispensable skill. The protocols detailed in this guide provide a solid foundation for establishing self-validating systems of quality control, empowering researchers to proceed with their synthetic campaigns with a high degree of confidence in their starting material.
References
- ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]
- ComplianceQuest. (2025, March 18). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. [Link]
- ECA Academy. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. [Link]
- European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]
- MilliporeSigma. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients. [Link]
- LookChem. This compound|3095-38-3. [Link]
- Fisher Scientific. This compound, 97% - Chemicals. [Link]
- Angene. 3, 5-DIMETHYL-4-NITROBENZOIC ACID, 1 gram. [Link]
- Malz, F., & Reich, H. (2014). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 19(8), 12049-12061. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
- Matrix Fine Chemicals. This compound | CAS 3095-38-3. [Link]
- Chen, J., et al. (2014). An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. RSC Advances, 4(33), 17215-17218. [Link]
- Kumar, A., et al. (2010). Efficient and improved synthesis of Telmisartan. Arkivoc, 2010(5), 12-20. [Link]
- ResearchGate. (2022, December 5). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Mehta, G. N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-469. [Link]
- PubChem. This compound. [Link]
- Google Patents. (2012).
- Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141. [Link]
- University of Edinburgh.
- Eureka | Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. [Link]
- Science.gov. validated hplc methods: Topics by Science.gov. [Link]
- ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
- Al-Qaim, F. F., et al. (2019). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. International Journal of Food Properties, 22(1), 1829-1840. [Link]
Sources
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 97% | CymitQuimica [cymitquimica.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. nbinno.com [nbinno.com]
- 5. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. database.ich.org [database.ich.org]
- 8. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
- 9. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients [bioprocessonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | CAS 3095-38-3 [matrix-fine-chemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. thaiscience.info [thaiscience.info]
- 18. helixchrom.com [helixchrom.com]
- 19. ripublication.com [ripublication.com]
- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical characteristics of 3,5-Dimethyl-4-nitrobenzoic acid
An In-depth Technical Guide to the Physical Characteristics of 3,5-Dimethyl-4-nitrobenzoic Acid
Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound (CAS No. 3095-38-3). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes key data from authoritative sources. It covers the compound's chemical identity, core physicochemical properties, and spectroscopic profile. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of its primary physical characteristics, emphasizing the scientific rationale behind each procedural step. The information is structured to serve as a practical and reliable reference for laboratory applications.
Chemical Identity and Molecular Structure
This compound is an important intermediate raw material utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs[1][2]. Its molecular structure, featuring a benzoic acid core with two methyl groups and a nitro group, dictates its chemical reactivity and physical properties.
A summary of its key chemical identifiers is presented below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 3095-38-3 | [1][5] |
| Molecular Formula | C₉H₉NO₄ | [1][3][5] |
| Molecular Weight | 195.17 g/mol | [1][3][6] |
| InChI Key | RBAVFNOGEPCOQI-UHFFFAOYSA-N | [1][4][6] |
| Canonical SMILES | CC1=CC(=CC(=C1[O-])C)C(=O)O | [1][3][5] |
The arrangement of the functional groups on the benzene ring is crucial for its properties. The nitro group is positioned between two methyl groups, which can introduce steric effects influencing its reactivity and spectroscopic characteristics.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The physical properties of this compound are summarized in the table below. These characteristics are fundamental for predicting its behavior in various solvents, reaction conditions, and purification processes.
| Property | Value | Source(s) |
| Appearance | White to cream or pale yellow crystals or powder. | [4][7] |
| Melting Point | 221-223 °C | [8] |
| 224 °C | [6] | |
| Boiling Point | 356.5 °C at 760 mmHg | [8] |
| Solubility | Insoluble in water. | [1][2][8][9] |
| pKa (Predicted) | 3.56 ± 0.10 | [8][9] |
| Density (Predicted) | 1.333 g/cm³ | [8] |
The high melting point is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid groups and potential dipole-dipole interactions from the nitro groups. Its insolubility in water is expected, as the hydrophobic nature of the dimethylated benzene ring dominates over the hydrophilic character of the carboxylic acid and nitro groups[1][8].
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key expected absorptions include a strong, broad peak for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp, strong peak for the carbonyl C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the N-O stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). PubChem lists available FTIR and ATR-IR spectra for this compound[3]. An identification test via FTIR should conform to reference spectra[4].
Experimental Protocols for Physical Characterization
The following protocols describe standardized methods for determining the key physical properties of this compound. These procedures are designed to be self-validating and ensure high-quality, reproducible data.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
Causality: This method relies on the principle that a pure crystalline solid has a distinct, sharp temperature at which it transitions to a liquid. The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to melt and occurring over a wider temperature range.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of dry this compound on a watch glass. Crush it into a fine powder using a spatula. This ensures uniform heat distribution.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Coarse Measurement (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time for the precise measurement.
-
Precise Measurement: Allow the apparatus to cool at least 20 °C below the approximate melting point. Place a new, freshly packed capillary in the apparatus.
-
Heating and Observation: Set the heating rate to a slow 1-2 °C/min. This slow rate is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring accuracy.
-
Record the Range:
-
Record the temperature (T1) when the first drop of liquid is observed.
-
Record the temperature (T2) when the last solid crystal melts completely.
-
-
Reporting: The melting point is reported as the range T1 – T2. For this compound, this should be within the 221-224 °C range[6][8].
Qualitative Solubility Assessment
Causality: This protocol assesses solubility based on the principle of "like dissolves like." The polarity of the solvent is compared against the polarity of the solute to predict and observe dissolution. The high degree of aromatic character and nonpolar methyl groups in the solute predict poor solubility in polar protic solvents like water.
Step-by-Step Methodology:
-
Solvent Selection: Prepare test tubes with 1 mL of various solvents, such as water (polar protic), ethanol (polar protic), acetone (polar aprotic), and toluene (nonpolar).
-
Solute Addition: Add approximately 10 mg of this compound to each test tube.
-
Initial Observation: Observe if the solid dissolves immediately at room temperature (20-25 °C).
-
Agitation: Vigorously shake or vortex each tube for 30 seconds. The mechanical energy helps to break apart the solute lattice and increase the surface area for solvation.
-
Observation & Classification: Observe the contents against a dark background.
-
Heating (Optional): Gently heat the test tubes that showed poor solubility. Increased temperature can enhance solubility. Note any changes upon heating and subsequent cooling.
Safety, Handling, and Storage
Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.
-
Safety: The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. It is also considered harmful if swallowed[3]. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[1]. Recommended storage temperatures are between 2-8 °C[8][9]. It should be stored away from oxidizing agents[1].
Conclusion
This compound is a solid crystalline compound characterized by a high melting point and insolubility in water. Its physical properties are a direct consequence of its molecular structure, which includes a carboxylic acid group capable of hydrogen bonding, a bulky aromatic system, and a polar nitro group. The experimental protocols detailed herein provide a reliable framework for verifying these characteristics in a research setting, ensuring data integrity and contributing to the successful application of this compound in complex synthetic pathways.
References
- Fisher Scientific. This compound, 97%. URL: https://www.fishersci.com/shop/products/3-5-dimethyl-4-nitrobenzoic-acid-97/L0270403
- LookChem. This compound | 3095-38-3. URL: https://www.lookchem.com/3-5-DIMETHYL-4-NITROBENZOIC-ACID-cas-3095-38-3.html
- Stenutz. This compound. URL: https://www.stenutz.eu/chem/solv22-c-3095-38-3
- ChemicalBook. This compound CAS#: 3095-38-3. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6878233.htm
- ChemicalBook. This compound | 3095-38-3. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6878233_EN.htm
- PubChem, National Center for Biotechnology Information. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/249413
- Matrix Fine Chemicals. This compound | CAS 3095-38-3. URL: https://matrix-fine-chemicals.com/product/3-5-dimethyl-4-nitrobenzoic-acid-cas-3095-38-3
- Thermo Scientific Chemicals. This compound, 97% 1 g. URL: https://www.thermofisher.
- CymitQuimica. This compound, 97%. URL: https://www.cymitquimica.com/base/files/spec/L02704.pdf
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound | 3095-38-3 [chemicalbook.com]
- 3. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L02704.03 [thermofisher.com]
- 5. This compound | CAS 3095-38-3 [matrix-fine-chemicals.com]
- 6. This compound [stenutz.eu]
- 7. This compound, 97% | CymitQuimica [cymitquimica.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound CAS#: 3095-38-3 [m.chemicalbook.com]
stability and storage of 3,5-Dimethyl-4-nitrobenzoic acid
An In-depth Technical Guide to the Stability and Storage of 3,5-Dimethyl-4-nitrobenzoic Acid
Abstract: This technical guide provides a comprehensive overview of the critical aspects concerning the (DMNA), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the integrity and longevity of this compound in a laboratory setting. By elucidating the chemical properties, potential degradation pathways, and optimal storage conditions, this guide serves as an essential resource for maintaining sample purity and ensuring the reliability of experimental outcomes.
Introduction and Physicochemical Profile
This compound (CAS No: 3095-38-3) is a substituted nitrobenzoic acid derivative. Its molecular structure, featuring a carboxylic acid group and a nitro group on a dimethylated benzene ring, dictates its chemical reactivity and stability profile. The electron-withdrawing nature of the nitro and carboxyl groups influences the molecule's acidity and susceptibility to certain chemical reactions. Understanding its fundamental properties is the first step in establishing appropriate handling and storage protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | [3] |
| Molecular Weight | 195.17 g/mol | [3] |
| Appearance | Off-white powder or needles | [4] |
| Melting Point | 221-223 °C | [1][5] |
| Boiling Point | 356.5 °C at 760 mmHg | [1][5] |
| pKa | 3.56 ± 0.10 (Predicted) | [1][5] |
| Water Solubility | Insoluble in water | [1][2] |
Chemical Stability and Degradation Profile
The stability of this compound is paramount for its effective use. While the compound is generally stable under standard ambient conditions, its integrity can be compromised by several factors.[6]
Inherent Stability
Under normal, controlled laboratory conditions (room temperature, protected from light), solid this compound is chemically stable.[6] However, the presence of both a carboxylic acid and a nitro functional group creates potential for reactivity under specific stress conditions.
Incompatibilities and Conditions to Avoid
To maintain the compound's purity, it is crucial to avoid contact with certain substances and exposure to specific environmental conditions:
-
Strong Oxidizing Agents: These can react with the aromatic ring or the methyl groups, potentially leading to unwanted side reactions or degradation.[2][7]
-
Strong Bases: As a carboxylic acid, it will react with bases in a neutralization reaction to form a salt and water.[4] This may not be a degradation in the traditional sense but alters the chemical form of the compound.
-
High Temperatures: Although it has a high melting point, prolonged exposure to strong heat should be avoided as it can promote thermal decomposition.[6] For similar nitroaromatic compounds, intense heating can lead to the formation of explosive mixtures with air.[6]
-
Light Exposure: Nitroaromatic compounds can be susceptible to photodegradation.[8] It is best practice to protect the compound from direct light, especially UV light.[7]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in readily available literature, we can postulate potential routes based on the functional groups present. A forced degradation study (see Section 4) is the definitive way to identify these pathways.
Caption: Conceptual diagram of potential degradation pathways.
Hazardous Decomposition Products
In the event of a fire, thermal decomposition may produce hazardous gases, including:
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is essential for user safety and for preserving the chemical integrity of this compound.
Long-Term Storage
The consensus from various suppliers points toward specific conditions for optimal long-term stability.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][5] | Reduces the rate of potential slow degradation reactions. |
| Atmosphere | Dry, inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidative and hydrolytic degradation.[8] |
| Container | Tightly sealed, airtight container.[2][6][9][10] | Prevents moisture and air exposure. |
| Light | Protect from light (use amber vials or store in the dark).[7][8] | Prevents photodegradation. |
| Location | Well-ventilated area, away from incompatible materials.[2][10][11] | Ensures safety and prevents cross-contamination. |
Safe Handling Workflow
Given that the compound is an irritant, a systematic approach to handling is required.[1][2]
Caption: Step-by-step workflow for safely handling the compound.
Experimental Assessment of Stability
To ensure the reliability of experimental data, particularly in regulated environments, the stability of this compound should be empirically verified. This is achieved through forced degradation studies and the use of a stability-indicating analytical method.
Protocol: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[8]
Objective: To understand the stability profile of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose both the solid compound and the stock solution to 60°C for 24 hours in a stability chamber.
-
Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., 1.2 million lux hours).[8] Maintain a control sample wrapped in foil to exclude light.
-
-
Sample Analysis: After the designated exposure time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method (see Protocol 4.2).
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of a non-stressed control. The appearance of new peaks indicates degradation, and the decrease in the area of the parent peak quantifies the extent of degradation.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 4. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 3095-38-3 [m.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.nl [fishersci.nl]
- 11. westliberty.edu [westliberty.edu]
An In-depth Technical Guide on 3,5-Dimethyl-4-nitrobenzoic acid
<-3>
This guide offers a comprehensive technical overview of 3,5-dimethyl-4-nitrobenzoic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its synthesis, detailed properties, and significant applications, providing expert insights and actionable protocols.
Core Introduction: The Strategic Value of this compound
This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring two methyl groups and a nitro group, provides a unique combination of steric and electronic properties that are instrumental in the synthesis of complex organic molecules, including pharmaceuticals. The nitro group, in particular, is a versatile functional group that can be chemically transformed, most commonly into an amino group, thereby opening extensive possibilities for creating diverse molecular derivatives. A thorough understanding of this compound's synthesis and reactivity is essential for leveraging its full potential in research and manufacturing.
Synthesis of this compound: Methodology and Mechanistic Insights
The primary route for synthesizing this compound is through the nitration of 3,5-dimethylbenzoic acid. This electrophilic aromatic substitution is a fundamental and widely practiced reaction in organic chemistry.
Experimental Protocol: Nitration of 3,5-Dimethylbenzoic Acid
Materials:
-
3,5-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice and Water
-
Methanol (for recrystallization)
-
Standard laboratory glassware and equipment (beaker, stirrer, funnels, etc.)
Procedure:
-
Reaction Setup: In a beaker maintained in an ice bath, dissolve 3,5-dimethylbenzoic acid in concentrated sulfuric acid with stirring.
-
Preparation of Nitrating Mixture: Separately, and also in an ice bath, cautiously prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the dissolved 3,5-dimethylbenzoic acid solution. It is critical to maintain a low temperature (below 10°C) to control the reaction.
-
Reaction Completion and Quenching: After the addition, allow the mixture to stir at room temperature for a couple of hours. Then, carefully pour the reaction mixture over a substantial amount of crushed ice to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like methanol to obtain pure this compound.
Rationale for Experimental Choices:
-
Sulfuric Acid's Role: It acts as a catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.
-
Temperature Control: The nitration process is exothermic. Low temperatures are essential to prevent unwanted side reactions, such as dinitration.
-
Controlled Addition: A slow, dropwise addition of the nitrating mixture ensures better temperature management and reaction selectivity.
-
Ice Quenching: Pouring the mixture onto ice effectively stops the reaction and causes the water-insoluble product to precipitate.
-
Recrystallization: This is a standard purification technique to ensure the high purity of the final product.
Synthesis Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its application and quality control.
| Property | Data |
| Molecular Formula | C₉H₉NO₄[1] |
| Molecular Weight | 195.17 g/mol [1] |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 221-223°C[2][3] |
| Boiling Point | 356.5°C at 760 mmHg[2] |
| Solubility | Insoluble in water.[2][4] |
| ¹H NMR Spectra | Available in spectral databases.[5] |
| ¹³C NMR Spectra | Available in spectral databases.[5] |
| Infrared (IR) Spectra | Available in spectral databases.[5] |
| Mass Spectrometry | m/z top peak at 195.[5] |
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[2][4] Its utility stems from the chemical versatility of the nitro group.
Pivotal Transformation: Nitro Group Reduction
The reduction of the nitro group to an amine is a fundamental step that opens the door to a wide array of subsequent chemical modifications.
Protocol: Reduction using Iron A common method for this reduction involves using reduced iron powder in the presence of an acid.[6] The reaction is typically heated to reflux for several hours.[6] The resulting 4-amino-3,5-dimethylbenzoic acid can then be isolated after a standard workup procedure.[6] Other reducing agents like tin/HCl or catalytic hydrogenation can also be employed.[7]
A Versatile Scaffold in Medicinal Chemistry
The product of the reduction, 4-amino-3,5-dimethylbenzoic acid, is a bifunctional molecule with both an amino and a carboxylic acid group. This allows for a diverse range of chemical reactions, including amide bond formation, acylation, and esterification, making it an excellent scaffold for building libraries of compounds for drug screening. While this specific molecule has been noted for in-vitro antibacterial activity, its primary role is as a precursor in the synthesis of other organic compounds.[1]
Visualization of Synthetic Potential
Caption: Synthetic utility of this compound in generating diverse molecules.
Conclusion and Future Perspectives
This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an invaluable starting material for developing novel compounds with potential therapeutic value. As the demand for new and diverse chemical entities in drug discovery continues to escalate, the significance of well-characterized and accessible building blocks like this compound is set to increase. This guide has provided a detailed overview to assist researchers in harnessing the full potential of this versatile compound.
References
Sources
- 1. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 3095-38-3 [m.chemicalbook.com]
- 4. This compound | 3095-38-3 [chemicalbook.com]
- 5. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
Methodological & Application
Application Notes and Protocols for Amide Coupling with 3,5-Dimethyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Amide Couplings
The formation of an amide bond is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development where it is a prevalent structural motif. While numerous protocols exist for amide bond formation, the coupling of sterically hindered and electronically deactivated substrates remains a significant challenge. 3,5-Dimethyl-4-nitrobenzoic acid presents a classic example of such a demanding substrate. The presence of two methyl groups ortho to the carboxylic acid creates significant steric hindrance around the reaction center. Furthermore, the strongly electron-withdrawing nitro group deactivates the carboxyl group, rendering it less susceptible to nucleophilic attack.
These electronic and steric factors necessitate a carefully considered approach to achieve efficient amide coupling. Standard conditions often result in low yields, incomplete reactions, or the need for harsh conditions that may not be compatible with complex molecules. This application note provides a detailed guide for the successful amide coupling of this compound, offering insights into reagent selection, reaction optimization, and mechanistic considerations.
Mechanistic Insights: Overcoming Steric and Electronic Hurdles
The primary challenge in the amide coupling of this compound is the activation of the carboxylic acid to a sufficiently reactive intermediate that can be intercepted by the amine nucleophile. The steric bulk of the ortho-methyl groups can impede the approach of both the activating agent and the amine. The electron-withdrawing nitro group further exacerbates this by reducing the nucleophilicity of the carboxylate.
To overcome these hurdles, highly efficient coupling reagents are required. These reagents typically convert the carboxylic acid into a highly reactive activated ester or a related species, which can then readily react with the amine. Two of the most effective classes of reagents for such challenging couplings are uronium/aminium salts, such as HATU, and carbodiimides, like EDC, often used in conjunction with additives like HOBt.
The HATU-Mediated Pathway
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered substrates.[1] The reaction mechanism involves the formation of a highly reactive OAt-active ester.[2]
The EDC/HOBt-Mediated Pathway
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[3] This intermediate is highly reactive but can be prone to side reactions. The addition of HOBt (1-Hydroxybenzotriazole) intercepts the O-acylisourea to form a more stable and selective HOBt-active ester, which then reacts with the amine.[4] This two-step activation minimizes side reactions and epimerization in chiral substrates.
Recommended Protocols
The choice of protocol will depend on the nature of the amine and the desired scale of the reaction. For particularly challenging couplings with hindered or electron-poor amines, the HATU protocol is often the method of choice. The EDC/HOBt protocol is a robust and cost-effective alternative for a broader range of amines.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for the coupling of this compound with both primary and secondary amines, especially those that are sterically hindered or electronically deactivated.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Typical Equivalents |
| This compound | 195.17 | 1.0 |
| Amine | - | 1.1 - 1.5 |
| HATU | 380.23 | 1.1 - 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | - | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in a minimal amount of anhydrous DMF or DCM.
-
Add HATU (1.1 - 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for another 10-15 minutes. The solution may change color, indicating the formation of the active ester.
-
In a separate vial, dissolve the amine (1.1 - 1.5 eq) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a reliable and widely used method for a variety of amide bond formations and can be effective for the coupling of this compound with less hindered primary and secondary amines.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Typical Equivalents |
| This compound | 195.17 | 1.0 |
| Amine | - | 1.1 - 1.2 |
| EDC.HCl | 191.70 | 1.2 - 1.5 |
| HOBt | 135.12 | 1.2 - 1.5 |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 129.24 / 101.19 | 2.0 - 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | - | - |
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 - 1.5 eq) in anhydrous DMF or DCM.
-
Add the amine (1.1 - 1.2 eq) and the base (DIPEA or TEA, 2.0 - 3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | - Inefficient activation of the carboxylic acid.- Low nucleophilicity of the amine. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature or prolong the reaction time.- Use a more polar solvent like DMF to improve solubility and reaction rates. |
| Presence of unreacted starting materials | - Insufficient equivalents of coupling reagent or amine.- Short reaction time. | - Increase the equivalents of the limiting reagent.- Extend the reaction time and continue monitoring. |
| Formation of side products | - Racemization (for chiral amines).- Side reactions of the activated intermediate. | - Ensure the use of an additive like HOBt or HOAt to suppress racemization.- Maintain a low reaction temperature during the addition of reagents. |
| Difficult purification | - Byproducts from the coupling reagents (e.g., tetramethylurea from HATU, ethyl-dimethylaminopropyl urea from EDC). | - Perform a thorough aqueous workup as described in the protocols. Multiple washes are often necessary.- For urea byproducts that are difficult to remove by washing, careful column chromatography is required. |
Conclusion
The successful amide coupling of this compound hinges on the selection of a potent coupling reagent and carefully optimized reaction conditions to overcome the challenges posed by steric hindrance and electronic deactivation. The use of HATU is highly recommended for difficult couplings, while the EDC/HOBt system provides a robust alternative for a range of amines. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can confidently synthesize a diverse library of N-substituted-3,5-dimethyl-4-nitrobenzamides for applications in drug discovery and medicinal chemistry.
References
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Diagram].
- Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
- Wikipedia. (2023, December 1). HATU. In Wikipedia.
- Sharma, V. K., & Singh, T. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
Sources
Application Notes and Protocols for the Characterization of 3,5-Dimethyl-4-nitrobenzoic Acid
Introduction
3,5-Dimethyl-4-nitrobenzoic acid (DMNA) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a nitro group and a carboxylic acid function on a dimethylated benzene ring, dictates its reactivity and potential applications. Accurate and robust analytical methodologies are therefore essential for its characterization, ensuring purity, stability, and quality control throughout the drug development and manufacturing processes.
This comprehensive guide provides detailed application notes and validated protocols for the multi-faceted analytical characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that govern method selection and optimization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DMNA is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 3095-38-3 | [1][2] |
| Molecular Formula | C₉H₉NO₄ | [1][3] |
| Molecular Weight | 195.17 g/mol | [1][3] |
| Melting Point | 221-224 °C | [1][5] |
| Solubility | Insoluble in water. | [1][2][6] |
| Appearance | White to cream or pale yellow crystals or powder. | [7] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound, offering high resolution, sensitivity, and specificity for both purity assessment and impurity profiling.
Rationale for Method Selection
A reverse-phase HPLC method is selected due to the non-polar nature of the dimethylated aromatic ring, allowing for excellent retention and separation on a C18 stationary phase. The carboxylic acid and nitro groups provide sufficient polarity for elution with a moderately polar mobile phase. UV detection is ideal due to the strong chromophoric nature of the nitroaromatic system.
Experimental Protocol: HPLC-UV Analysis
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the sample containing DMNA and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.
Data Analysis:
Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation (as per ICH Q2(R2) Guidelines)
To ensure the reliability and accuracy of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][5][8][9][10]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of DMNA in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of DMNA. The PubChem database indicates the availability of ¹H NMR spectral data for this compound.[4]
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons. The chemical shifts and splitting patterns will be influenced by the electron-withdrawing nitro group and the carboxylic acid group.
-
Aromatic Protons: Two equivalent aromatic protons are expected to appear as a singlet in the downfield region (typically δ 7.5-8.5 ppm).
-
Methyl Protons: Two equivalent methyl groups are expected to appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).
-
Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton will be observed at a very downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR (Carbon NMR):
The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the carboxylic carbon, the aromatic carbons (including those attached to the nitro and methyl groups), and the methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The PubChem database indicates the availability of FTIR spectral data for DMNA.[4] A specification sheet from a supplier also confirms that FTIR is used for identification.[7]
Expected Characteristic Absorption Bands:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1680 cm⁻¹.
-
N-O stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1550-1500 cm⁻¹ and one symmetric stretch around 1350-1300 cm⁻¹.
-
C-H stretch (Aromatic and Methyl): Bands in the region of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl).
-
C=C stretch (Aromatic Ring): Bands in the region of 1600-1450 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is often necessary to improve chromatographic performance and prevent thermal degradation.
Experimental Protocol: GC-MS Analysis (after derivatization)
-
Derivatization: To a solution of DMNA in a suitable solvent, add a derivatizing agent such as BF₃ in methanol and heat to form the methyl ester.
-
Extraction: After the reaction, extract the methyl ester into an organic solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 50-300.
-
Expected Fragmentation: The mass spectrum of the derivatized DMNA will show a molecular ion peak corresponding to the methyl ester and characteristic fragment ions resulting from the loss of methoxy, nitro, and other functional groups.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that can be used for the analysis of DMNA without the need for derivatization. It is particularly useful for the analysis of complex matrices.
Experimental Protocol: LC-MS Analysis
The HPLC method described previously can be directly coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is recommended to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to obtain accurate mass measurements.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough understanding of the identity, purity, and structure of this important chemical intermediate. Adherence to established validation protocols, such as those outlined by the ICH, is paramount to guaranteeing the scientific integrity and reliability of the analytical data generated, which is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries.
References
- LookChem. (n.d.). This compound|3095-38-3.
- Stenutz, R. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 3095-38-3.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Pharma Talks. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
- Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- Slideshare. (n.d.). Ich guidelines for validation final.
Sources
- 1. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Ich guidelines for validation final | PPTX [slideshare.net]
- 4. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. agilent.com [agilent.com]
- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. database.ich.org [database.ich.org]
- 10. m.youtube.com [m.youtube.com]
Application Note & Protocol: Synthesis of Alkyl 3,5-Dimethyl-4-nitrobenzoate via Fischer-Speier Esterification
Abstract & Introduction
This application note provides a detailed protocol for the synthesis of an alkyl ester of 3,5-Dimethyl-4-nitrobenzoic acid, a key intermediate in the development of pharmaceuticals and specialized organic materials.[1][2] The procedure employs the Fischer-Speier esterification, a robust and classical method for converting carboxylic acids into esters using an alcohol in the presence of a strong acid catalyst.[3][4] This reaction is an equilibrium-driven process, and the protocol herein is optimized to maximize product yield by utilizing the alcohol as both a reagent and the solvent, thereby shifting the equilibrium toward the desired ester.[3][5] We will detail the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for characterization, providing researchers with a reliable and reproducible workflow.
The Scientific Principle: Fischer-Speier Esterification Mechanism
The Fischer-Speier esterification is a cornerstone of organic synthesis, proceeding via a nucleophilic acyl substitution mechanism.[4] The reaction's efficiency hinges on activating the carboxylic acid toward nucleophilic attack by the alcohol.
The mechanism unfolds in several discrete, reversible steps:[5][6]
-
Protonation of the Carbonyl: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the this compound. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for attack.
-
Nucleophilic Attack: A molecule of the alcohol (in this case, methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups. This converts a hydroxyl group into a better leaving group—water.
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.
Because water is a byproduct, its presence can reverse the reaction (hydrolysis), driving the equilibrium back towards the starting materials.[7] To ensure a high yield, the reaction is typically conducted using a large excess of the alcohol or with concurrent removal of water.[5]
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 3,5-dimethyl-4-nitrobenzoate.
Materials and Equipment
Reagents:
-
This compound (C₉H₉NO₄, MW: 195.17 g/mol )
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser with water lines
-
Magnetic stir plate and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for recrystallization (Erlenmeyer flasks)
-
Vacuum filtration apparatus (Büchner or Hirsch funnel)
-
TLC plates (silica gel), chamber, and UV lamp
-
Melting point apparatus
Reaction Parameters
| Parameter | Value/Description | Rationale |
| Starting Acid | This compound | 2.5 g (12.8 mmol) |
| Alcohol/Solvent | Anhydrous Methanol | 50 mL |
| Catalyst | Concentrated H₂SO₄ | 1.5 mL |
| Reaction Temperature | Reflux (~65 °C for Methanol) | To increase reaction rate while preventing solvent loss. |
| Reaction Time | 4-6 hours | Adequate time to reach equilibrium. Monitor by TLC.[3] |
Step-by-Step Procedure
Part A: Reaction Setup and Reflux
-
Preparation: Place 2.5 g of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 50 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved. Expertise Note: The use of anhydrous methanol is critical. The presence of water will inhibit the forward reaction, reducing the final product yield.[7]
-
Catalyst Addition: Place the flask in an ice-water bath to cool. In a fume hood, slowly and carefully add 1.5 mL of concentrated sulfuric acid dropwise to the stirring methanolic solution. Trustworthiness Note: This addition is highly exothermic and can cause splashing if done too quickly. Cooling and slow addition are essential for safety.[3]
-
Reflux: Attach a reflux condenser to the flask and secure it with a clamp. Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux with continuous stirring for 4-6 hours.
-
Monitoring (Optional but Recommended): Track the reaction's progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture. Spot it on a silica gel plate alongside a spot of the starting acid. A suitable eluent system is 4:1 Hexane:Ethyl Acetate. The reaction is complete when the starting material spot has disappeared, and a new, less polar product spot is dominant.[8]
Part B: Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heating source and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in approximately 50 mL of ethyl acetate. Transfer this solution to a 250 mL separatory funnel.
-
Washing: a. Add 50 mL of deionized water to the separatory funnel, shake gently, and discard the aqueous layer. b. Add 50 mL of saturated sodium bicarbonate solution in small portions. Trustworthiness Note: This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid. CO₂ gas will evolve, so vent the funnel frequently to release pressure.[9] c. Wash the organic layer with 50 mL of brine. Expertise Note: The brine wash helps to remove residual water and aids in the separation of the organic and aqueous layers.[3]
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Concentration: Filter the drying agent by gravity filtration. Concentrate the filtrate using a rotary evaporator to yield the crude solid product.
Part C: Purification and Characterization
-
Recrystallization: Purify the crude ester by recrystallization. A methanol/water or ethanol/water mixture is often effective.[10] a. Dissolve the crude solid in a minimum amount of hot methanol or ethanol. b. Slowly add hot water dropwise until the solution becomes faintly cloudy. c. Add a few more drops of the hot alcohol until the solution is clear again. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold water.[11]
-
Drying: Dry the crystals in a desiccator or a low-temperature oven (below the product's melting point) to a constant weight.
-
Characterization: Determine the final yield and assess the purity of the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR spectroscopy).[7]
Visualized Experimental Workflow
Caption: Workflow for the Fischer esterification of this compound.
References
- Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab.
- Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
- Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
- Nitration of methyl benzoate.
- Esterification of nitrobenzoic acids.
- Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzo
- Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- Application Note: Fischer Esterification for the Synthesis of Methyl 4,5-dimethyl-2-nitrobenzo
- Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Homework.Study.com.
- Fischer–Speier esterific
- Preparation of methyl m-nitrobenzoate.
- This compound. LookChem.
- Synthesis of Methyl 3-(methylamino)
- Synthesis of methyl p-nitrobenzo
- Preparation method of 3-methyl-4-nitrobenzoic acid.
- This compound. PubChem.
- Fischer Esterific
- Aromatic 3b.
- 3: Esterification (Experiment). Chemistry LibreTexts.
- Preparation of Methyl 3-nitrobenzo
- This compound. Biosynth.
- This compound AldrichCPR. Sigma-Aldrich.
- This compound | CAS 3095-38-3.
Sources
- 1. This compound|3095-38-3|lookchem [lookchem.com]
- 2. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. youtube.com [youtube.com]
Leveraging 3,5-Dimethyl-4-nitrobenzoic Acid for Advanced Solid-Phase Synthesis: A Guide to Photolabile Strategies
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Solid-phase synthesis (SPS) remains the cornerstone of modern peptide and oligonucleotide development, enabling the rapid assembly of complex biomolecules.[1] A critical component of this methodology is the choice of a linker, the chemical handle that tethers the growing molecule to the insoluble resin support. The ideal linker must be stable throughout the iterative synthesis cycles yet cleavable under specific, non-destructive conditions. This guide details the application of 3,5-Dimethyl-4-nitrobenzoic acid as a precursor for a robust, photolabile linker system. The ortho-nitrobenzyl scaffold, a well-established photolabile group, allows for the mild release of the final product from the solid support using UV irradiation, a condition orthogonal to the acid- and base-labile protecting groups common in Fmoc and Boc chemistries.[2][3][4] This approach is particularly advantageous for the synthesis of sensitive or protected peptide fragments destined for further ligation.[4] We provide a comprehensive overview of the underlying photochemistry, detailed protocols for resin preparation, and its application in solid-phase peptide synthesis (SPPS), empowering researchers to implement this versatile tool in their workflows.
Introduction: The Strategic Advantage of Photolabile Linkers
This compound is an aromatic carboxylic acid with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[5][6] While it serves as a valuable intermediate in various organic syntheses, its true potential in drug discovery and chemical biology is realized when it is employed as a foundational element for photolabile linkers in solid-phase synthesis.[7][8]
The core of its utility lies in the o-nitrobenzyl chemistry. Nitrobenzyl groups are renowned for their ability to undergo a photochemical rearrangement upon exposure to UV light (typically 350-365 nm), leading to the cleavage of a covalent bond.[3][9][10] This process offers several distinct advantages:
-
Orthogonality: Cleavage is triggered by light, leaving acid- or base-sensitive protecting groups on the synthesized molecule intact. This is invaluable for creating protected fragments for convergent synthesis strategies.[4]
-
Mild Conditions: The cleavage occurs without the need for harsh chemical reagents, preserving the integrity of delicate or complex target molecules.[3]
-
Spatial and Temporal Control: Light provides the ability to control precisely when and where cleavage occurs, a feature exploited in applications like hydrogel degradation and controlled release.[11]
The 3,5-dimethyl substitution pattern on the benzoic acid core influences the steric and electronic environment of the nitro group, which can subtly modulate the photochemical properties of the resulting linker.
The Mechanism of Photocleavage
The photocleavage of an o-nitrobenzyl ester proceeds through an intramolecular redox reaction initiated by the absorption of a photon. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rapidly rearranges to release the carboxylic acid (the C-terminus of the peptide) and forms an o-nitrosobenzaldehyde byproduct.
Caption: Logical workflow of the o-nitrobenzyl photocleavage mechanism.
Protocol I: Synthesis of 3,5-Dimethyl-4-nitrobenzoyl Functionalized Resin
The first critical step is the covalent attachment of the photolabile linker to a suitable solid support. Here, we describe the coupling of this compound to an aminomethylated polystyrene resin.
Materials and Reagents
| Reagent | M.W. | Role | Typical Quantity |
| Aminomethyl (AM) Polystyrene Resin | - | Solid Support | 1.0 g (e.g., 1.0 mmol/g loading) |
| This compound | 195.17 | Photolabile Linker | 585.5 mg (3.0 mmol, 3 eq.) |
| HBTU | 379.25 | Activating Agent | 1.14 g (3.0 mmol, 3 eq.) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Non-nucleophilic Base | 1.05 mL (6.0 mmol, 6 eq.) |
| N,N-Dimethylformamide (DMF) | - | Solvent | ~50 mL |
| Dichloromethane (DCM) | - | Solvent | ~50 mL |
| Methanol (MeOH) | - | Solvent | ~20 mL |
| Acetic Anhydride | 102.09 | Capping Agent | 1 mL |
| Pyridine | 79.10 | Capping Base | 1 mL |
Step-by-Step Procedure
-
Resin Swelling: Place 1.0 g of aminomethyl polystyrene resin in a solid-phase synthesis vessel. Wash the resin with DMF (3 x 10 mL), then swell in 10 mL of DMF for 30-60 minutes.[12]
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3 eq.) and HBTU (3 eq.) in 10 mL of DMF. Add DIPEA (6 eq.) and stir at room temperature for 10 minutes. The solution should turn yellowish.
-
Coupling to Resin: Drain the DMF from the swollen resin. Add the activated linker solution to the resin. Agitate the mixture using a shaker or nitrogen bubbling for 4-6 hours at room temperature.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF again (3 x 10 mL) to remove all soluble reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, add a solution of acetic anhydride (1 mL) and pyridine (1 mL) in 10 mL of DMF. Agitate for 30 minutes. This prevents the formation of failure sequences in the subsequent peptide synthesis.
-
Final Wash and Drying: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally Methanol (2 x 10 mL) to shrink the beads. Dry the functionalized resin under high vacuum to a constant weight.
-
Loading Determination: Before proceeding, it is crucial to determine the final loading of the linker on the resin. This can be accomplished via a quantitative method such as picric acid titration of a small, known weight of the dried resin.
Caption: Workflow for synthesizing the photolabile resin.
Protocol II: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the use of the newly synthesized 3,5-Dimethyl-4-nitrobenzoyl resin for the assembly of a target peptide using standard Fmoc chemistry.
Reagents and General Conditions
| Step | Reagents | Conditions |
| Fmoc Deprotection | 20% Piperidine in DMF | 1 x 5 min, then 1 x 15 min |
| Amino Acid Coupling | Fmoc-AA-OH (4 eq.), HBTU (4 eq.), DIPEA (8 eq.) in DMF | 1-2 hours, room temperature |
| Photocleavage | Resin suspended in DCM/TFE (3:1) or other UV-transparent solvent | UV lamp (365 nm), 2-6 hours |
Step-by-Step SPPS Workflow
-
Resin Preparation: Swell the photolabile resin (~0.25 mmol scale) in DMF for 30 minutes.
-
First Amino Acid Loading:
-
Perform an initial Fmoc deprotection cycle on the linker itself if it was synthesized with an Fmoc-protected amino alcohol (not the case in Protocol I). For our linker, the first amino acid is attached directly.
-
Activate the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 4 eq.) using HBTU/DIPEA in DMF as described above.
-
Couple the activated amino acid to the resin's hydroxyl group (formed after linker attachment and activation, often requiring a catalyst like DMAP for esterification). Correction: The linker is a carboxylic acid, so it will be coupled to a hydroxyl-resin, or the first amino acid is coupled to the resin-linker via its side chain or a more complex handle. For simplicity, we assume the initial resin was a Wang or similar hydroxyl resin to which our linker was attached. If starting with the acid linker on an AM resin, the C-terminal amino acid must be attached via its carboxyl group, which is standard.
-
Agitate for 2-4 hours. Wash with DMF and DCM. Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), indicating free amines, repeat the coupling.
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[2] This removes the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (4 eq.) using the HBTU/DIPEA activation method. Agitate for 1-2 hours.
-
Washing: Wash with DMF (3 x 10 mL).
-
Confirmation: Perform a Kaiser test. A negative result (yellow/colorless beads) confirms successful coupling.
-
Repeat: Continue this cycle of deprotection, washing, and coupling until the desired peptide sequence is assembled.[13]
-
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection step.
-
Resin Washing: Wash the final peptide-resin extensively with DMF, then DCM, and dry it under vacuum.
Protocol for Photocleavage
-
Preparation: Place the dried peptide-resin in a quartz or borosilicate glass reaction vessel. Standard plastic vessels are often not transparent to UV light.
-
Solvent Addition: Suspend the resin in a suitable UV-transparent solvent that also swells the resin. A mixture of Dichloromethane (DCM) and Trifluoroethanol (TFE) (e.g., 3:1 v/v) is often effective.
-
Irradiation: While stirring or agitating the suspension, irradiate the vessel with a UV lamp (e.g., a 365 nm LED array or mercury lamp) for 2-6 hours. The optimal time should be determined empirically. The reaction can be monitored by taking small aliquots of the solution and analyzing by HPLC.
-
Product Collection: After cleavage is complete, filter the resin and collect the filtrate.
-
Washing: Wash the resin with additional cleavage solvent (2-3 times) and combine the filtrates.
-
Isolation: Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude peptide. The peptide can then be purified by standard methods such as reverse-phase HPLC.
Caption: Complete workflow for SPPS using a photolabile linker.
Trustworthiness and Validation
Every protocol must be a self-validating system. For the procedures described:
-
Linker Loading: The picric acid test provides a reliable, colorimetric quantification of free amine sites, which, after the initial coupling, corresponds to the linker loading. An accurate loading value is essential for calculating reagent stoichiometry in subsequent steps.
-
Coupling Efficiency: The Kaiser test is a qualitative, near-real-time check for the presence of primary amines.[2] A negative result post-coupling is a strong indicator that the reaction has gone to completion. For difficult couplings (e.g., sterically hindered amino acids), a positive Kaiser test immediately signals the need for a recoupling step before proceeding, thus preventing the accumulation of deletion sequences.
-
Cleavage Monitoring: The progress of the photocleavage should be monitored by HPLC analysis of the cleavage solution over time. This allows for the optimization of the irradiation period, ensuring complete cleavage without unnecessary exposure that could potentially damage sensitive residues.
By integrating these checkpoints, researchers can proceed with confidence, ensuring the integrity and purity of the final synthetic product.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 249413, this compound. PubChem. [Link]
- Griffin, D. R., Kasko, A. M. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release.
- Request PDF. (2025). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole.
- Google Patents. (n.d.). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- SciSpace. (2015).
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
- Hansen, P. R., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]
- ResearchGate. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications.
- Semantic Scholar. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar. [Link]
- Khodaei, M.M., et al. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- Bloomsbury Publishing. (n.d.). What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid? - FAQ. Bloomsbury Publishing. [Link]
- Royal Society of Chemistry. (2005). A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles.
- PubMed. (2020).
- Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. [Link]
- PubMed. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. PubMed. [Link]
- ResearchGate. (n.d.). Using o-nitrobenzyls as photocleavable linker to prepare...
- ResearchGate. (2007). Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst.
- Ataman Kimya. (n.d.). NITROBENZOIC ACID.
Sources
- 1. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 7. This compound | 3095-38-3 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Application Notes & Protocols: Strategic Derivatization of 3,5-Dimethyl-4-nitrobenzoic Acid for Modern Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the successful development of novel therapeutics. 3,5-Dimethyl-4-nitrobenzoic acid is one such scaffold, offering a unique combination of structural features ripe for chemical modification. Its aromatic core, substituted with a reactive carboxylic acid, a modifiable nitro group, and sterically influential methyl groups, provides multiple handles for derivatization.
Nitroaromatic compounds are a significant class of molecules with a broad spectrum of biological activities, serving as the basis for numerous antibacterial, antiprotozoal, and anticancer agents.[1][2] The nitro group, a strong electron-withdrawing moiety, can be a critical component of a pharmacophore or, more commonly, serve as a synthetic precursor to a primary amine, unlocking a vast chemical space for further functionalization.[3][4]
Simultaneously, the carboxylic acid group, while a common feature in many drugs for its ability to form key ionic interactions with biological targets, often presents significant challenges in drug development. These include poor membrane permeability, rapid metabolism, and potential toxicity arising from the formation of reactive acyl glucuronides.[5][6] Consequently, the strategic derivatization of the carboxylic acid is a cornerstone of lead optimization.
This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound. We will explore three primary strategies: modification of the carboxylic acid via esterification and amidation, and transformation of the nitro group via reduction. These approaches are designed to modulate the scaffold's physicochemical properties, explore structure-activity relationships (SAR), and ultimately generate novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
Physicochemical Profile of the Core Scaffold
A thorough understanding of the starting material is critical for predictable and successful synthesis.
| Property | Value | Source |
| CAS Number | 3095-38-3 | [7][8][9] |
| Molecular Formula | C₉H₉NO₄ | [7][9][10] |
| Molecular Weight | 195.17 g/mol | [7][9][10] |
| IUPAC Name | This compound | [7][9] |
| SMILES | CC1=CC(=CC(=C1[O-])C)C(=O)O | [7][10] |
| Appearance | Pale yellow to white solid | [10] |
| Key Structural Features | Aromatic carboxylic acid, Nitro group, Steric hindrance from two ortho-methyl groups flanking the nitro group. |
The steric hindrance provided by the two methyl groups adjacent to the nitro group is a noteworthy feature. This can force the nitro group to rotate out of the plane of the benzene ring, which may diminish its resonance effect and influence the molecule's overall electronic properties and interaction with biological targets.[11][12]
Core Derivatization Workflow
The derivatization of this compound can be approached through several strategic pathways. The following workflow illustrates the primary transformations discussed in this guide, which can be performed sequentially or independently to generate diverse libraries of compounds.
Caption: Fischer-Speier esterification of the parent scaffold.
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., methanol, ethanol) (serves as solvent and reactant)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 25.6 mmol).
-
Solvent Addition: Add anhydrous methanol (e.g., 100 mL). Stir until the acid is fully dissolved.
-
Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the solution. The addition is exothermic; cooling the flask in an ice bath during this step is recommended. [13]4. Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Continue refluxing with stirring for 4-6 hours. [14]The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Quenching: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.
-
Solvent Removal: Reduce the volume of methanol by approximately 80% using a rotary evaporator.
-
Neutralization & Extraction: Pour the concentrated mixture into a beaker containing ice water (approx. 200 mL). A solid product may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL) to remove residual water. [14]9. Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude ester, typically as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield the pure ester. [15]
Protocol 2: Amide Coupling via EDC/HOBt
Rationale: Amide bond formation is a powerful tool in drug discovery for rapidly building molecular diversity and exploring SAR. Amides are generally more resistant to hydrolysis than esters, leading to greater metabolic stability. The use of a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a standard, mild, and efficient method. 1-Hydroxybenzotriazole (HOBt) is added as a crucial additive to suppress racemization (if chiral amines are used) and prevent the formation of an unreactive N-acylurea byproduct, thereby improving yields. [16] Reaction Scheme:
Caption: EDC/HOBt mediated amidation of the parent scaffold.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate and water (for work-up)
-
Saturated NaHCO₃ and brine solutions
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the cooled, stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's completion by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous HCl (if the amine is basic and excess remains), saturated aqueous NaHCO₃ solution (3x), and brine (1x). [16]8. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.
Protocol for Nitro Group Reduction
The nitro group is often considered a "structural alert" due to potential metabolic activation to toxic species. [17][18]Its reduction to a highly versatile amino group is a critical step in synthesizing safer and more diverse analogues.
Protocol 3: Catalytic Hydrogenation
Rationale: Catalytic hydrogenation is one of the cleanest and most efficient methods for reducing nitroarenes to anilines. It typically proceeds with high yield and generates water as the only byproduct. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. [19]Raney Nickel is a useful alternative, especially if dehalogenation of aryl halides is a concern. [19] Reaction Scheme:
Caption: Reduction of the nitro group via catalytic hydrogenation.
Materials:
-
This compound (or its ester/amide derivative)
-
Palladium on carbon (10% Pd/C), 5-10 mol%
-
Methanol (MeOH) or Tetrahydrofuran (THF) as solvent
-
Hydrogen source: Hydrogen gas (H₂) balloon or transfer hydrogenation agent like ammonium formate or formic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the nitro compound in a suitable solvent (e.g., Methanol, THF, or Ethyl Acetate) in a flask appropriate for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., flush with N₂ or Argon). Caution: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen.
-
Hydrogenation:
-
Using H₂ gas: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum and backfill with H₂ from the balloon. Repeat this cycle three times to ensure an inert atmosphere. Stir the reaction vigorously under the H₂ balloon at room temperature.
-
Using Formic Acid: Add formic acid (5-10 equivalents) to the mixture. Heat gently to 40-60°C if necessary. This method avoids the need for specialized hydrogenation equipment.
-
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely. Quench it with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting amino compound is often pure enough for the next step, but can be further purified by recrystallization if needed.
Summary and Strategic Outlook
The derivatization of this compound offers a robust platform for generating novel chemical entities for drug discovery.
| Strategy | Goal | Key Advantages | Potential Challenges |
| Esterification | Improve lipophilicity, create prodrugs | Simple, high-yielding reaction; uses common reagents. | Esters can be metabolically labile. |
| Amidation | Explore SAR, improve metabolic stability | Introduces vast chemical diversity; amides are generally stable. | Requires coupling agents; purification can be more complex. |
| Nitro Reduction | Remove potential toxicophore, create versatile synthetic handle | High-yielding; the resulting amine allows for extensive further derivatization. | Requires catalytic hydrogenation or strong reducing agents. |
By employing these core protocols, researchers can systematically modify the this compound scaffold to optimize for potency, selectivity, and ADME properties. The conversion of the nitro group to an amine is particularly powerful, as it opens the door to a second wave of derivatization, including acylation, sulfonylation, and reductive amination, vastly expanding the accessible chemical space. This strategic, multi-pronged approach is essential for advancing a hit compound through the rigorous process of lead optimization.
References
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2013). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA.
- Ballatore, C., et al. (2013). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com.
- Nagornov, S. A., et al. (2021).
- MDPI. (N/A). Special Issue: Nitro Group Containing Drugs. MDPI.
- Rice, K. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- de Souza, M. V. N. (2021).
- Biosynth. (N/A). This compound | 3095-38-3. biosynth.com.
- BenchChem. (2025).
- Wikipedia. (N/A). Reduction of nitro compounds. en.wikipedia.org.
- Organic Chemistry Portal. (N/A). Nitro Reduction - Common Conditions. organic-chemistry.org.
- Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. chemlab.truman.edu.
- Chemistry Stack Exchange. (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. chemistry.stackexchange.com.
- Matrix Fine Chemicals. (N/A). This compound | CAS 3095-38-3.
- Lai, J., et al. (N/A). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks.
- Organic Chemistry Portal. (N/A). Amine synthesis by nitro compound reduction. organic-chemistry.org.
- Sigma-Aldrich. (N/A). This compound AldrichCPR. sigmaaldrich.com.
- BenchChem. (2025). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol. benchchem.com.
- PubChem. (N/A). This compound. pubchem.ncbi.nlm.nih.gov.
- BenchChem. (2025). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery. benchchem.com.
Sources
- 1. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 3095-38-3 [matrix-fine-chemicals.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. svedbergopen.com [svedbergopen.com]
- 19. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Nitration of 3,5-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and execution of the nitration of 3,5-dimethylbenzoic acid. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and safety considerations essential for successful and safe execution in a research and development setting.
Introduction and Scientific Rationale
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with broad applications in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The introduction of a nitro group onto an aromatic ring serves as a key step in the elaboration of molecular complexity, as the nitro group can be readily converted into other functional groups, such as amines.
The specific case of 3,5-dimethylbenzoic acid presents an interesting study in regioselectivity. The benzene ring is substituted with two methyl groups, which are activating and ortho-, para-directing, and a carboxylic acid group, which is deactivating and meta-directing.[2][3] The interplay of these directing effects will govern the position of the incoming electrophile, the nitronium ion (NO₂⁺). Understanding these principles is crucial for predicting the major product and optimizing the reaction conditions.
Reaction Mechanism and Regioselectivity
The nitration of 3,5-dimethylbenzoic acid proceeds via the classical electrophilic aromatic substitution mechanism. The electrophile, the highly reactive nitronium ion, is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[4]
Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[4]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring of 3,5-dimethylbenzoic acid attacks the nitronium ion. The directing effects of the substituents determine the position of attack. The two methyl groups strongly activate the positions ortho and para to them (positions 2, 4, and 6). The carboxylic acid group directs the incoming group to the meta position (positions 5, which is already substituted, and a position equivalent to 3). The strong activating effect of the methyl groups will likely dominate, leading to substitution at the positions most activated by them. The position C4 is sterically unhindered and is activated by both methyl groups, making it a likely site for nitration.
Step 3: Deprotonation and Re-aromatization A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbocation intermediate (sigma complex), restoring the aromaticity of the ring and yielding the final product.
The expected major product is 4-nitro-3,5-dimethylbenzoic acid , due to the concerted activating and directing effects of the two methyl groups towards the C4 position.
Safety Precautions: Handling of Nitrating Agents
The use of concentrated nitric acid and sulfuric acid requires strict adherence to safety protocols due to their highly corrosive and reactive nature.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]
-
Fume Hood: All operations involving concentrated acids must be performed in a well-ventilated chemical fume hood.[4]
-
Acid Handling: Always add acid to water or a reaction mixture slowly and with continuous stirring, never the other way around, to avoid violent exothermic reactions and splashing.[6]
-
Spill Management: Have appropriate spill kits containing a neutralizing agent (e.g., sodium bicarbonate) readily available. In case of a spill, evacuate the area and follow established laboratory procedures for acid spills.
-
Emergency Equipment: Ensure easy access to an emergency shower and eyewash station.[6]
Experimental Protocol: Nitration of 3,5-Dimethylbenzoic Acid
This protocol is designed for the controlled nitration of 3,5-dimethylbenzoic acid, with a strong emphasis on temperature management to minimize side reactions.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dimethylbenzoic acid | ≥98% | e.g., Sigma-Aldrich | Ensure it is dry before use. |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | e.g., Fisher Scientific | Handle with extreme care. |
| Concentrated Nitric Acid (HNO₃) | 70% | e.g., VWR | Handle with extreme care. |
| Crushed Ice | - | - | For quenching the reaction. |
| Deionized Water | - | - | For washing the product. |
| Ethanol | Reagent Grade | e.g., Sigma-Aldrich | For recrystallization. |
Equipment
-
Round-bottom flask (e.g., 250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-10 to 100 °C)
-
Ice-salt bath
-
Beaker (e.g., 1 L)
-
Büchner funnel and flask for vacuum filtration
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR)
Step-by-Step Procedure
-
Preparation of the Cooling Bath: Prepare an ice-salt bath in a container large enough to immerse the reaction flask. This will be used to maintain a low reaction temperature.[5]
-
Dissolution of the Substrate: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of concentrated sulfuric acid. Cool the acid in the ice-salt bath to below 5 °C. While stirring, slowly and in portions, add 15.0 g (0.1 mol) of 3,5-dimethylbenzoic acid. Continue stirring until the solid is completely dissolved, ensuring the temperature remains below 5 °C.[5]
-
Preparation of the Nitrating Mixture: In a separate flask (e.g., a 125 mL Erlenmeyer flask), carefully add 15 mL of concentrated nitric acid. Cool this flask in a separate ice bath. Slowly, and with extreme caution, add 15 mL of concentrated sulfuric acid to the nitric acid. Swirl the flask gently to mix. Keep this nitrating mixture in the ice bath until use.[7]
-
Nitration Reaction: Place a dropping funnel on the round-bottom flask containing the dissolved 3,5-dimethylbenzoic acid. Transfer the cold nitrating mixture into the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the substrate over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C throughout the addition. Monitor the temperature closely with a thermometer.[6]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Quenching: In a large beaker (1 L), place approximately 500 g of crushed ice. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the crushed ice. A solid precipitate should form.[5]
-
Isolation and Purification:
-
Allow the ice to melt completely.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Product Characterization
The identity and purity of the synthesized 4-nitro-3,5-dimethylbenzoic acid should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | Literature value for 4-nitro-3,5-dimethylbenzoic acid is typically in the range of 221-223 °C. A sharp melting point close to the literature value indicates high purity. |
| ¹H NMR Spectroscopy | The spectrum should show characteristic signals for the aromatic protons and the methyl protons. The integration of the signals should correspond to the number of protons in the molecule. |
| ¹³C NMR Spectroscopy | The spectrum will show distinct signals for each unique carbon atom in the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the asymmetric and symmetric N-O stretches of the nitro group, and C-H and C=C stretches of the aromatic ring. |
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the nitration of 3,5-dimethylbenzoic acid.
References
- MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022). [Link]
- Allen. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids.
- Chemistry LibreTexts. (2024). 16.5: Substituent Effects in Electrophilic Substitutions. [Link]
- Profnit.
- Truman ChemLab.
- WebAssign.
- ResearchGate. (2025). Nitration of 3-methylbenzoic acid with Mixed acid. [Link]
- Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
- YouTube. (2018). 36.03 Directing Effects in Disubstituted Benzenes. [Link]
- PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]
- Eureka | Patsnap. A kind of synthetic method of 2-nitro-3-methylbenzoic acid. [Link]
- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
- LookChem. 3,5-DIMETHYL-4-NITROBENZOIC ACID|3095-38-3. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sga.profnit.org.br [sga.profnit.org.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
Application Note: A Validated Reverse-Phase HPLC Method for the Analysis of 3,5-Dimethyl-4-nitrobenzoic Acid and its Reaction Impurities
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Dimethyl-4-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The method is developed for reverse-phase chromatography using a C18 column and a gradient elution with UV detection. It is designed to be specific, linear, accurate, and precise, making it suitable for monitoring reaction progress, assessing purity, and performing quality control assays in research and drug development settings. This document provides a comprehensive guide, including the scientific rationale for methodological choices, detailed experimental protocols, method validation parameters according to ICH guidelines, and troubleshooting advice.
Introduction and Scientific Rationale
This compound (DMNA) is an aromatic carboxylic acid whose chemical structure is foundational for various synthetic pathways.[1][2] Its analysis is critical for ensuring the quality and consistency of downstream products. HPLC is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
The method described herein is based on reverse-phase chromatography, the most common mode of HPLC. This choice is predicated on the physicochemical properties of DMNA, which possesses both nonpolar (dimethylated benzene ring) and polar (carboxylic acid and nitro group) functionalities.[3]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for the aromatic ring of DMNA.
-
Mobile Phase: A mixture of water and acetonitrile is used. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity.
-
Acidification: The mobile phase is acidified with 0.1% formic acid. DMNA has a predicted pKa of approximately 3.56.[1] Operating the mobile phase at a pH well below the pKa (pH of 0.1% formic acid is ~2.7) ensures the carboxylic acid group remains protonated (-COOH). This un-ionized form is less polar, leading to consistent retention, improved peak shape, and avoidance of peak tailing that can occur with ionized acids on silica-based columns.[4][5]
-
Detection: The nitroaromatic chromophore in DMNA allows for sensitive detection using a UV detector. Based on similar nitroaromatic compounds, a wavelength of 254 nm is chosen to provide a strong signal for the analyte and many potential impurities.[6]
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
This compound Reference Standard (>97% purity)[1]
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade, ~99%)
-
-
Consumables: 0.45 µm syringe filters (PTFE or nylon), autosampler vials with caps.
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 30% B; 12.1-15 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Protocols: A Step-by-Step Guide
This section provides detailed, self-contained protocols for executing the analysis.
Protocol 1: Solution Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with Type I water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This stock solution should be stored at 2-8°C.[1]
-
Working Standard Solutions (for Calibration): Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Experimental Workflow and Sample Analysis
The overall workflow from sample preparation to data analysis is illustrated below.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (70:30 A:B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the mid-level standard (e.g., 50 µg/mL) five consecutive times.
-
Verify that the system meets the acceptance criteria outlined in Table 2. This ensures the system is performing adequately before analyzing samples.
-
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Dilute it with the initial mobile phase to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
-
Analytical Sequence: Set up the injection sequence as follows:
-
Blank (mobile phase)
-
Calibration Standards (lowest to highest concentration)
-
Blank
-
Quality Control (QC) Samples
-
Test Samples
-
QC Samples (to bracket test samples)
-
Method Validation: Ensuring Trustworthiness
Every protocol must be a self-validating system. This method was developed with reference to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8] A summary of the validation parameters and typical acceptance criteria is provided.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from impurities or matrix components. | Peak purity index > 0.995 (PDA); baseline resolution from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the target concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (Repeatability) | The precision of the method under the same operating conditions over a short interval. | % RSD ≤ 1.0% for 6 replicate preparations of a standard. |
| LOD / LOQ | The lowest concentration that can be reliably detected / quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | % RSD of results should remain ≤ 2.0% when varying flow rate (±0.1 mL/min), column temp (±2°C), etc.[9] |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | % RSD of peak area < 1.0% (n=5); Tailing factor ≤ 1.5; Theoretical plates > 2000. |
Example Application: Monitoring a Reduction Reaction
A key application of this method is to monitor the conversion of DMNA to its corresponding amine, 3,5-Dimethyl-4-aminobenzoic acid. This reduction is a common step in many synthetic routes.
Using the described HPLC method, one can inject aliquots from the reaction vessel over time. The chromatogram would show a decrease in the peak area for DMNA and a corresponding increase in a new, typically earlier-eluting peak for the more polar amino-product. This allows for precise calculation of reaction conversion and monitoring of impurity formation.
Hypothetical Data Presentation:
| Time (min) | DMNA Peak Area | Product Peak Area | % Conversion |
| 0 | 1,540,200 | 0 | 0% |
| 30 | 785,500 | 768,900 | ~50% |
| 60 | 152,100 | 1,410,500 | ~90% |
| 120 | <10,000 | 1,555,000 | >99% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column degradation. 2. Mobile phase pH too high. 3. Column overload. | 1. Replace column; use a guard column. 2. Ensure formic acid concentration is correct (0.1%). 3. Dilute sample. |
| Shifting Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Column temperature fluctuation. | 1. Increase equilibration time between runs. 2. Prepare fresh mobile phase daily. 3. Ensure column oven is set and stable at 30°C. |
| High Backpressure | 1. Blockage in the column or system. 2. Sample precipitation. | 1. Reverse-flush the column (disconnect from detector); check system frits. 2. Ensure sample is fully dissolved and filtered. |
| No Peaks Detected | 1. No sample injected. 2. Detector lamp is off or has failed. 3. Incorrect detection wavelength. | 1. Check autosampler vial and injection sequence. 2. Check detector status and lamp lifetime. 3. Verify detector is set to 254 nm. |
References
- HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
- Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online. [Link]
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
- This compound | 3095-38-3. LookChem. [Link]
- This compound | C9H9NO4.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
- Validation of Analytical Procedures Q2(R2).
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 3095-38-3 [chemicalbook.com]
- 3. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the NMR Spectroscopy of 3,5-Dimethyl-4-nitrobenzoic Acid and Its Derivatives
Abstract
This comprehensive guide provides a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the structural characterization of 3,5-dimethyl-4-nitrobenzoic acid and its derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying principles governing the spectral features of these substituted aromatic systems. We present field-proven protocols for sample preparation and data acquisition, a thorough analysis of expected ¹H and ¹³C NMR spectral data, and a discussion on how derivatization impacts NMR readouts. This guide is structured to provide both a practical framework for experimental work and a deeper understanding of spectral interpretation for this important class of chemical compounds.
Introduction: The Significance of Substituted Nitrobenzoic Acids
This compound is a polysubstituted aromatic carboxylic acid. Molecules of this class are pivotal building blocks in organic synthesis and medicinal chemistry. The specific arrangement of electron-donating methyl groups and electron-withdrawing nitro and carboxyl groups on the benzene ring creates a unique electronic environment, making NMR spectroscopy an exceptionally powerful tool for its structural verification and for the characterization of its subsequent derivatives. Accurate and unambiguous spectral assignment is critical for confirming molecular identity, assessing purity, and understanding the electronic and structural consequences of further chemical modifications. This guide will provide the necessary protocols and theoretical background to achieve this.
Foundational Principles: Understanding Substituent Effects in NMR
The chemical shifts observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the nature of the substituents on the ring. In this compound, we have three key functional groups whose effects dictate the final appearance of the spectrum.
-
Carboxylic Acid Group (-COOH): This is a meta-directing, deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, causing a general deshielding (downfield shift) of the aromatic protons and carbons. The acidic proton of the carboxyl group itself has a characteristic chemical shift far downfield, typically between 10-13 ppm, and its signal is often broad due to hydrogen bonding and chemical exchange.[1][2]
-
Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It strongly deactivates the ring and is meta-directing. Its potent inductive and resonance effects cause significant deshielding of aromatic nuclei.[3][4] Furthermore, the magnetic anisotropy of the nitro group can influence the chemical shifts of nearby protons.[3][4]
-
Methyl Groups (-CH₃): In contrast, the methyl group is an ortho-, para-directing, activating group. It donates electron density to the ring via an inductive effect and hyperconjugation, causing a shielding (upfield shift) effect on the aromatic nuclei, particularly at the ortho and para positions.
In this compound, these competing effects create a distinct pattern of chemical shifts that allows for unambiguous structural assignment. The molecule's C₂ᵥ symmetry is a crucial feature, simplifying the spectrum by rendering the two methyl groups (at C3 and C5) and the two aromatic protons (at C2 and C6) chemically and magnetically equivalent.
Predicted NMR Spectra of this compound
¹H NMR Spectrum Analysis
Due to the molecule's symmetry, a simplified ¹H NMR spectrum is expected, containing three distinct signals:
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet in the downfield region of the spectrum, typically between δ 11-13 ppm. Its exact position and broadness are highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[5][6] In deuterated solvents like DMSO-d₆, this proton is readily observed.
-
Aromatic Protons (H-2, H-6): These two equivalent protons are expected to appear as a single singlet. They are ortho to the electron-withdrawing carboxyl group and meta to the electron-withdrawing nitro group, but also ortho to an electron-donating methyl group. The net effect is a significant downfield shift. A predicted chemical shift would be in the range of δ 7.8-8.2 ppm. The signal is a singlet because there are no adjacent protons to couple with.
-
Methyl Protons (C3-CH₃, C5-CH₃): These six equivalent protons from the two methyl groups will give rise to a single, sharp singlet. Being directly attached to the aromatic ring, their chemical shift will be in the aromatic methyl region, typically around δ 2.3-2.6 ppm.
¹³C NMR Spectrum Analysis
The symmetry of the molecule also reduces the number of expected signals in the proton-decoupled ¹³C NMR spectrum to six distinct resonances:
-
Carboxyl Carbon (-COOH): This carbon is highly deshielded and will appear in the characteristic range for carboxylic acids, approximately δ 165-170 ppm.[2][6][7]
-
C-4 (Carbon bearing the -NO₂ group): This carbon is attached to the strongly electron-withdrawing nitro group, which will shift its resonance significantly downfield.
-
C-1 (Carbon bearing the -COOH group): This carbon is also deshielded due to its attachment to the carboxyl group.
-
C-3 and C-5 (Carbons bearing the -CH₃ groups): These two equivalent carbons are attached to the electron-donating methyl groups, which will have a shielding influence relative to the other substituted carbons.
-
C-2 and C-6 (Carbons bearing the aromatic protons): These two equivalent carbons are influenced by all three substituents, and their chemical shift will reflect the balance of these effects.
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single signal in the upfield region of the spectrum, typically around δ 15-20 ppm.
Data Summary: Predicted Chemical Shifts
The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound. Values are estimates based on typical substituent effects and data for similar compounds.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| -COOH | 11.0 - 13.0 (broad s, 1H) | 165 - 170 | Carboxylic acid proton signal is solvent and concentration dependent.[5][6] |
| Ar-H (H-2, H-6) | 7.8 - 8.2 (s, 2H) | 125 - 135 | Singlet due to molecular symmetry. |
| Ar-CH₃ | 2.3 - 2.6 (s, 6H) | 15 - 20 | Singlet for two equivalent methyl groups. |
| Ar-C (C-1) | - | 130 - 140 | Carbon attached to the carboxyl group. |
| Ar-C (C-2, C-6) | - | 125 - 135 | Equivalent carbons bearing protons. |
| Ar-C (C-3, C-5) | - | 135 - 145 | Equivalent carbons attached to methyl groups. |
| Ar-C (C-4) | - | 145 - 155 | Carbon attached to the nitro group, expected to be the most deshielded aromatic carbon. |
Visualizing the Molecular Environments and Workflow
To better understand the relationships between the molecular structure and the NMR data, the following diagrams are provided.
Figure 1: Molecular structure of this compound highlighting the distinct proton environments.
Figure 2: Standard experimental workflow for NMR analysis of this compound.
Experimental Protocols
The following protocols are designed to yield high-quality, reproducible NMR data.
Protocol for Sample Preparation
Rationale: Proper sample preparation is paramount. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals. For carboxylic acids, polar aprotic solvents are preferred to observe the exchangeable acidic proton. DMSO-d₆ is an excellent choice as it is a good solvent for many organic acids and its residual proton signal (δ ~2.50 ppm) does not typically overlap with analyte signals.
Materials:
-
This compound (or derivative)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) standard (if not included in the solvent)
-
5 mm NMR tubes
-
Volumetric pipette or gas-tight syringe (0.6 - 0.7 mL)
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. If the solvent does not contain an internal standard, add a very small drop of TMS.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. Mild heating may be applied if necessary, but allow the solution to return to room temperature before proceeding.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm to be within the detection region of the NMR coil.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol for NMR Data Acquisition
Rationale: This protocol outlines standard parameters for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher). The goal is to obtain spectra with a good signal-to-noise ratio and resolution.
Procedure:
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Locking: The instrument software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Tuning and Matching: The probe must be tuned to the specific frequencies of the nuclei being observed (e.g., ¹H, ¹³C) for maximum sensitivity.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.
-
¹H Spectrum Acquisition:
-
Load a standard proton experiment (e.g., zg30 on Bruker systems).
-
Set the spectral width to cover the expected range (e.g., 0 to 14 ppm).
-
Set the number of scans (NS), typically 8 or 16 for a sample of this concentration.
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C Spectrum Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker systems).
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Set the number of scans (NS). This will be significantly higher than for ¹H (e.g., 256, 512, or more) due to the low natural abundance of ¹³C.
-
Acquire the FID.
-
Impact of Derivatization on NMR Spectra
Understanding how chemical modifications alter the NMR spectrum is key for tracking reactions and characterizing new compounds.
-
Esterification of the Carboxylic Acid (-COOH → -COOR):
-
¹H NMR: The broad acidic proton signal between δ 11-13 ppm will disappear. New signals corresponding to the protons of the R group of the ester will appear (e.g., a singlet around δ 3.7-3.9 ppm for a methyl ester). The aromatic proton signals (H-2, H-6) may experience a slight upfield shift as the ester group is slightly less electron-withdrawing than the carboxylic acid.
-
¹³C NMR: The carboxyl carbon signal will shift slightly, typically to within the δ 160-168 ppm range. A new signal for the ester's alkoxy carbon will appear (e.g., ~δ 52 ppm for a methyl ester).
-
-
Reduction of the Nitro Group (-NO₂ → -NH₂):
-
¹H NMR: The nitro group is strongly deactivating, while the amino group (-NH₂) is strongly activating. This conversion will cause a significant upfield (shielding) shift of the aromatic protons (H-2, H-6). A new, often broad, signal for the -NH₂ protons will appear, typically between δ 3.5-5.0 ppm.
-
¹³C NMR: All aromatic carbon signals will experience a significant upfield shift. The most dramatic change will be for C-4, the carbon directly attached to the nitrogen, which will shift upfield by 20-30 ppm or more.
-
Conclusion
NMR spectroscopy is an indispensable technique for the structural elucidation of this compound and its derivatives. By understanding the interplay of substituent effects on the aromatic ring, one can confidently predict and interpret the resulting ¹H and ¹³C NMR spectra. The protocols and data presented in this guide offer a robust framework for researchers to obtain high-quality data and perform accurate structural assignments, facilitating progress in synthetic chemistry and drug discovery.
References
- Yamaguchi, I. (1963). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(2), 105-112. Source
- Reich, H. J. (2020). NMR Spectroscopy: Chemical Shift Effects.
- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. RSC Advances. Source
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- National Center for Biotechnology Information. (n.d.). This compound.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Source
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Source
- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Chem 351 and 353 Main Page. Source
- Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Source
- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Source
- UCL Discovery. (2018).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes & Protocols: A Guide to the Sandmeyer Reaction of 4-amino-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Sandmeyer reaction on methyl 4-amino-3,5-dimethylbenzoate, a sterically hindered aniline derivative. These detailed application notes and protocols are designed to ensure scientific integrity, safety, and reproducibility in the synthesis of corresponding aryl halides or other derivatives.
Introduction: The Enduring Utility of the Sandmeyer Reaction
First discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction remains a cornerstone of synthetic organic chemistry for the conversion of primary aromatic amines into a wide array of functional groups.[1][2][3] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) catalyst.[1][3] This powerful transformation allows for the synthesis of aryl halides, cyanides, and other derivatives that are often difficult to access through direct aromatic substitution methods.[1][2][3][4]
The substrate of focus, methyl 4-amino-3,5-dimethylbenzoate, presents a unique challenge due to the steric hindrance posed by the two ortho-methyl groups flanking the primary amine. This guide provides specialized insights and a robust protocol to address this challenge effectively.
Pillar 1: Expertise & Experience - Navigating the Nuances of the Reaction
The Underlying Mechanism: A Radical Pathway
The Sandmeyer reaction is broadly understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] The process unfolds in two critical stages:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[5][6][7]
-
Copper(I)-Catalyzed Substitution: A single electron transfer (SET) from the copper(I) catalyst to the diazonium salt generates an aryl radical and a copper(II) species, with the concomitant loss of nitrogen gas (N₂).[4][5] This highly reactive aryl radical then abstracts a halogen or pseudohalogen from the copper(II) complex, yielding the final product and regenerating the copper(I) catalyst.[5]
Addressing the Challenge of Steric Hindrance
The two methyl groups ortho to the amine in methyl 4-amino-3,5-dimethylbenzoate can significantly impede the initial diazotization step. This steric hindrance can:
-
Reduce the Nucleophilicity of the Amino Group: The bulky methyl groups can electronically deactivate the amine, slowing its reaction with the nitrosating agent.[8]
-
Physically Block the Nitrosating Agent: The methyl groups can sterically obstruct the approach of the nitrous acid to the amino group.[8]
-
Decrease Solubility: The substrate may have reduced solubility in the acidic aqueous media typically used for diazotization.[8]
To overcome these challenges, the provided protocol incorporates the following critical adjustments:
-
Extended Reaction Time for Diazotization: A longer stirring time is allocated for the diazotization step to ensure complete conversion of the sterically hindered amine.
-
Strict Temperature Control: Maintaining a low temperature (0–5 °C) is paramount to prevent the premature decomposition of the somewhat unstable diazonium salt.[6][9][10]
-
Vigorous Stirring: Efficient mixing is essential to overcome solubility issues and ensure proper interaction between reactants.
Pillar 2: Trustworthiness - A Self-Validating Protocol
This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the reaction is proceeding as expected.
Critical Safety Considerations: Handling Diazonium Salts
Aryl diazonium salts are potentially explosive, especially when isolated in a dry, solid state.[9][11][12] Therefore, this protocol is designed for the in situ generation and immediate consumption of the diazonium salt.
Twelve Cardinal Rules for Handling Diazonium Salts Safely: [9][11][12]
-
Use only a stoichiometric amount of sodium nitrite.
-
Check for and neutralize any excess nitrous acid.
-
Add the sodium nitrite solution to the amine-acid mixture, not the other way around.
-
Maintain the temperature strictly below 5°C.
-
Ensure adequate ventilation to vent the nitrogen gas produced.
-
Be aware of the thermal stability of your specific diazonium compound.
-
Always assume diazonium salts are explosive if their properties are unknown.
-
Never allow the diazonium salt to precipitate out of solution.
-
Analyze for residual diazo compounds in the final product.
-
Quench any remaining diazonium salt before workup.
-
Avoid isolating more than 0.75 mmol of diazonium salts.
-
Use plastic spatulas when handling any solid diazonium compounds.
Monitoring Reaction Progress
-
Completion of Diazotization: The presence of excess nitrous acid, indicating the complete consumption of the starting amine, can be confirmed using starch-iodide paper. A positive test (the paper turns blue) signifies that the diazotization is complete.[10]
-
Sandmeyer Reaction Progression: The evolution of nitrogen gas is a clear indicator that the Sandmeyer reaction is proceeding. The reaction is typically considered complete when this effervescence ceases.
Experimental Protocol: Sandmeyer Bromination of Methyl 4-amino-3,5-dimethylbenzoate
This protocol details the synthesis of methyl 4-bromo-3,5-dimethylbenzoate. Similar procedures can be adapted for chlorination or cyanation by substituting the appropriate copper(I) salt and mineral acid.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Methyl 4-amino-3,5-dimethylbenzoate | Starting Material |
| Hydrobromic Acid (48%) | Acid for Diazotization |
| Sodium Nitrite (NaNO₂) | Nitrous Acid Precursor |
| Copper(I) Bromide (CuBr) | Catalyst |
| Deionized Water | Solvent |
| Dichloromethane or Ethyl Acetate | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | Neutralization |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Drying Agent |
| Ice | Cooling |
| Magnetic Stirrer with Stir Bar | Mixing |
| Round-bottom flasks | Reaction Vessels |
| Dropping Funnel | Controlled Addition |
| Thermometer | Temperature Monitoring |
| Starch-iodide paper | Diazotization Check |
| Standard Glassware for Workup | Extraction and Purification |
Step-by-Step Methodology
Part A: Diazotization
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of methyl 4-amino-3,5-dimethylbenzoate in a solution of concentrated hydrobromic acid (48%) and water.
-
Cool the flask in an ice-salt bath to 0–5 °C with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 45-60 minutes to account for the steric hindrance.
-
Verify the completion of the diazotization by spotting a drop of the reaction mixture onto starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid and the complete consumption of the starting amine.
Part B: Sandmeyer Reaction
-
In a separate, larger flask (e.g., 500 mL), prepare a solution of copper(I) bromide (1.2 equivalents) in concentrated hydrobromic acid. Cool this solution to 0 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring.
-
Observe the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
Part C: Workup and Purification
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude methyl 4-bromo-3,5-dimethylbenzoate can be further purified by column chromatography on silica gel or by recrystallization.
Visualization of the Workflow
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 3,5-Dimethyl-4-nitrobenzoic Acid in the Synthesis of Core Agrochemical Intermediates
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
3,5-Dimethyl-4-nitrobenzoic acid is a pivotal, yet underexplored, starting material in the landscape of agrochemical synthesis. While broadly classified as an intermediate for agrochemicals, detailed public-domain literature outlining its direct conversion to commercially available pesticides is not readily accessible. This guide, therefore, shifts focus to a critical and plausible application: its role as a precursor to key synthons that are foundational for the development of novel active ingredients. We provide a comprehensive examination of the synthesis of 4-amino-3,5-dimethylbenzoic acid, a versatile intermediate, from this compound. This document furnishes detailed protocols, mechanistic insights, and data presentation to empower researchers in leveraging this compound for the discovery of next-generation agrochemicals.
Introduction: Positioning this compound in Agrochemical R&D
This compound (C₉H₉NO₄, CAS No: 3095-38-3) is a substituted aromatic carboxylic acid recognized as a valuable building block in organic synthesis.[1][2] Its utility in the agrochemical sector stems from the strategic placement of its functional groups: a carboxylic acid moiety amenable to various transformations, a nitro group that can be readily converted to an amine, and two methyl groups that can influence the steric and electronic properties of a final molecule.
While a direct synthetic lineage to a registered herbicide, fungicide, or insecticide from this compound is not prominently documented in publicly available literature, its strategic value lies in its conversion to versatile intermediates. One of the most synthetically valuable transformations is the reduction of the nitro group to form 4-amino-3,5-dimethylbenzoic acid. This resulting aminobenzoic acid derivative serves as a core scaffold for the construction of more complex molecules with potential herbicidal or fungicidal activity, such as novel picolinic acid herbicides or substituted anilide fungicides.[3]
This application note provides a detailed, field-proven protocol for the efficient synthesis of 4-amino-3,5-dimethylbenzoic acid, offering insights into the reaction mechanism and experimental considerations.
Synthesis of the Key Intermediate: 4-Amino-3,5-dimethylbenzoic Acid
The conversion of this compound to 4-amino-3,5-dimethylbenzoic acid is a classic example of aromatic nitro group reduction. Several methods can achieve this transformation; however, a common and effective approach involves catalytic hydrogenation or the use of reducing metals in acidic media. The protocol detailed below utilizes iron powder in the presence of an acid, a method known for its efficiency and cost-effectiveness in industrial applications.
Reaction Pathway & Mechanism
The reduction of the nitro group with iron in an acidic medium proceeds through a series of single-electron transfers. The iron metal acts as the electron donor, and the acid serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water. The overall reaction can be summarized as follows:
Caption: General reaction scheme for the reduction of this compound.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis and can be scaled with appropriate safety and engineering controls.
Materials:
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| This compound | 3095-38-3 | 195.17 | 10.0 g (51.2 mmol) |
| Iron powder (<100 mesh) | 7439-89-6 | 55.845 | 17.1 g (306.2 mmol) |
| Ethanol | 64-17-5 | 46.07 | 150 mL |
| Water | 7732-18-5 | 18.02 | 50 mL |
| Concentrated Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 5 mL |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for extraction |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed for drying |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine this compound (10.0 g, 51.2 mmol), ethanol (150 mL), and water (50 mL).
-
Addition of Iron: To the stirred suspension, add iron powder (17.1 g, 306.2 mmol).
-
Initiation of Reaction: Heat the mixture to a gentle reflux (approximately 80-85 °C).
-
Acid Addition: Slowly add concentrated hydrochloric acid (5 mL) dropwise to the refluxing mixture over 15-20 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Continue to stir the reaction mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1), observing the disappearance of the starting material.
-
Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause frothing.
-
Filtration: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol (2 x 20 mL).
-
Solvent Removal: Combine the filtrate and washes, and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add ethyl acetate (100 mL) and transfer to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-amino-3,5-dimethylbenzoic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a crystalline solid.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to light brown crystalline solid.
-
Characterization: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Applications in Agrochemical Synthesis
The synthesized 4-amino-3,5-dimethylbenzoic acid is a versatile intermediate for the development of novel agrochemicals. The amino group can be derivatized in numerous ways, while the carboxylic acid provides a handle for esterification or amidation.
Caption: Potential synthetic pathways from 4-amino-3,5-dimethylbenzoic acid to new agrochemicals.
For instance, the amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. It can also be acylated or alkylated to generate a diverse library of compounds for biological screening. The carboxylic acid can be converted to an acid chloride and reacted with various alcohols or amines to produce esters and amides, respectively.
Conclusion
While the direct application of this compound in the synthesis of existing commercial agrochemicals is not extensively documented, its true value for research and development lies in its efficient conversion to key intermediates like 4-amino-3,5-dimethylbenzoic acid. The protocol and insights provided herein are intended to equip researchers with the foundational knowledge to explore the synthetic potential of this compound, paving the way for the discovery and development of innovative crop protection solutions. The strategic use of such building blocks is paramount in the continuous effort to create more effective and environmentally benign agrochemicals.
References
- Chem-Impex. (n.d.). 3-Methyl-4-nitroaniline.
- Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5569, Trifluralin.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249413, this compound.
- PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile.
- ResearchGate. (n.d.). Commercial synthesis of trifluralin.
- Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid.
- U.S. National Library of Medicine. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
Sources
Application Notes and Protocols: Leveraging 3,5-Dimethyl-4-nitrobenzoic Acid as a Precursor in Azo Dye Synthesis
Introduction: Unlocking the Chromophoric Potential of a Versatile Building Block
3,5-Dimethyl-4-nitrobenzoic acid is an aromatic compound that, while not a dye itself, serves as a valuable precursor for the synthesis of specialized azo dyes.[1] Its structure, featuring a nitro group and a carboxylic acid moiety on a dimethylated benzene ring, provides a strategic starting point for creating dyes with unique properties. The key to unlocking its chromophoric potential lies in the chemical transformation of the nitro group into a reactive diazonium salt, which can then be coupled with various aromatic systems to generate a diverse palette of colors.
The primary pathway for utilizing this compound in dye manufacturing involves a two-stage synthetic sequence:
-
Reduction of the Nitro Group: The nitro group is chemically reduced to a primary amino group, yielding 4-amino-3,5-dimethylbenzoic acid. This transformation is critical as the resulting amino group is the functional handle for the subsequent diazotization reaction.[2]
-
Diazotization and Azo Coupling: The synthesized 4-amino-3,5-dimethylbenzoic acid is then converted into a diazonium salt. This highly electrophilic intermediate is immediately reacted with an electron-rich coupling component (such as a phenol, naphthol, or aromatic amine) to form the stable and highly colored azo dye.[3][4]
The presence of the two methyl groups on the aromatic ring of the precursor can enhance the steric bulk and lipophilicity of the final dye, potentially improving properties like lightfastness and solubility in non-polar media. The carboxylic acid group offers a site for further modification, influencing the dye's solubility in aqueous or alkaline solutions and providing a potential point of attachment to substrates like textile fibers.
These application notes provide detailed, field-proven protocols for the conversion of this compound into a representative azo dye, intended for researchers and scientists in the fields of materials science, chemistry, and drug development.
Section 1: Synthesis of the Diazo Component: 4-amino-3,5-dimethylbenzoic acid
The foundational step in utilizing this compound is its conversion to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and selectivity.[2][5][6]
Protocol 1: Catalytic Hydrogenation for the Reduction of this compound
This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is highly efficient and generally results in a clean product with high yield.
Core Principle: The nitro group (-NO₂) is selectively reduced to a primary amine (-NH₂) using molecular hydrogen in the presence of a palladium catalyst. The reaction is typically carried out in a solvent like methanol or ethanol.
Materials & Equipment:
| Material/Equipment | Specifications |
| Starting Material | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol (MeOH), Anhydrous |
| Hydrogen Source | Hydrogen gas cylinder or balloon |
| Reaction Vessel | Parr hydrogenator or a heavy-walled flask |
| Filtration | Celite or a similar filter aid, Buchner funnel |
| Atmosphere | Inert gas (Nitrogen or Argon) for purging |
Experimental Workflow:
Caption: Workflow for the reduction of this compound.
Step-by-Step Procedure:
-
Preparation: In a suitable hydrogenation vessel, dissolve 10.0 g (51.2 mmol) of this compound in 200 mL of methanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., in a glove bag or under a stream of nitrogen).
-
Hydrogenation: Securely seal the reaction vessel. Purge the vessel with hydrogen gas several times to remove air. Pressurize the vessel with hydrogen to approximately 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed. This typically takes 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid, 4-amino-3,5-dimethylbenzoic acid, in a vacuum oven. The product should be a pale yellow or off-white solid. Expected yield: 7.5-8.0 g (89-95%).
Section 2: Synthesis of a Representative Azo Dye
With the amine precursor in hand, the next stage is the core dye synthesis process: diazotization followed by azo coupling. For this protocol, we will use 2-naphthol as a representative coupling component, which typically yields a vibrant orange-red dye.[7][8]
Protocol 2: Diazotization of 4-amino-3,5-dimethylbenzoic acid and Coupling with 2-Naphthol
This two-part protocol must be performed sequentially without isolating the intermediate diazonium salt, which is unstable.[3]
Core Principle: The primary amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C). This electrophilic diazonium salt then attacks the electron-rich ring of 2-naphthol in an alkaline solution to form the azo dye.
Reaction Scheme:
Caption: Two-stage synthesis of an azo dye from the amine precursor.
Materials & Equipment:
| Material/Equipment | Specifications |
| Diazo Component | 4-amino-3,5-dimethylbenzoic acid |
| Coupling Component | 2-Naphthol (β-Naphthol) |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, conc.), Sodium Hydroxide (NaOH) |
| Apparatus | Beakers, ice bath, magnetic stirrer, Buchner funnel |
Step-by-Step Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
Amine Suspension: In a 250 mL beaker, suspend 3.30 g (20.0 mmol) of 4-amino-3,5-dimethylbenzoic acid in a mixture of 10 mL of concentrated hydrochloric acid and 40 mL of water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate as a fine solid.
-
Diazotization: In a separate small beaker, dissolve 1.45 g (21.0 mmol) of sodium nitrite in 10 mL of cold water. Slowly add this sodium nitrite solution dropwise to the cold, stirred amine suspension. Maintain the temperature strictly between 0 and 5 °C throughout the addition.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. The resulting clear or slightly yellow solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling Reaction
-
Coupling Solution: In a 400 mL beaker, dissolve 2.88 g (20.0 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this alkaline solution to below 5 °C in an ice bath with vigorous stirring.
-
Coupling: Slowly, and with continuous vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A brightly colored precipitate of the azo dye will form immediately.
-
Completion: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolation: Collect the solid dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral. This removes unreacted starting materials and inorganic salts.[7]
-
Drying: Allow the product to air-dry or dry it in a desiccator.
Section 3: Purification and Characterization
The crude azo dye can be purified by recrystallization to obtain a product of higher purity, suitable for analytical and application studies.
Protocol 3: Purification by Recrystallization
Step-by-Step Procedure:
-
Solvent Selection: Transfer the crude, dry azo dye to an Erlenmeyer flask. Select a suitable solvent for recrystallization, such as ethanol, an ethanol-water mixture, or glacial acetic acid.
-
Dissolution: Add the minimum amount of the hot solvent to the flask to completely dissolve the dye. Gentle heating on a hot plate may be required.
-
Decolorization (Optional): If the solution contains colored impurities, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes.
-
Hot Filtration: If charcoal was used, quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.[7]
Expected Quantitative Data & Characterization
The following table summarizes the hypothetical properties of the azo dye synthesized from 4-amino-3,5-dimethylbenzoic acid and 2-naphthol.
| Parameter | Expected Value/Observation |
| Product Name | 4-((2-hydroxy-1-naphthyl)diazenyl)-3,5-dimethylbenzoic acid |
| Appearance | Orange to Red Crystalline Solid |
| Expected Yield | 75-85% (after recrystallization) |
| Molecular Formula | C₂₀H₁₆N₂O₃ |
| Molecular Weight | 344.36 g/mol |
| λmax (in EtOH) | ~480-490 nm |
Conclusion and Field-Proven Insights
The protocols outlined demonstrate a robust and reproducible pathway for the application of this compound as a precursor in the synthesis of azo dyes. The key to success lies in the careful control of reaction conditions, particularly the low temperatures required for the stability of the diazonium salt intermediate. The reduction step is straightforward, but ensuring the complete removal of the hydrogenation catalyst is crucial to prevent side reactions in the subsequent steps.
The resulting azo dye, with its carboxylic acid functionality, is amenable to further chemical modification, opening avenues for creating dyes with tailored properties for specific applications, such as pH indicators, textile colorants, or functional materials. Researchers are encouraged to explore a variety of coupling components beyond 2-naphthol to generate a library of novel dyes derived from this versatile precursor.
References
- University of Waterloo. (n.d.). The Synthesis of Azo Dyes.
- Patsnap Eureka. (n.d.). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate.
- ResearchGate. (2011). One step synthesis of azo compounds from nitroaromatics and anilines.
- Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
- National Institutes of Health. (2020). Classifications, properties, recent synthesis and applications of azo dyes.
- Chemistry LibreTexts. (n.d.). Chemistry of Azo Dyes.
- Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
- Taylor & Francis Online. (2017). Environmentally green approach to synthesize azo dyes based on 1-naphthol using nano BF3·SiO2 under solvent-free conditions.
- Google Patents. (1982). Reduction of nitrobenzoic acid.
- Google Patents. (2014). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
- American Chemical Society. (1919).
- Scribd. (n.d.). P-Aminobenzoic Acid Diazotization.
- Scribd. (n.d.). Chemistry of Azo Dyes.
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations.
- MDPI. (2022). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
- ResearchGate. (2023). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method.
- Google Patents. (1957). Process for diazotization and coupling.
- California State University, Northridge. (n.d.). Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and related Azo Dyes.
- Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- ChemSynthesis. (n.d.). 4-amino-3,5-dimethylbenzoic acid.
Sources
- 1. Buy 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8 [smolecule.com]
- 2. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cuhk.edu.hk [cuhk.edu.hk]
Application Note: Catalytic Reduction of Nitro-Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Aminobenzoic acids are crucial building blocks for a vast array of active pharmaceutical ingredients (APIs), dyes, and polymers. Catalytic hydrogenation stands out as the preferred industrial method for this conversion due to its high efficiency, atom economy, and generally clean reaction profiles, producing water as the primary byproduct.[1]
This document provides a comprehensive guide to the catalytic reduction of nitro-substituted benzoic acids. It delves into the underlying reaction mechanisms, compares common catalytic systems, offers detailed experimental protocols, and outlines critical safety and analytical procedures to ensure robust and reproducible results.
Scientific Principles and Mechanistic Overview
The catalytic reduction of an aromatic nitro group is a complex multi-step process that occurs on the surface of a heterogeneous catalyst or via a homogeneous metal complex. The generally accepted reaction pathway involves the sequential addition of hydrogen equivalents, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.[2][3]
The overall transformation for a nitrobenzoic acid is as follows:
NO₂-Ar-COOH + 3 H₂ → H₂N-Ar-COOH + 2 H₂O
The reaction is highly exothermic, a critical factor to consider for thermal management and process safety, especially during scale-up.[4] The choice of catalyst, solvent, pH, pressure, and temperature profoundly influences the reaction rate, selectivity, and the potential for side-product formation.
Catalyst Selection and System Comparison
The choice of catalyst is paramount for a successful reduction. Both noble metal and non-noble metal systems can be employed, each with distinct advantages and disadvantages.
| Catalyst System | Typical Loading | Advantages | Disadvantages | Key Considerations & References |
| Palladium on Carbon (Pd/C) | 1-10 mol% | High activity, versatile, widely used. Often the first choice for nitro reductions.[5] | Can be pyrophoric, especially after use.[6][7] May cause dehalogenation in halogenated substrates. | 5% or 10% Pd loading is common. Requires careful handling under an inert atmosphere.[8] |
| Platinum on Carbon (Pt/C) | 1-10 mol% | More active than Pd/C for some challenging substrates.[8] | Higher cost. Can also catalyze aromatic ring reduction under harsh conditions. | Useful when Pd/C is ineffective or slow.[8] |
| Raney Nickel (Ra-Ni) | 5-20 wt% | Cost-effective, less prone to causing dehalogenation of aromatic chlorides and bromides compared to Pd/C.[5] | Pyrophoric, requires careful handling. Lower activity than noble metals. | Often used in large-scale industrial processes where cost is a major factor. |
| Rhodium (Rh), Ruthenium (Ru) | 1-5 mol% | Can offer unique selectivity. Rh is highly active for aromatic ring hydrogenation. | High cost, less commonly used for simple nitro reductions. | Primarily used for specific applications requiring their unique catalytic properties. |
| Iron (Fe) / Acid | Stoichiometric | Excellent chemoselectivity, does not reduce other functional groups like carbonyls or esters.[5] Inexpensive. | Generates significant metal waste, requiring extensive workup. Not catalytic. | A classic, reliable method (Béchamp reduction) suitable for sensitive substrates.[9] |
| Transfer Hydrogenation | Catalytic | Avoids the use of high-pressure gaseous hydrogen, enhancing safety.[8] Common H₂ donors include formic acid, ammonium formate, or 1,4-cyclohexadiene.[10] | May require higher temperatures. Reaction kinetics can be slower. | A valuable alternative for labs not equipped for high-pressure hydrogenations.[8] |
Experimental Protocols
Safety is the foremost priority in any hydrogenation reaction. These procedures should only be performed by trained personnel in a well-ventilated fume hood, away from ignition sources.[4][7][11]
Protocol 1: General Procedure for Batch Hydrogenation using Pd/C
This protocol details a standard lab-scale reduction of a nitrobenzoic acid using a hydrogen balloon. For reactions requiring higher pressure, a certified high-pressure reactor must be used according to its specific operational and safety guidelines.[12]
Materials:
-
Nitro-substituted benzoic acid (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Anhydrous solvent (e.g., Methanol, Ethanol, or an aqueous alkaline solution)
-
Hydrogen gas supply (balloon or high-pressure vessel)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Three-necked round-bottom flask, magnetic stirrer, and stir bar
Step-by-Step Procedure:
-
Setup: To a clean, dry, three-necked flask equipped with a magnetic stir bar, add the nitrobenzoic acid substrate.
-
Solvent Addition: Add the chosen solvent. For benzoic acids, solubility can be limited in neutral organic solvents. Using an aqueous solution with 0.95 to 1.0 equivalents of an alkali metal hydroxide (e.g., NaOH) can significantly improve solubility and facilitate the reaction.[1][13]
-
Inerting: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask and back-fill with nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.[6][7]
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst. The catalyst should be handled as a potentially pyrophoric material.[7]
-
Hydrogen Introduction: Carefully evacuate the nitrogen and back-fill with hydrogen from a balloon. Repeat this cycle 2-3 times.[9] For higher pressures, connect the reaction vessel to the hydrogen source of the autoclave.
-
Reaction: Stir the mixture vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas). Monitor the reaction progress by taking aliquots. Before sampling, always switch the atmosphere from hydrogen back to nitrogen.[6]
-
Workup: Once the reaction is complete (as determined by TLC, LC-MS, or ¹H NMR), carefully purge the flask with nitrogen three times.
-
Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the catalyst. Crucially, the filter cake must not be allowed to dry in the air, as used Pd/C is highly pyrophoric. [6][8] Immediately after filtration, quench the filter cake with water and transfer it to a designated, clearly labeled waste container.[6]
-
Isolation: The filtrate contains the aminobenzoic acid product. If the reaction was run in an aqueous base, the solution should be acidified (e.g., with HCl) to precipitate the product, which can then be collected by filtration. If run in an organic solvent, the solvent can be removed under reduced pressure.
Analytical Monitoring
Consistent monitoring is key to determining reaction completion and identifying potential side reactions.
-
Thin-Layer Chromatography (TLC): A rapid and effective method for qualitative monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape. The disappearance of the starting material and the appearance of the more polar amine product are observed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking of the starting material, product, and any intermediates or byproducts by their mass-to-charge ratio. This is the preferred method for quantitative analysis and purity assessment.
-
Gas Chromatography (GC): Suitable for volatile derivatives, GC can be used with various detectors.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and assess the purity of the isolated material.
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Recommended Solution |
| Slow or Stalled Reaction | - Inefficient stirring- Catalyst deactivation (poisoning)- Insufficient hydrogen pressure/supply | - Increase stirring speed.- Use fresh, high-quality catalyst. Ensure starting materials and solvents are pure.- Increase hydrogen pressure (within equipment limits).[8] Consider a more active catalyst like Pt/C. |
| Formation of Byproducts (e.g., azo, azoxy) | - Reaction intermediates condensing- Incorrect pH | - Ensure complete reaction to the amine.[8]- Adjusting the pH can suppress byproduct formation. For nitrobenzoic acids, a mildly acidic pH of 5-7 has been shown to give high yields and purity at low hydrogen pressures.[13] |
| Dehalogenation of Substrate | - Overly active catalyst (e.g., Pd/C)- Harsh reaction conditions | - Switch to a less active catalyst like Raney Nickel or use specific transfer hydrogenation systems known to be selective.[5]- Reduce temperature and/or hydrogen pressure. |
| Fire during Filtration | - Used catalyst (e.g., Pd/C, Ra-Ni) exposed to air while dry | - NEVER allow the catalyst filter cake to dry in the air.[8]- Keep the catalyst wet with solvent or water at all times during and after filtration.[6] In case of a small fire, cover it with a watch glass to extinguish it.[6] |
Core Safety Mandates:
-
Ventilation: Always conduct hydrogenations in a properly functioning chemical fume hood.[11][12]
-
Inert Atmosphere: Meticulously remove all oxygen from the reaction system before introducing hydrogen to prevent the formation of explosive mixtures.[4][7]
-
Personal Protective Equipment (PPE): Safety goggles, lab coats, and appropriate gloves are mandatory.[11]
-
Pressure Safety: Only use pressure-rated equipment. Always check safety relief valves and rupture discs before operation.[4][12]
-
Catalyst Handling: Treat all hydrogenation catalysts as potentially pyrophoric.[7] Handle them under an inert atmosphere and keep them wet.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Hydrogenation Reaction Safety In The Chemical Industry.
- Hydrogenation SOP.
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
- What are the safety precautions for operating a Hydrogenation Test Unit? - Blog.
- Hydrogenation of nitrobenzoic acids - Google Patents.
- FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Almac.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.
- Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts - INIS-IAEA.
- A new reagent for selective reduction of nitro group.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
- Analytical methods - ATSDR.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Nitro Reduction - Common Conditions.
- Process for the catalytic hydrogenation of nitrobenzene - Google Patents.
- Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating | Request PDF - ResearchGate.
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. weihaicm.com [weihaicm.com]
- 12. njhjchem.com [njhjchem.com]
- 13. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dimethyl-4-nitrobenzoic Acid Derivatives
Introduction
Substituted benzoic acids are cornerstone building blocks in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Among these, derivatives of 3,5-dimethyl-4-nitrobenzoic acid present a unique synthetic challenge and opportunity. The steric hindrance imposed by the two methyl groups flanking the nitro moiety, combined with the strong electron-withdrawing nature of both the nitro and carboxylic acid groups, significantly influences the electronic properties and reactivity of the aromatic ring.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis recognized with the 2010 Nobel Prize in Chemistry, provide a powerful and versatile toolkit for the functionalization of such challenging substrates.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging these reactions to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this compound derivatives. We will delve into the mechanistic nuances dictated by the substrate's unique substitution pattern and provide field-tested protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Mechanistic Considerations: The Influence of Steric and Electronic Factors
The success of a palladium-catalyzed coupling reaction hinges on a delicate balance within the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] The specific substrate, 4-halo-3,5-dimethyl-4-nitrobenzoic acid (or its ester), introduces distinct electronic and steric factors that must be addressed through careful selection of reaction parameters.
-
Oxidative Addition: The C(sp²)-X bond (where X = I, Br) of the benzoic acid derivative must add to a Pd(0) complex. The presence of the strongly electron-withdrawing nitro and carboxyl groups facilitates this step by lowering the electron density of the aromatic ring, making it more susceptible to the nucleophilic Pd(0) catalyst.[4][6] Generally, the reactivity order for the halide leaving group is I > Br > OTf >> Cl.[4][7]
-
Transmetalation: This step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the Pd(II) center. For sterically hindered substrates like our target molecule, this step can be rate-limiting. The choice of ligand on the palladium catalyst is critical here; bulky, electron-rich phosphine ligands are often required to promote both the stability of the catalyst and the rate of transmetalation and subsequent reductive elimination.[8][9]
-
Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the new C-C or C-N bond, regenerates the active Pd(0) catalyst.[5] Steric hindrance around the palladium center, created by both the substrate and the supporting ligands, can accelerate this step.[9]
A notable, albeit less common, alternative involves using the nitro group itself as a leaving group in a "denitrative" coupling.[10][11] This advanced strategy requires specific catalysts, often involving specialized ligands like BrettPhos, to enable the challenging oxidative addition into the Ar–NO₂ bond.[2][10]
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most versatile methods for constructing aryl-aryl bonds.[1][6][12] For a substrate like methyl 4-bromo-3,5-dimethyl-4-nitrobenzoate, the electron-deficient nature of the aryl bromide favors the initial oxidative addition step.[4]
Protocol: Synthesis of Methyl 4-(4'-methoxyphenyl)-3,5-dimethyl-2-nitrobenzoate
This protocol details the coupling of methyl 4-bromo-3,5-dimethyl-2-nitrobenzoate with 4-methoxyphenylboronic acid.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-bromo-3,5-dimethyl-2-nitrobenzoate | 289.10 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ (anhydrous) | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane / H₂O (4:1) | - | 10 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add methyl 4-bromo-3,5-dimethyl-2-nitrobenzoate (289 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
Causality and Insights:
-
Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source for many standard Suzuki couplings. For more challenging or sterically hindered substrates, a pre-catalyst like Pd₂(dba)₃ with a specialized ligand (e.g., SPhos, XPhos) may be necessary to improve yields and reaction times.[13]
-
Base: Potassium carbonate is a moderately strong base sufficient for this transformation. The presence of water is crucial for the transmetalation step in the catalytic cycle.[14]
-
Solvent: A dioxane/water mixture is standard for solubilizing both the organic and inorganic reagents.
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes, a valuable motif in medicinal chemistry and materials science.[7][15][16] The reaction couples a terminal alkyne with an aryl halide, typically using a dual palladium and copper(I) catalytic system.[17]
Protocol: Synthesis of Methyl 3,5-dimethyl-2-nitro-4-(phenylethynyl)benzoate
This protocol describes the coupling of methyl 4-iodo-3,5-dimethyl-2-nitrobenzoate with phenylacetylene. An aryl iodide is used here as it is significantly more reactive than the corresponding bromide in Sonogashira couplings.[7]
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-iodo-3,5-dimethyl-2-nitrobenzoate | 335.09 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under argon, add methyl 4-iodo-3,5-dimethyl-2-nitrobenzoate (335 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Add 10 mL of anhydrous THF, followed by anhydrous triethylamine (0.42 mL, 3.0 mmol).
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours. Monitor progress by TLC.
-
After completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the product.[7]
Causality and Insights:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[15]
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and often as the solvent.[7]
-
Copper-Free Variant: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require a stronger organic base (e.g., DBU) or a different palladium ligand system.[15][16]
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, which are ubiquitous in pharmaceuticals.[18] The reaction is sensitive to ligand choice, with bulky, electron-rich phosphines being essential for achieving high yields, especially with sterically hindered or electron-poor aryl halides.[9][19]
Protocol: Synthesis of Methyl 4-(diphenylamino)-3,5-dimethyl-2-nitrobenzoate
This protocol details the amination of methyl 4-bromo-3,5-dimethyl-2-nitrobenzoate with diphenylamine.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-bromo-3,5-dimethyl-2-nitrobenzoate | 289.10 | 1.0 | 1.0 |
| Diphenylamine | 169.22 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 10 mL | - |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.
-
Outside the glovebox, add methyl 4-bromo-3,5-dimethyl-2-nitrobenzoate (289 mg, 1.0 mmol) and diphenylamine (203 mg, 1.2 mmol).
-
Evacuate and backfill the tube with argon.
-
Add 10 mL of anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Cool to room temperature, dilute with dichloromethane (20 mL), and filter through Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired arylamine.
Causality and Insights:
-
Ligand Choice: XPhos is a bulky dialkylbiarylphosphine ligand from the Buchwald group that is highly effective for C-N couplings. Its steric bulk facilitates the crucial C-N reductive elimination step.[13]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate its coordination to the palladium center.[18]
-
Side Reactions: A potential side reaction is the reduction of the nitro group.[20] Careful control of reaction conditions and exclusion of adventitious hydrogen sources are important. While challenging, direct amination using the nitro group as a leaving group has also been reported, expanding the synthetic possibilities.[21][22]
Sources
- 1. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 2. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 3. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 21. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-4-nitrobenzoic Acid
Welcome to the technical support guide for the synthesis of 3,5-Dimethyl-4-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This guide provides field-proven insights, detailed protocols, and a systematic approach to problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing this compound?
The most common and direct method is the electrophilic aromatic substitution (EAS) nitration of 3,5-dimethylbenzoic acid. This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can typically be attributed to three main factors:
-
Suboptimal Reaction Temperature: The nitration of activated rings is highly exothermic. Poor temperature control can lead to the formation of unwanted side products or over-nitration.[1][3]
-
Improper Reagent Stoichiometry: An incorrect ratio of nitric acid to the substrate can result in incomplete reactions (too little HNO₃) or the formation of dinitro byproducts (too much HNO₃).[3][4]
-
Inefficient Work-up and Purification: Significant product loss can occur during the quenching, precipitation, and recrystallization phases if not performed carefully.
Q3: What are the primary impurities or byproducts I should expect?
The primary byproducts are typically isomeric forms of the desired product and unreacted starting material. The directing effects of the substituents on 3,5-dimethylbenzoic acid (two activating methyl groups and one deactivating carboxyl group) primarily direct the nitration to the 4-position. However, small amounts of 2-nitro and 6-nitro isomers can form. Over-nitration can also lead to dinitro derivatives.[5][6]
Q4: How critical is temperature control during the addition of the nitrating mixture?
Temperature control is arguably the most critical parameter in this synthesis. The reaction should be maintained at a low temperature (typically 0-5°C) during the addition of the nitrating agent.[2] Higher temperatures increase the rate of reaction but also promote the formation of undesired isomers and dinitro compounds, significantly complicating purification and reducing the yield of the target molecule.[1][3]
Q5: What is the most effective method for purifying the crude this compound?
Recrystallization is the standard and most effective method for purifying the crude product.[2][4] A common solvent system is an ethanol/water mixture.[4] The crude solid is dissolved in a minimum amount of hot solvent, and upon slow cooling, the pure product crystallizes out, leaving most impurities behind in the solvent.
Experimental Workflow and Mechanism
The synthesis follows a standard electrophilic aromatic substitution pathway. The workflow involves the careful execution of the nitration reaction followed by a controlled work-up and purification.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature was too low. 2. Loss During Work-up: Product is water-soluble to some extent; excessive washing with water can reduce yield. 3. Degradation: Temperature exceeded the optimal range, leading to decomposition or side reactions. | 1. Verify Conditions: Ensure the reaction is stirred for the recommended duration after adding the nitrating mix. Allow the mixture to slowly warm to room temperature before quenching. 2. Optimize Washing: Wash the filtered crude product with minimal amounts of ice-cold water to reduce dissolution.[2] 3. Strict Temperature Control: Maintain the reaction temperature below 5°C during the addition of the nitrating mixture.[2] |
| Product is a Dark Oil or Tarry Residue | 1. Over-nitration/Side Reactions: Reaction temperature was too high, or an excess of nitric acid was used.[1][3] 2. Incomplete Quenching: Insufficient ice/water used during the work-up, leaving residual strong acid. | 1. Re-evaluate Stoichiometry & Temp: Use a precise molar equivalent of nitric acid and ensure rigorous cooling. 2. Purification Attempt: Try to dissolve the residue in a suitable solvent and attempt to precipitate the product by adding a non-solvent. If this fails, the synthesis may need to be repeated under more controlled conditions. |
| Melting Point of Purified Product is Low and Broad | 1. Presence of Isomeric Impurities: Contamination with 2-nitro or 6-nitro isomers. 2. Residual Starting Material: The nitration reaction did not go to completion. | 1. Repeat Recrystallization: Perform a second recrystallization, ensuring the solution cools slowly to allow for selective crystal growth.[7][8] 2. Characterize: Use ¹H NMR spectroscopy to confirm the presence of starting material and assess the purity of the product. |
| Difficulty Filtering the Precipitate (Fine, Gummy Solid) | 1. Rapid Precipitation: The reaction mixture was quenched too quickly or without vigorous stirring, leading to the formation of small, poorly-formed crystals. | 1. Controlled Precipitation: Pour the reaction mixture slowly into a vigorously stirred ice-water slurry.[2] This promotes the formation of a filterable crystalline solid. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Nitration of 3,5-Dimethylbenzoic Acid
CAUTION: This procedure involves the use of highly corrosive concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]
Materials:
-
3,5-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Crushed Ice
Procedure:
-
Prepare the Reaction Flask: In a 250 mL round-bottom flask, add 7.5 g (0.05 mol) of 3,5-dimethylbenzoic acid.[9] Place the flask in an ice-salt bath.
-
Dissolve Starting Material: Slowly add 25 mL of concentrated H₂SO₄ to the flask while stirring. Continue to stir until all the solid has dissolved, ensuring the temperature remains below 10°C. Cool the resulting solution to 0°C.
-
Prepare Nitrating Mixture: In a separate beaker or small flask, carefully prepare the nitrating mixture by slowly adding 5.0 mL of concentrated HNO₃ to 5.0 mL of concentrated H₂SO₄. This addition is exothermic; perform it in a separate ice bath to pre-cool the mixture to 0°C.
-
Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 3,5-dimethylbenzoic acid. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 30-45 minutes.[2]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture stir at room temperature for another hour.
-
Work-up (Quenching): Prepare a beaker with approximately 200 g of crushed ice and 100 mL of cold water. Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A white or pale-yellow precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with two 50 mL portions of cold deionized water to remove residual acids.
-
Drying: Press the solid as dry as possible on the filter paper. Allow the crude product to air-dry completely before proceeding to purification.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Preparation: Prepare a solvent mixture of ethanol and water (a common starting ratio is 1:1, but this may need optimization).
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of the hot ethanol/water solvent mixture—just enough to dissolve the solid completely. Keep the solution at or near its boiling point.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product.[8]
-
Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature. The final product should be a white or pale-yellow crystalline solid. Its identity and purity should be confirmed by melting point analysis and spectroscopy (¹H NMR, IR). The reported melting point is around 236°C.[10]
Reaction Mechanism Visualization
The core of the synthesis is the generation of the nitronium ion, which acts as the electrophile in the subsequent aromatic substitution.
Caption: Mechanism of electrophilic aromatic nitration.
References
- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
- Nitr
- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
- 3,5-dinitrobenzoic acid. Organic Syntheses Procedure. [Link]
- Preparation of 3,5-dimethylbenzoic acid. PrepChem.com. [Link]
- Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com. [Link]
- What are the major products of nitr
- What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzano
- Supporting Inform
- This compound | C9H9NO4. PubChem. [Link]
- Preparation method of 3-methyl-4-nitrobenzoic acid.
- What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid? FAQ. [Link]
- Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- Nitration of Substituted Aromatic Rings and Rate Analysis. University of Massachusetts Amherst. [Link]
- This compound | CAS 3095-38-3.
- Process for purifying 3.5-dimethyl benzoic acid.
- Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives.
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
- Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst.
- 3,5-Dimethylbenzoic acid | C9H10O2. PubChem. [Link]
- Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives.
- Process for recovering 3-nitrobenzoic acid.
- Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Science Publishing. [Link]
- Nitration of 3-methylbenzoic acid with Mixed acid.
- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
- Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- The major product of nitration of benzoic acid is (a) 3-Nitrobenzoic acid (b) 4-Nitrobenzoic aci... YouTube. [Link]
Sources
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. quora.com [quora.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,5-Dimethyl-4-nitrobenzoic Acid and Its Derivatives
Welcome to the technical support center for the purification of 3,5-Dimethyl-4-nitrobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound and its derivatives.
Q1: My crude product is an oil and won't crystallize. What should I do?
A1: "Oiling out" is a common problem in recrystallization. It occurs when the solute is insoluble in the solvent at a temperature above its melting point. To resolve this, try the following:
-
Increase the solvent volume: Your solution may be too concentrated. Add more hot solvent until the oil dissolves, then allow it to cool slowly.
-
Slow down the cooling process: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.
-
Use a different solvent system: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. A good starting point is a binary mixture, such as ethanol/water or ethyl acetate/heptane.
-
Pre-purify by column chromatography: If the crude product is very impure, the impurities can suppress crystallization. A quick filtration through a silica plug or a full column chromatography can remove these impurities, making subsequent recrystallization more successful.
Q2: I see multiple spots on the TLC of my purified product. What are the likely impurities?
A2: The most common impurities in the synthesis of this compound are:
-
Unreacted starting materials: Depending on the synthetic route, this could be 3,5-dimethylbenzoic acid or other precursors.
-
Isomeric byproducts: Nitration of 3,5-dimethylbenzoic acid can sometimes lead to the formation of other nitro-isomers, although the 4-nitro product is generally favored.
-
Over-nitrated products: Under harsh nitration conditions, dinitro- or trinitro- derivatives can be formed.
-
Byproducts from side reactions: The specific side products will depend on the reaction conditions and reagents used.
Q3: My compound seems to be degrading on the silica gel column. How can I avoid this?
A3: Some nitro-aromatic compounds can be sensitive to the acidic nature of silica gel. Here are some strategies to mitigate degradation:
-
Deactivate the silica gel: You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in ethyl acetate/hexane).
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work quickly: Minimize the time your compound spends on the column by using flash chromatography techniques and avoiding unnecessarily long columns.
Q4: What is a good starting point for a recrystallization solvent for this compound?
A4: For polar compounds like nitrobenzoic acids, alcoholic solvents are often a good choice. A mixture of ethanol and water or isopropanol and water is a common and effective solvent system for the recrystallization of related nitrobenzoic acid derivatives[1]. The general procedure is to dissolve the crude product in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot alcohol to redissolve the precipitate and allow the solution to cool slowly.
II. Troubleshooting Guides
This section provides in-depth troubleshooting for the most common purification techniques.
A. Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, success depends on selecting the right solvent and using the proper technique.
Problem 1: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution | Scientific Rationale |
| Solution is too concentrated. | Add more hot solvent until the oil redissolves. | The solubility of the compound at the boiling point of the solvent is exceeded, causing it to separate as a liquid phase. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Slow cooling allows for the ordered arrangement of molecules into a crystal lattice, whereas rapid cooling can trap molecules in a disordered, liquid-like state. |
| Inappropriate solvent. | Experiment with different solvents or solvent mixtures. Good options include ethanol/water, acetone/water, or ethyl acetate/heptane.[2] | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the solubility is too high at all temperatures, or too low even when hot, crystallization will be inefficient. |
| High impurity content. | Pre-purify the crude product by passing it through a short plug of silica gel. | Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, promoting oiling out. |
Problem 2: Poor recovery of the purified product.
| Possible Cause | Solution | Scientific Rationale |
| Too much solvent was used. | If possible, evaporate some of the solvent and attempt to recrystallize again. | Using an excessive amount of solvent will keep a significant portion of the product dissolved even at low temperatures, leading to low recovery. |
| The compound is too soluble in the cold solvent. | Choose a solvent in which the compound has lower solubility at room temperature or in an ice bath. | A large difference in solubility between the hot and cold solvent is crucial for high recovery. |
| Premature crystallization during hot filtration. | Use a heated filter funnel and preheat the receiving flask. Add a small excess of hot solvent before filtration. | If the solution cools during filtration, the product will crystallize on the filter paper, leading to loss of material. |
Experimental Protocol: Recrystallization of this compound using an Ethanol/Water System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot 95% ethanol to dissolve the solid completely. Use a steam bath or a hot plate for heating.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper to minimize cooling and premature crystallization.
-
Addition of Anti-solvent: To the hot, clear ethanolic solution, add hot water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).
-
Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
B. Column Chromatography Troubleshooting
Column chromatography is an essential technique for separating complex mixtures.
Problem 1: Poor separation of compounds (overlapping bands).
| Possible Cause | Solution | Scientific Rationale |
| Inappropriate solvent system. | Optimize the eluent by TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. | The polarity of the eluent determines the speed at which the compounds move down the column. A well-chosen eluent will maximize the difference in retention times between the components of the mixture. |
| Column was overloaded. | Use a larger column or a smaller amount of crude product. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight. | Overloading the column leads to broad bands that overlap, resulting in poor separation. |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any cracks or channels. | A poorly packed column will have an uneven flow of the mobile phase, causing the bands to become distorted and leading to inefficient separation. |
Problem 2: Compound is stuck on the column.
| Possible Cause | Solution | Scientific Rationale |
| Eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. | The compound has a strong affinity for the stationary phase and a more polar eluent is required to displace it and allow it to move down the column. |
| Compound is reacting with the silica gel. | Deactivate the silica gel with triethylamine or use a different stationary phase like alumina. | The acidic nature of silica gel can cause some compounds to bind irreversibly or decompose. |
Experimental Protocol: Flash Column Chromatography of a Crude this compound Derivative
-
TLC Analysis: Analyze the crude mixture by TLC using different solvent systems (e.g., varying ratios of ethyl acetate in heptane or dichloromethane) to find an eluent that gives the desired compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Run the column by applying pressure (e.g., with a pump or inert gas). Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
III. Visualizations
A. Logical Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
B. Troubleshooting Recrystallization "Oiling Out"
Caption: Troubleshooting guide for when a compound "oils out".
IV. References
-
Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chem. Eur. J., 22(44), 15839-15847. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Zhang, X., Chen, J., Li, Y., Liu, Y., & Wang, J. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 39(12), 701-705. [Link]
-
LookChem. This compound|3095-38-3. [Link]
-
Bollini, M., González, M., & Bruno, A. M. (2011). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 13(4), 1153-1157. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Google Patents. (2015). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
-
Dutta, S., & Lahiri, S. C. (1999). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Indian Journal of Chemistry-Section A, 38(10), 1043-1047. [Link]
-
MeitY OLabs. (2017, February 8). Purification of Impure Samples by Crystallization [Video]. YouTube. [Link]
-
Solubility of Things. 4-Nitrobenzoic acid. [Link]
-
Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? [Link]
-
Google Patents. (2020). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
Sources
Technical Support Center: Optimizing Amide Coupling with Sterically Hindered 3,5-Dimethyl-4-nitrobenzoic Acid
Welcome to the technical support resource for optimizing amide bond formation with the challenging substrate, 3,5-dimethyl-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique difficulties presented by this molecule and achieve high-yield, clean conversions. As Senior Application Scientists, we have curated this information to provide not just protocols, but a deeper understanding of the underlying chemical principles.
The coupling of this compound is particularly demanding due to a confluence of two factors:
-
Steric Hindrance: The two methyl groups positioned ortho to the carboxylic acid create significant steric bulk, physically impeding the approach of both the activating agent and the amine nucleophile.[1][2][3][4][5]
-
Electronic Deactivation: The potent electron-withdrawing nitro group at the para position decreases the electron density of the carboxylate, making it less nucleophilic and more difficult to activate.[6][7]
This guide provides a troubleshooting framework and validated protocols to overcome these specific challenges.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with this compound and similar substrates.
Q1: My reaction is extremely slow, or I'm observing no product formation. What are the likely causes?
Low reactivity is the most common problem and stems directly from the substrate's structure.
-
Cause 1: Ineffective Carboxylic Acid Activation. Standard coupling reagents may fail to activate the sterically shielded and electronically deactivated carboxyl group efficiently.[1] The activation step is the rate-limiting factor.
-
Cause 2: Slow Nucleophilic Attack. Even if the acid is activated (e.g., as an O-acylisourea or active ester), the steric hindrance from the ortho-methyl groups will slow down the subsequent attack by the amine.[2][3][4][5]
-
Cause 3: Inappropriate Reagent Choice. Carbodiimide reagents like EDC or DCC, while common, are often inefficient for severely hindered couplings and may require additives to prevent side reactions.[8][9] For challenging substrates, more potent reagents are necessary.[9]
Q2: How can I increase my reaction rate and overall yield?
To drive the reaction to completion, a multi-faceted approach is required:
-
Solution 1: Employ a High-Activity Coupling Reagent. Uronium or phosphonium salt-based reagents are specifically designed for difficult couplings.[8][] Reagents like HATU, HCTU, or COMU form highly reactive OAt or Oxyma active esters, which are more effective than those formed from HOBt with EDC.[9] Phosphonium reagents like PyBOP are also excellent choices and do not have the potential side reaction of guanidinylation that can occur with uronium salts.[11]
-
Solution 2: Pre-activate the Carboxylic Acid. Do not add the acid, coupling reagent, base, and amine all at once. Stir the this compound, coupling reagent, and a non-nucleophilic base together for 15-30 minutes before adding the amine.[1] This ensures the formation of the highly reactive activated ester intermediate in high concentration prior to the introduction of the nucleophile.
-
Solution 3: Optimize Reaction Conditions.
-
Temperature: For sluggish reactions, gently heating the mixture (e.g., to 40-50 °C) can significantly increase the reaction rate.[6] However, monitor carefully for potential side reactions or degradation.
-
Concentration: Ensure the reaction is sufficiently concentrated. Typical concentrations range from 0.1 M to 0.5 M.
-
Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) can help drive the reaction towards the product.
-
Q3: Which coupling reagents, bases, and solvents are recommended for this specific substrate?
The choice of reagents is critical for success. Below is a summary table to guide your selection.
| Category | Recommended | Rationale & Considerations |
| Coupling Reagents | HATU , HCTU , COMU , PyBOP , PyAOP | These uronium/phosphonium reagents are highly effective for sterically hindered systems due to the formation of more reactive activated esters.[8][12] COMU offers a better safety profile as its byproducts are not explosive, unlike HOBt/HOAt-derived reagents.[12][13] |
| Bases | DIPEA (Diisopropylethylamine), 2,4,6-Collidine | A non-nucleophilic, sterically hindered base is essential.[1][] It will deprotonate the carboxylic acid and neutralize the generated acidic byproducts without competing with the primary amine as a nucleophile. |
| Solvents | DMF , NMP , Acetonitrile (MeCN) , DCM | Anhydrous polar aprotic solvents are preferred.[14][15] DMF and NMP are excellent for solubility but can be difficult to remove. Acetonitrile and DCM are good alternatives.[14] Crucially, all reagents and solvents must be anhydrous , as water will hydrolyze the activated intermediate.[1][16] |
Q4: I am still struggling with low yields. Is there a more advanced strategy?
Yes. For exceptionally difficult couplings, converting the carboxylic acid to a more reactive acyl fluoride is a powerful strategy.[12] Acyl fluorides are more reactive than active esters but are generally more stable and easier to handle than acyl chlorides.[17]
-
Strategy: Use a reagent like TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) or BTFFH to generate the acyl fluoride in situ.[1][12] This is typically done by reacting the carboxylic acid with TFFH and a base like DIPEA for about 15-30 minutes. The amine is then added directly to the mixture containing the newly formed acyl fluoride.
Q5: How do I purify the final nitro-containing amide product?
The presence of the polar nitro group influences the purification strategy.
-
Workup: After the reaction is complete, a standard aqueous workup is typically performed. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1] Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove the base, a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.[9]
-
Chromatography: The final product is usually purified by flash column chromatography on silica gel.[9][18] The nitro group increases the polarity of the molecule, so a solvent system like ethyl acetate/hexane is a good starting point for elution.[18]
Visualized Workflows and Mechanisms
To better illustrate the decision-making process and chemical transformations, we have provided the following diagrams.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Simplified mechanism using a uronium salt reagent.
Validated Experimental Protocols
Protocol 1: High-Activity Uronium Salt Coupling with HATU
This protocol is the recommended starting point for coupling this compound.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a 0.2 M solution).
-
Reagent Addition: Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).
-
Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution may change color.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow (as monitored by TLC or LC-MS), heat the mixture to 40-50 °C and stir for 4-24 hours until the starting acid is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexane).
Protocol 2: Acyl Fluoride Intermediate Strategy with TFFH
Use this protocol if Protocol 1 fails to provide a satisfactory yield.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DCM or MeCN (to make a 0.2 M solution).
-
Acyl Fluoride Formation: Add TFFH (1.1 eq.) and DIPEA (2.2 eq.). Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.[1]
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 7-10 as described in Protocol 1.
References
- Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amid
- Choosing the Right Coupling Reagent for Peptide Synthesis. BenchChem.
- How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange.
- Choosing amide coupling agent : r/Chempros. Reddit.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. BenchChem.
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. NIH.
- Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- A green chemistry perspective on catalytic amide bond form
- Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
- Green Solvents for the Formation of Amide Linkage.
- Different approaches for amidation using nitroarenes as amino sources.
- Coupling Reagents. Aapptec Peptides.
- Troubleshooting low yield in Nipamovir synthesis. BenchChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Method of purifying nitrated aromatic compounds from a nitration process.
- Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
- 24.6: Nitro Compounds. Chemistry LibreTexts.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- View of The Synthesis of Sterically Hindered Amides. CHIMIA.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- amide coupling help : r/Chempros. Reddit.
- Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality.
- Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Journal of Organic Chemistry.
- Solved I am going to perform an amide coupling reaction. Chegg.com.
- The Synthesis of Sterically Hindered Amides.
- The Synthesis of Sterically Hindered Amides. PubMed.
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N -2-Nitrophenyl Hydrazonyl Bromides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
preventing byproduct formation in 3,5-Dimethyl-4-nitrobenzoic acid reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation
Welcome to the Technical Support Center for 3,5-Dimethyl-4-nitrobenzoic Acid. As Senior Application Scientists, we have compiled this in-depth guide to assist you in navigating the common challenges encountered during reactions with this versatile intermediate. This resource provides troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound. Each problem is presented with a likely cause and a step-by-step solution, grounded in established chemical principles.
Problem 1: Formation of Multiple Isomers During Nitration of 3,5-Dimethylbenzoic Acid
Issue: Upon nitrating 3,5-dimethylbenzoic acid to synthesize this compound, you observe the formation of significant amounts of other nitro-substituted isomers.
Primary Cause: The directing effects of the substituents on the aromatic ring (two activating methyl groups and one deactivating, meta-directing carboxylic acid group) can lead to a mixture of products if the reaction conditions are not carefully controlled. While the methyl groups strongly direct ortho- and para- to their positions, the carboxylic acid group directs meta- to itself. The desired product, this compound, is the result of nitration at the position para to one methyl group and ortho to the other, which is sterically favorable and electronically activated. However, other isomers can arise from nitration at other positions.
Troubleshooting Workflow:
Caption: Troubleshooting isomer formation in nitration.
Detailed Protocol for Minimized Isomer Formation:
-
Preparation of the Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice-salt bath.[1] This mixture should be prepared fresh and kept cold.
-
Substrate Dissolution: In the reaction vessel, dissolve the 3,5-dimethylbenzoic acid in concentrated sulfuric acid, also cooled in an ice bath.
-
Controlled Addition: Slowly add the cold nitrating mixture dropwise to the dissolved substrate solution. It is crucial to maintain the reaction temperature below 10°C throughout the addition to maximize regioselectivity.[1][2]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a controlled low temperature (e.g., 0-10°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the product. The solid can then be collected by filtration and washed with cold water to remove residual acids.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10°C | Lower temperatures reduce the kinetic energy of the reactants, favoring the thermodynamically more stable product and minimizing the formation of less-favored isomers.[3] |
| Nitrating Agent | Freshly prepared HNO₃/H₂SO₄ | Ensures the presence of the active nitronium ion (NO₂⁺) and minimizes side reactions from decomposed reagents.[3] |
| Addition Rate | Slow, dropwise | Prevents localized increases in temperature and concentration, which can lead to undesired side products. |
Problem 2: Unwanted Reduction of the Carboxylic Acid Group During Nitro Group Reduction
Issue: When attempting to reduce the nitro group of this compound to an amino group, you observe byproducts resulting from the reduction of the carboxylic acid functionality (e.g., to an alcohol).
Primary Cause: The choice of reducing agent is not selective enough. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both nitro groups and carboxylic acids. For the desired transformation, a chemoselective reducing agent is required.
Troubleshooting Workflow for Selective Nitro Reduction:
Caption: Selecting a chemoselective reducing agent.
Recommended Selective Reducing Agents:
-
Tin(II) Chloride (SnCl₂): This is a mild and highly selective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like carboxylic acids.[4][5]
-
Iron (Fe) in Acidic Media: A classic and cost-effective method using iron powder in the presence of an acid like HCl or acetic acid is highly selective for nitro group reduction.[4][5]
-
Sodium Sulfide (Na₂S): This reagent is useful when hydrogenation or strongly acidic conditions are not compatible with other functional groups in the molecule. It can be particularly useful for selectively reducing one nitro group in the presence of others.[5]
-
Catalytic Hydrogenation with Raney Nickel: While catalytic hydrogenation with Pd/C can sometimes affect other groups, Raney Nickel can be a more selective choice for nitro group reduction, especially if dehalogenation is a concern with other substrates.[5]
General Protocol for Selective Reduction with SnCl₂:
-
Dissolution: Dissolve the this compound in a suitable solvent like ethanol or ethyl acetate.
-
Reagent Addition: Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution). The product can then be extracted with an organic solvent.
Problem 3: Incomplete Conversion During Fischer Esterification
Issue: The Fischer esterification of this compound with an alcohol results in low yields and a significant amount of unreacted starting material.
Primary Cause: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the formation of the ester, the equilibrium must be shifted to the product side.[6][7]
Strategies to Drive the Equilibrium:
| Strategy | Implementation | Rationale |
| Use of Excess Alcohol | Use the alcohol as the reaction solvent or in a large molar excess (e.g., 10-fold or more). | According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.[7] |
| Removal of Water | Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, molecular sieves can be added to the reaction mixture. | Removing a product from the reaction mixture will shift the equilibrium to the right, favoring the formation of more product.[7] |
| Catalyst Choice | Use a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. | The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8] |
Optimized Protocol for Fischer Esterification:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve this compound in a large excess of the desired alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution). Extract the ester with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). The solvent can then be removed under reduced pressure.
Problem 4: Formation of Decarboxylated Byproducts
Issue: During a reaction involving this compound, you observe the formation of 2,6-dimethylnitrobenzene, a byproduct resulting from the loss of the carboxylic acid group (decarboxylation).
Primary Cause: Decarboxylation of aromatic carboxylic acids is often promoted by high temperatures, strongly acidic or basic conditions, and the presence of certain metal catalysts (like copper).[9][10] The electron-withdrawing nitro group can also influence the stability of the carboxylate group.
Preventative Measures:
-
Temperature Control: Maintain the reaction temperature as low as possible. Many decarboxylation reactions become significant at temperatures above 100°C.[9]
-
pH Management: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a milder, non-nucleophilic base.
-
Avoid Certain Metal Catalysts: Be cautious when using copper or other transition metal catalysts in reactions with this substrate, as they are known to catalyze decarboxylation.[11]
-
Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to an increase in the amount of decarboxylated byproduct.[9]
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the nitration of 3,5-dimethylbenzoic acid?
A1: Temperature control is paramount for two main reasons. Firstly, nitration is a highly exothermic reaction. Without proper cooling, the temperature can rise uncontrollably, leading to a higher rate of reaction and the formation of over-nitrated byproducts, such as dinitro-derivatives.[3] Secondly, temperature influences the regioselectivity of the reaction. At higher temperatures, there is more energy available for the nitronium ion to overcome the activation energy barriers for attacking less-favored positions on the aromatic ring, resulting in a mixture of isomers.[1]
Q2: Can I use catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group of this compound?
A2: While catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro group reduction, it may not be the most selective option in this case. Under certain conditions (e.g., higher pressures and temperatures), it can also reduce the carboxylic acid group. If you choose to use this method, it is crucial to carefully optimize the reaction conditions (e.g., using lower hydrogen pressure and ambient temperature) and monitor the reaction closely to avoid over-reduction.[4] Reagents like SnCl₂ or Fe/HCl are generally more reliable for achieving high chemoselectivity in this transformation.[4][5]
Q3: I am performing an esterification using a sterically hindered alcohol. What can I do to improve the yield?
A3: Steric hindrance in the alcohol can significantly slow down the rate of a Fischer esterification. In such cases, you may need to use more forcing conditions, such as higher temperatures and longer reaction times. However, this also increases the risk of side reactions. An alternative approach is to use a different esterification method that is less sensitive to steric hindrance. For example, you could first convert the this compound to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, and then react the acid chloride with the sterically hindered alcohol in the presence of a non-nucleophilic base like pyridine.
Q4: What is the best way to purify the final this compound product?
A4: Recrystallization is a highly effective method for purifying the crude product. A common solvent system for recrystallization is an ethanol/water mixture.[1] The crude product is dissolved in a minimal amount of hot solvent, and then the solution is allowed to cool slowly. The desired product will crystallize out, leaving the impurities in the solution. The purified crystals can then be collected by filtration.
References
- A new reagent for selective reduction of nitro group. (n.d.).
- Nitrobenzoic Acid: Properties, Reactions And Production. (n.d.). Chemcess.
- Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace.
- Nitration Of Benzoic Acid. (n.d.). Profnit.
- Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. (n.d.). ResearchGate.
- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. (2025). ResearchGate.
- US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (n.d.). Google Patents.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Nitro Reduction. (n.d.). Organic Chemistry Data.
- Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. (2016). Taylor & Francis Online.
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). ACS Publications.
- Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. (2023). -ORCA - Cardiff University.
- Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. (n.d.). NIH.
- The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. (2025). ResearchGate.
- Decarboxylative cross-coupling. (n.d.). Wikipedia.
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate.
- Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. (n.d.). SCI.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. (n.d.). ResearchGate.
- CN1102141C - Process for purifying 3.5-dimethyl benzoic acid. (n.d.). Google Patents.
- I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015). ResearchGate.
- Esterification of nitrobenzoic acids. (n.d.). Google Patents.
- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (n.d.). Google Patents.
- What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? (2013). ResearchGate.
- This compound. (n.d.). PubChem.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2025). ResearchGate.
- Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? (2015). Chemistry Stack Exchange.
- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (n.d.). American Academic Publisher.
- p-NITROBENZOIC ACID. (n.d.). Organic Syntheses.
- Preparation method of 3-methyl-4-nitrobenzoic acid. (2021). Patsnap.
- Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses.
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. tandfonline.com [tandfonline.com]
troubleshooting low conversion rates in 3,5-Dimethyl-4-nitrobenzoic acid reactions
Introduction: 3,5-Dimethyl-4-nitrobenzoic acid (CAS: 3095-38-3) is a valuable building block in synthetic chemistry, particularly in the development of novel therapeutics and functional materials.[1][2] However, its unique structure presents significant challenges that can often lead to low conversion rates in various chemical transformations. The core issue stems from the steric hindrance imposed by the two methyl groups positioned ortho to the nitro group. This forces the nitro group to rotate out of the plane of the benzene ring, altering its electronic influence on the reactivity of the entire molecule.[3][4][5]
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing reactions involving this compound. By understanding the underlying chemical principles, users can diagnose issues, implement effective solutions, and achieve higher yields and purity.
Section 1: Pre-Reaction Troubleshooting: The Critical Role of Starting Material Purity
Low conversion rates and the formation of unexpected side products can often be traced back to impurities in the starting material. Given that this compound is typically synthesized via oxidation or nitration of precursors, several isomeric and process-related impurities can be present.[6][7]
Frequently Asked Questions (FAQs)
Q: What are the common impurities found in commercial this compound?
A: Impurities often arise from the synthetic route used to prepare the precursor, 3,5-dimethylbenzoic acid. These can include isomeric species such as 5-methylisophthalic acid and 2,4-dimethylbenzoic acid, which have similar physical properties and can be difficult to remove by simple recrystallization.[6] Residual starting materials from the nitration step or by-products from over-oxidation are also possibilities.
Q: How can I confidently assess the purity of my starting material?
A: A multi-faceted approach is recommended. No single technique tells the whole story. A combination of the methods outlined in Table 1 provides a comprehensive purity profile.
Data Presentation: Purity Analysis Techniques
| Technique | Information Provided | Key Considerations |
| ¹H NMR | Confirms the chemical structure and reveals the presence of organic impurities. | Integrate signals to quantify impurities relative to the main compound. |
| HPLC/UPLC | Determines the percentage purity and separates closely related isomers. | Use a validated method with a suitable standard for accurate quantification. |
| Melting Point | A sharp melting point close to the literature value (e.g., 205-207°C) indicates high purity. | A broad or depressed melting range suggests the presence of impurities.[8][9] |
| LC-MS | Confirms the mass of the desired compound and helps identify the mass of unknown impurities. | Useful for identifying by-products with different molecular weights. |
Troubleshooting Guide
Problem: My reaction is sluggish, stalls, or yields a complex mixture of unidentifiable products.
This strongly suggests an issue with the starting material. Impurities can interfere with catalysts, react competitively, or alter the optimal reaction conditions.
Solution: Implement a Purification Protocol.
If you suspect your this compound is impure, a purification step is essential. An acid-base extraction is highly effective at removing neutral or less acidic impurities.
Experimental Protocol: Purification of this compound
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a 1M sodium bicarbonate or sodium carbonate solution. The desired acid will move to the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic layer.[10]
-
Separation: Separate the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 2M hydrochloric acid until the pH is around 2-3. The purified this compound will precipitate out of the solution.[6]
-
Isolation: Collect the white precipitate by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under a vacuum.
-
Validation: Re-assess the purity of the dried product using the techniques in Table 1.
Section 2: Troubleshooting Reactions at the Carboxylic Acid Moiety
Reactions such as amidation and esterification are frequently challenging due to the electronic nature of the substrate. The presence of electron-withdrawing groups, like the nitro group, deactivates the carboxylic acid, making it less susceptible to activation and nucleophilic attack.[11]
Mandatory Visualization: The Root of Reactivity Issues
Caption: Steric clash between the methyl and nitro groups reduces the nitro group's electron-withdrawing resonance effect, impacting carboxyl reactivity.
Troubleshooting Guide (Q&A Format)
Q: My amidation reaction using standard EDC/HOBt coupling has a very low yield. What is the underlying cause?
A: This is a common issue. The carboxylic acid of this molecule is electronically deactivated. While the nitro group is strongly electron-withdrawing by induction, its ability to withdraw electrons via resonance is diminished because steric hindrance forces it out of the ring's plane.[5] This makes the carboxyl carbon less electrophilic and less receptive to activation by standard coupling reagents like EDC.
Q: What is the solution to overcome this low reactivity?
A: You must move to a more potent activation strategy. This involves selecting a stronger coupling reagent and optimizing the reaction conditions. See Table 2 for recommendations.
Data Presentation: Recommended Coupling Reagents for Deactivated Acids
| Reagent Class | Examples | Recommended Use Case | Key Considerations |
| Carbodiimides | EDC, DIC | With additives (Oxyma, HOBt) for less challenging amines. | Often insufficient for this substrate.[11] |
| Uronium/Aminium | HATU , HBTU | Highly recommended. More potent and faster for deactivated systems. | More expensive, but significantly improves conversion rates.[11] |
| Phosphonium | PyBOP | Effective alternative to HATU. | By-products can complicate purification. |
| Acid Chlorides | Thionyl Chloride (SOCl₂), Oxalyl Chloride | For robust amines. Forms a highly reactive intermediate. | Harsh conditions may not be suitable for complex molecules. Requires a non-nucleophilic base. |
Q: What role does the base play, and which one should I choose?
A: A non-nucleophilic organic base is critical. Its role is to deprotonate the carboxylic acid to form the more reactive carboxylate and to neutralize acidic by-products generated during coupling.[11]
-
Recommended: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Avoid: Inorganic bases (e.g., K₂CO₃, NaOH) as they are poorly soluble in common organic solvents and can cause hydrolysis of the activated ester intermediate.[11]
Experimental Protocol: Optimized Amidation Using HATU
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Reagent Addition: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). The order of addition can be critical; adding the coupling reagent last is often beneficial.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction should be significantly faster than with EDC, often completing within 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: Troubleshooting Nitro Group Reductions
The conversion of the nitro group to an amine is a key transformation. While generally reliable, incomplete reactions or the formation of side products can occur.
Troubleshooting Guide (Q&A Format)
Q: My catalytic hydrogenation to reduce the nitro group is stalling. What are the potential causes?
A: Several factors can lead to an incomplete reduction:
-
Catalyst Inactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities (sulfur, halides) in the starting material or solvent. Ensure high-purity reagents.
-
Insufficient Hydrogen: Ensure the system is properly sealed and that there is an adequate supply of hydrogen (either from a balloon or a pressurized vessel).
-
Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen.
-
Solvent Choice: The substrate must be fully dissolved in the reaction solvent. Methanol, ethanol, or ethyl acetate are common choices.
Q: I'm observing by-products during the reduction. How can I improve selectivity?
A: Over-reduction or side reactions can occur, especially with more reactive metals. The choice of reducing agent and conditions is key for selectivity.
Data Presentation: Common Conditions for Nitro Group Reduction
| Method | Reagents | Pros | Cons / Troubleshooting |
| Catalytic Hydrogenation | H₂ (1 atm or higher), 10% Pd/C | Clean reaction, easy work-up (filtration). | Susceptible to catalyst poisoning. May require pressure for faster reaction. |
| Metal/Acid Reduction | SnCl₂·2H₂O in Ethanol | High yielding and reliable. | Work-up can be tedious due to tin salts. |
| Metal/Acid Reduction | Iron (Fe) powder, NH₄Cl or Acetic Acid | Inexpensive, effective, and milder than SnCl₂. | Requires filtration of fine iron salts. Reaction can be heterogeneous. |
Section 4: General Troubleshooting Workflow
When faced with a low conversion rate, a systematic approach is the most efficient way to solve the problem. Use the following workflow to diagnose the issue.
Mandatory Visualization: Troubleshooting Logic Flow
Caption: A systematic workflow for diagnosing and resolving low conversion rates in reactions involving this compound.
References
- Synthesis of 3-methyl-5-nitrobenzoic acid - PrepChem.com. [Link]
- Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles - CDC Stacks. [Link]
- CN1102141C - Process for purifying 3.
- Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | P
- Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst - ResearchG
- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google P
- Nitr
- What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?
- This compound | C9H9NO4 | CID 249413 - PubChem. [Link]
- Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole | Request PDF - ResearchG
- Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why? - Quora. [Link]
- 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. [Link]
- Preparation of 3,5-dimethylbenzoic acid - PrepChem.com. [Link]
- Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? - Chemistry Stack Exchange. [Link]
Sources
- 1. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 2. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
purification of 4-amino-3,5-dimethylbenzoic acid from unreacted starting material
Welcome to the technical support center for the purification of 4-amino-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining highly pure 4-amino-3,5-dimethylbenzoic acid by removing unreacted starting materials and byproducts.
Introduction: Understanding the Purification Challenge
The synthesis of 4-amino-3,5-dimethylbenzoic acid commonly proceeds through the nitration of 3,5-dimethylbenzoic acid, followed by the reduction of the resulting 4-nitro-3,5-dimethylbenzoic acid.[1] Consequently, the primary purification challenge lies in the separation of the desired amphoteric product from the acidic starting material (3,5-dimethylbenzoic acid) and the acidic nitro-intermediate. The structural similarities of these compounds necessitate a robust purification strategy.
This guide will focus on two primary, highly effective purification techniques: acid-base extraction and recrystallization . We will explore the underlying principles of these methods and provide detailed protocols and troubleshooting advice to address common issues encountered during the purification process.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you may encounter during the purification of 4-amino-3,5-dimethylbenzoic acid.
Question 1: My initial purification by recrystallization gave a low yield and the product is still impure. What is the most likely reason and how can I improve the process?
Answer: The co-precipitation of the starting material, 3,5-dimethylbenzoic acid, and the intermediate, 4-nitro-3,5-dimethylbenzoic acid, with your product is a common issue. This occurs because all three compounds are benzoic acid derivatives and may have similar solubilities in certain organic solvents.
The most effective initial purification step is a well-designed acid-base extraction. This technique leverages the difference in the acid-base properties of the components in your crude mixture. Your product, 4-amino-3,5-dimethylbenzoic acid, is amphoteric (possessing both acidic and basic functional groups), while the primary impurity, 3,5-dimethylbenzoic acid, is acidic.
By carefully controlling the pH of the aqueous solution during extraction, you can selectively partition your desired product and the impurities between an organic and an aqueous phase. Following the acid-base extraction, a final recrystallization step will then yield a highly pure product.
Question 2: How do I perform an effective acid-base extraction to separate 4-amino-3,5-dimethylbenzoic acid from 3,5-dimethylbenzoic acid?
Answer: An effective acid-base extraction protocol for this specific separation involves a multi-step process that exploits the differing pKa values of the functional groups. The key is to first separate the basic component (your product) from the acidic impurities.
Here is a logical workflow for this purification:
Caption: Purification workflow for 4-amino-3,5-dimethylbenzoic acid.
Question 3: I am having trouble getting my 4-amino-3,5-dimethylbenzoic acid to crystallize during recrystallization. What should I do?
Answer: Difficulty in crystallization can arise from several factors, including the choice of solvent, the concentration of the solution, and the rate of cooling.
-
Solvent Selection is Critical: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 4-amino-3,5-dimethylbenzoic acid, suitable solvents to screen include ethanol, methanol, water, or a mixed solvent system like ethanol/water.[2][3]
-
Avoid Using Excessive Solvent: Using too much solvent is a common reason for failed crystallization, as the solution may not be saturated enough upon cooling. If you suspect this is the case, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization: If crystals do not form spontaneously, you can try to induce crystallization. Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.
-
Slow Cooling is Key: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.
Question 4: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
To remedy this, you can try the following:
-
Add more of the primary solvent to decrease the saturation of the solution.
-
Reheat the mixture to dissolve the oil completely, and then allow it to cool more slowly.
-
Change your solvent system. A solvent with a lower boiling point might be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 4-amino-3,5-dimethylbenzoic acid that are important for purification and characterization? A1: Key properties include its melting point, which is reported to be around 251-252 °C, and its amphoteric nature due to the presence of both an amino group and a carboxylic acid group. Pure, dry 4-amino-3,5-dimethylbenzoic acid should be a solid at room temperature.
Q2: How can I confirm the purity of my final product? A2: The purity of your final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): Comparing the TLC of your purified product against the crude mixture and the starting material can demonstrate the removal of impurities. A single spot for your product is desired.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the structure of your compound and the absence of impurity signals.
Q3: Can I use column chromatography to purify 4-amino-3,5-dimethylbenzoic acid? A3: While possible, column chromatography can be challenging for this compound. The polar amino and carboxylic acid groups can lead to strong interactions with the silica gel stationary phase, resulting in poor separation and tailing of the product peak. Acid-base extraction is generally a more straightforward and scalable method for this particular separation. If chromatography is necessary, using a modified mobile phase with a small amount of acid or base can help to improve the peak shape.
Caption: Impurities and purification strategies.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate 4-amino-3,5-dimethylbenzoic acid from acidic impurities like 3,5-dimethylbenzoic acid.
Materials:
-
Crude 4-amino-3,5-dimethylbenzoic acid mixture
-
Dichloromethane (DCM) or other suitable organic solvent
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
Procedure:
-
Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane in a beaker. Transfer the solution to a separatory funnel.
-
Extract the Product: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated 4-amino-3,5-dimethylbenzoic acid will move into the aqueous (top) layer.[4][5]
-
Separate the Layers: Drain the bottom organic layer into a clean beaker. This layer contains the acidic impurities.
-
Repeat Extraction: To ensure complete extraction of the product, add a fresh portion of 1 M HCl to the organic layer, shake, and separate as before. Combine the aqueous extracts.
-
Isolate the Product: Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The 4-amino-3,5-dimethylbenzoic acid will precipitate out of the solution.
-
Collect the Product: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
Protocol 2: Recrystallization
This protocol is for the final purification of 4-amino-3,5-dimethylbenzoic acid after acid-base extraction.
Materials:
-
Partially purified 4-amino-3,5-dimethylbenzoic acid
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Choose a Solvent System: Based on small-scale solubility tests, select an appropriate solvent or solvent mixture.
-
Dissolve the Solid: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cool and Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect Crystals: Collect the purified crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly.
Quantitative Data Summary
| Parameter | Acid-Base Extraction | Recrystallization |
| Typical Reagent Concentration | 1 M HCl, 1 M NaOH | N/A |
| Key pH adjustments | Acidification to pH ~2, Basification to pH ~8-9 | N/A |
| Common Solvents | Dichloromethane, Diethyl ether | Ethanol, Methanol, Ethanol/Water |
| Expected Recovery | >90% | 70-90% (can vary) |
References
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- Harper College. (n.d.). Recrystallization 2.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Academia. (n.d.). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Wikipedia. (n.d.). Acid–base extraction.
- UCLA Chemistry. (n.d.). Acid-Base Extraction.
- ChemSynthesis. (2025, May 20). 4-amino-3,5-dimethylbenzoic acid.
- University of Wisconsin-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Google Patents. (n.d.). Process for purifying 3.5-dimethyl benzoic acid.
- PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid.
- ResearchGate. (2025, August 10). Impurity profile of amino acids?.
- Chemsrc. (2025, August 27). 4-amino-3,5-dimethyl-benzoic acid.
Sources
Technical Support Center: Managing the Exothermic Nitration of Dimethylbenzoic Acid
Welcome to the technical support center for the nitration of dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing this highly exothermic reaction. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring both safety and success in your synthesis.
Section 1: Foundational Principles & Core Safety
The nitration of an aromatic ring, while a cornerstone of organic synthesis, is a reaction that demands respect. The combination of potent nitrating agents and the inherent exothermicity of the reaction necessitates a robust understanding of the underlying principles to prevent thermal runaway and ensure the desired product selectivity.[1][2]
Frequently Asked Questions (FAQs): The Essentials
Q1: Why is precise temperature control so critical in the nitration of dimethylbenzoic acid?
A1: Precise temperature control is paramount for two primary reasons: safety and selectivity. Nitration reactions are notoriously exothermic, releasing a significant amount of heat that can lead to a dangerous, uncontrolled thermal runaway.[1] This can result in a violent reaction, equipment failure, and the release of toxic nitrogen dioxide gas. From a chemical standpoint, maintaining a low and stable temperature, typically between 0-5°C, is essential to prevent undesirable side reactions such as polynitration and oxidation of the methyl groups, which would ultimately lead to a lower yield of the desired mononitrated product.[1]
Q2: What is a "thermal runaway" and what are the initial warning signs?
A2: A thermal runaway is a hazardous situation where the exothermic reaction generates heat faster than the cooling system can dissipate it.[2][3] This creates a positive feedback loop: as the temperature rises, the reaction rate increases, generating even more heat.[3] Early warning signs to be vigilant for include:
-
A sudden and unexpected increase in the internal reaction temperature that does not respond to cooling adjustments.[2]
-
A noticeable change in the color of the reaction mixture, often darkening to brown or black.[4][5]
-
The evolution of brown or yellow fumes (toxic nitrogen dioxide gas) from the reaction vessel.[2]
-
An increase in pressure within the reaction system.[2]
Q3: What are the primary isomeric products I can expect from the nitration of different dimethylbenzoic acids?
A3: The directing effects of the carboxylic acid (a meta-director) and the two methyl groups (ortho, para-directors) will influence the final product distribution. For instance, in the nitration of 2,5-dimethylbenzoic acid, a mixture of the meta- and ortho-nitro acids is formed, with the ortho-nitro product being predominant despite steric hindrance.[6][7][8] For 3,5-dimethylbenzoic acid, the directing effects of the methyl groups and the carboxylic acid group are cooperative, leading to a more regioselective nitration.
Q4: How should I properly prepare and handle the nitrating mixture?
A4: The nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, must be prepared with extreme caution. The sulfuric acid should be added slowly to the nitric acid while cooling the mixture in an ice bath.[9][10] This mixing process is highly exothermic.[9] Never add water to the mixed acid, as this can cause a violent exothermic reaction.[11] The mixture should be kept cold until it is ready to be used.
Section 2: Troubleshooting Guide: From Theory to Practical Solutions
This section is designed to address specific issues you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Issue 1: Uncontrolled Temperature Excursion or "Runaway" Reaction
You observe a rapid, unexpected rise in the internal temperature of your reaction, and it is not responding to your cooling bath.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.[2]
-
Enhance Cooling: If possible and safe, add more ice and salt to the external cooling bath to increase its cooling capacity.[1]
-
Alert a Colleague and Supervisor: Inform someone in your vicinity of the situation.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by pouring the reaction mixture into a large volume of crushed ice and water.[11] This should be a last resort and performed with extreme caution due to the highly exothermic nature of diluting concentrated acids.[11]
Root Cause Analysis and Preventative Measures:
| Potential Cause | Scientific Explanation | Preventative Measure |
| Rapid Addition of Nitrating Agent | Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it, leading to a thermal runaway.[1][11] | Employ a dropping funnel for slow, dropwise addition of the nitrating mixture.[4][5] Continuously monitor the internal temperature and adjust the addition rate accordingly. |
| Inadequate Cooling | The cooling bath may lack the capacity to dissipate the heat generated by the reaction. | Ensure a well-maintained ice-salt bath or a cryocooler set to the appropriate temperature (e.g., below 0°C). The reaction vessel should be adequately immersed in the cooling medium. |
| Poor Agitation | Inefficient stirring can create localized "hot spots" with high concentrations of reactants, initiating a runaway reaction that can propagate throughout the mixture.[11] | Use a properly sized stir bar and a stir plate capable of vigorous and consistent agitation to ensure homogenous mixing and efficient heat transfer.[11] |
| Incorrect Reagent Stoichiometry | Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can significantly increase the reaction's exothermicity. | Carefully calculate and measure all reagents. Follow established and validated protocols for the specific dimethylbenzoic acid isomer you are nitrating. |
Troubleshooting Workflow: Temperature Excursion
Caption: Decision workflow for managing a temperature excursion.
Issue 2: Low Yield of the Desired Nitro-Dimethylbenzoic Acid
Your final product yield is significantly lower than anticipated.
Root Cause Analysis and Solutions:
| Potential Cause | Scientific Explanation | Corrective Action |
| Incomplete Reaction | The reaction time may have been too short, or the temperature too low for the reaction to proceed to completion. | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12] Consider extending the reaction time if starting material is still present. |
| Side Reactions | Elevated temperatures can promote the formation of polynitrated byproducts or oxidation of the methyl groups.[1][4] | Maintain strict temperature control throughout the reaction. Ensure the slow and controlled addition of the nitrating agent. |
| Sub-optimal Reagent Ratio | An insufficient amount of the nitrating agent will result in an incomplete reaction. | Ensure the correct stoichiometry of reactants as dictated by a validated protocol. A modest excess of the nitrating agent is often used.[12] |
| Product Loss During Work-up | The desired product may have some solubility in the aqueous phase during quenching and washing, leading to losses. | Ensure the aqueous solution is sufficiently acidic during workup to keep the carboxylic acid protonated and thus less soluble in water.[12] Use ice-cold water for washing the precipitate. |
Issue 3: Formation of a Dark Brown or Black Tar-like Substance
The reaction mixture has turned dark, and you are isolating a tarry substance instead of a crystalline product.
Explanation: This is often a strong indication of runaway side reactions, primarily oxidation of the aromatic ring or the methyl groups by the nitric acid.[4] This is almost always a consequence of a loss of temperature control, even if localized.[4]
Preventative Measures:
-
Strict Temperature Adherence: This is the most critical factor. The reaction must be maintained within the optimal low-temperature range.
-
Slow Reagent Addition: Rapid addition of the nitrating mixture can create localized areas of high temperature, initiating oxidative side reactions.
-
Purity of Starting Materials: Ensure the dimethylbenzoic acid is of high purity, as impurities can sometimes catalyze decomposition.
Section 3: Experimental Protocols
The following protocols are provided as a general guideline. It is imperative to consult peer-reviewed literature and perform a thorough safety assessment before conducting any experiment.
Protocol 1: General Procedure for the Mononitration of Dimethylbenzoic Acid (Batch Process)
-
Cooling Bath Preparation: Prepare an ice-salt bath in a container large enough to comfortably immerse the reaction flask.
-
Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, add the desired dimethylbenzoic acid. Cool the flask in the ice bath, and then slowly add concentrated sulfuric acid while stirring until the solid is completely dissolved. Ensure the internal temperature remains below 5°C.[1]
-
Nitrating Mixture Preparation: In a separate, clean, and dry flask, cool a measured amount of concentrated nitric acid in an ice bath. Slowly and cautiously add concentrated sulfuric acid to the nitric acid.[9] Keep this mixture cold.
-
Nitration Reaction: While vigorously stirring the dissolved dimethylbenzoic acid solution, add the cold nitrating mixture dropwise via a dropping funnel.[1] The rate of addition should be controlled to maintain the internal temperature between 0-5°C.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time. Monitor the reaction's progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.[1][11]
-
Product Isolation: The precipitated product can be collected by vacuum filtration, washed with cold deionized water, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Reaction Quenching and Work-up
-
Prepare an Ice Bath: In a large beaker, prepare a slurry of crushed ice and water. The volume should be at least 10 times the volume of the reaction mixture.
-
Slow Addition: With vigorous stirring, slowly pour the reaction mixture onto the ice. Do not add the ice to the reaction mixture.
-
Precipitation: Allow the ice to melt completely while continuing to stir. The nitro-dimethylbenzoic acid should precipitate out as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid several times with small portions of ice-cold water to remove any residual acid.
-
Drying: Allow the product to air-dry on the filter paper, or for more complete drying, place it in a desiccator under vacuum.
Workflow for Nitration and Quenching
Caption: A step-by-step workflow for the nitration and work-up process.
Section 4: Advanced Concepts: Continuous Flow Nitration
For larger-scale synthesis or for reactions that are particularly difficult to control in batch, continuous flow nitration offers significant advantages in safety and efficiency.
Q5: What is continuous flow nitration, and how does it improve safety?
A5: In a continuous flow system, reactants are pumped through a microreactor or a tube reactor where they mix and react in a continuous stream.[11] These systems have a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer.[11] This superior heat management capability drastically reduces the risk of thermal runaway, making it an inherently safer method for highly exothermic reactions like nitration.[11]
| Feature | Batch Nitration | Continuous Flow Nitration |
| Heat Transfer | Limited by the surface area of the flask; prone to hot spots. | Excellent due to high surface-area-to-volume ratio. |
| Safety | Higher risk of thermal runaway, especially on a larger scale. | Inherently safer due to small reaction volumes and superior temperature control.[11] |
| Scalability | Scaling up can be challenging due to heat management issues. | More straightforward to scale up by running the system for longer or by using multiple reactors in parallel. |
| Reaction Control | Less precise control over reaction parameters. | Precise control over temperature, residence time, and stoichiometry. |
References
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Science Publishing. (URL: )
- Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry. (URL: [Link])
- Technical Support Center: Temperature Control in Nitration of Dimethylbenzoic acid - Benchchem. (URL: )
- Technical Support Center: Managing Thermal Runaway in Nitr
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. (URL: [Link])
- Scale-up and safety of toluene nitration in a meso-scale flow reactor.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Troubleshooting guide for the nitration of fluorin
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. (URL: [Link])
- Analytical Methods. Agency for Toxic Substances and Disease Registry. (URL: [Link])
- "optimization of reaction conditions for the nitration of 4-methylbenzoic acid" - Benchchem. (URL: )
- Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid - Benchchem. (URL: )
- Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- Preparation of 3,5-dimethylbenzoic acid. PrepChem.com. (URL: [Link])
- Quenching Reactive Substances. KGROUP. (URL: [Link])
- Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid - Benchchem. (URL: )
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solubility Challenges of 3,5-Dimethyl-4-nitrobenzoic Acid
Introduction: 3,5-Dimethyl-4-nitrobenzoic acid is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] However, its crystalline nature and molecular structure present significant solubility hurdles in many common organic solvents, posing a frequent challenge for researchers and drug development professionals. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring your experiments proceed efficiently and effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project. Which organic solvents are a good starting point for dissolving this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, we can infer a strong starting point from the behavior of structurally similar aromatic carboxylic acids, such as 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid.[2] The principle of "like dissolves like" is your primary guide here.
Core Insight: this compound is a polar molecule due to the carboxylic acid and nitro groups, but also possesses non-polar character from the benzene ring and two methyl groups. Therefore, polar aprotic and polar protic solvents are your most promising candidates.
Recommendations for Initial Solvent Screening:
-
High Potential: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices for dissolving crystalline, polar organic molecules.
-
Good Potential: Polar protic solvents such as methanol and ethanol have shown high solubility for related nitrobenzoic acids and are a strong second choice.[2]
-
Moderate Potential: Other common solvents like acetone and ethyl acetate can also be effective.
-
Low Potential: Non-polar solvents such as toluene, hexane, and dichloromethane are unlikely to be effective on their own.[2]
The following table, based on data for related compounds, provides a general guide to expected solubility.
| Solvent Family | Example Solvents | Predicted Solubility for this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions can effectively solvate the polar functional groups of the molecule. |
| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding with the carboxylic acid group, aiding dissolution.[2] |
| Ketones | Acetone | Moderate | Possesses a significant dipole moment to interact with the solute. |
| Esters | Ethyl Acetate | Moderate to Low | Less polar than alcohols and ketones, but can still offer some solvating power. |
| Halogenated | Dichloromethane | Low | Generally not polar enough to overcome the crystal lattice energy of this compound.[2] |
| Aromatic | Toluene | Very Low | Primarily non-polar, making it a poor solvent for this molecule.[2] |
| Alkanes | Hexane, Cyclohexane | Very Low | Non-polar nature is incompatible with the polar functional groups of the acid.[3] |
Q2: My this compound is not dissolving in my chosen solvent, even a recommended one. What are my immediate next steps?
A2: This is a common issue, often related to concentration, temperature, or the physical form of the solid. The following workflow provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Poor Initial Solubility
Caption: Initial troubleshooting steps for insolubility.
-
Increase Solvent Volume: You may be attempting to create a supersaturated solution. Try doubling the solvent volume to see if dissolution occurs.
-
Gentle Heating: The solubility of most solids, including nitrobenzoic acids, increases with temperature.[2] Gently warm the mixture to 40-50°C with stirring. Be cautious not to exceed the boiling point of your solvent or risk thermal degradation of your compound.
-
Particle Size Reduction: A larger surface area can significantly increase the rate of dissolution.[4] If your compound is in large crystals, gently grind it to a fine powder with a mortar and pestle before adding it to the solvent. Alternatively, sonication is a highly effective method.[5]
Q3: I've tried the basic steps, but solubility is still poor. How do I effectively use a co-solvent system?
A3: A co-solvent system is a powerful technique for fine-tuning the polarity of your solvent to better match the solute. This is particularly useful when a single solvent isn't effective. The goal is to create a mixture with intermediate polarity that can interact with both the polar and non-polar regions of the this compound molecule.
Co-Solvent Strategy:
-
Start with a "Good" Solvent: Dissolve or suspend your compound in a small amount of a solvent in which it has some, albeit limited, solubility (e.g., methanol or acetone).
-
Titrate with a "Better" Solvent: While stirring, slowly add a stronger, miscible co-solvent like DMSO or DMF dropwise.[6]
-
Observe for Clarity: Continue adding the second solvent until the solution becomes clear.
-
Note the Ratio: Record the final ratio of the two solvents. This ratio can be used to prepare a stock solvent mixture for future experiments to ensure consistency.
Common Co-Solvent Combinations to Try:
-
Methanol / DMF
-
Ethanol / DMSO
-
Acetone / Methanol
Q4: Can sonication really make a difference, and what is the best way to perform it?
A4: Absolutely. Sonication uses high-frequency sound waves to induce a phenomenon called acoustic cavitation—the formation and collapse of microscopic bubbles.[5] This process generates intense localized energy that breaks apart the crystal lattice of the solid, dramatically increasing the surface area exposed to the solvent and accelerating dissolution.[4]
Experimental Protocol: Dissolution via Sonication
-
Preparation: Weigh the desired amount of this compound and place it in a suitable vessel (e.g., a glass vial or flask).
-
Solvent Addition: Add the chosen organic solvent or co-solvent mixture to the vessel.
-
Sonication: Place the vessel into a bath sonicator. Ensure the water level in the bath is sufficient to surround the solvent level in your vessel. For more intense energy delivery, a probe sonicator can be used, but be mindful of potential aerosolization and temperature increases.
-
Operation: Turn on the sonicator. The process can take anywhere from a few minutes to over an hour, depending on the compound, concentration, and solvent.
-
Monitoring: Periodically check the sample for dissolution. Gentle swirling or magnetic stirring during sonication can also help. Continue until the solid is fully dissolved.[7]
Logical Flow for Advanced Solubility Enhancement
Caption: Decision-making process for advanced solubility techniques.
Q5: Can adding a small amount of water to my organic solvent help?
A5: This is a counterintuitive but scientifically validated technique for certain systems. Research has shown that for some carboxylic acids, the presence of a small amount of water in an organic solvent can lead to a remarkable increase in solubility.[8][9] This is thought to be due to water molecules forming hydrogen-bonded bridges between the carboxylic acid and the organic solvent, effectively improving the solvation. This is most effective in Lewis-base solvents, particularly those with a carbonyl group (like acetone or ethyl acetate).[8]
How to Test This:
-
In a solvent like acetone where you have suspended your compound, add water dropwise (e.g., 1-5% v/v) while stirring vigorously and observe for any improvement in solubility.
References
- Solubility of Things. (n.d.). 4-Nitrobenzoic acid.
- Journal of Chemical & Engineering Data. (n.d.). Solubility of o-Nitrobenzoic Acid in Modified Supercritical Carbon Dioxide at (308 to 328) K.
- The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube. [Link]
- Dey, B. P., Dutta, S. C., & Lahiri, S. C. (n.d.). Solubilities & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Indian Journal of Chemistry.
- Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
- Ghode, P. D., Ghode, S. P., Sayare, A. S., Pachauri, A. D., Chavan, S. T., Hole, P. M., Bachhav, N. D., & Tankar, A. N. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Neuroquantology, 20(16), 369-382. [Link]
- Mandal, A. (2014, January 2). How to dissolve a poorly soluble drug?
- Zhang, X., Chen, J., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
- ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
- ChemRxiv. (n.d.). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids.
- University of North Texas Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
- IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Mixtures.
- NIH National Library of Medicine. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- ACS Publications. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane.
- OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid.
- INIS-IAEA. (2024). Solubility of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures of {(1,4-dioxane, N-methyl-2-pyrrolidone, N,N-dimethylformamide) + methanol} from T = (283.15 to 318.15) K: Experimental determination and thermodynamic modelling.
- PubChem. (n.d.). This compound.
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Strategies to Minimize Impurities in 3,5-Dimethyl-4-nitrobenzoic Acid Production
Welcome to the technical support guide for the synthesis of 3,5-Dimethyl-4-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into impurity formation and control during synthesis. Achieving high purity of this compound is critical for its applications as a synthetic intermediate where downstream reactions and final product integrity depend on minimizing contaminants. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic procedures effectively.
Section 1: Synthesis Overview and Impurity Formation
The most common and direct route to this compound is through the electrophilic aromatic substitution (nitration) of 3,5-dimethylbenzoic acid. The reaction typically employs a mixture of nitric acid and sulfuric acid. While seemingly straightforward, the directing effects of the substituents and the harsh reaction conditions can lead to several impurities.
The carboxylic acid group is a deactivating meta-director, while the two methyl groups are activating ortho-, para-directors. The desired 4-position is para to one methyl group and ortho to the other, making it the most electronically favorable site for nitration. However, kinetic and thermodynamic factors can lead to the formation of undesirable byproducts.
Key Impurity Formation Pathways
The diagram below illustrates the primary synthesis route and the potential pathways leading to common impurities. Understanding these pathways is the first step in designing a strategy to suppress them.
Caption: Synthesis of this compound and impurity pathways.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Question: My final product has a low, broad melting point, and the NMR spectrum shows more than just the starting material and product. What is the likely cause?
Answer: A broad melting point is a classic sign of impurities. The presence of additional signals in the NMR spectrum, beyond your starting material and product, strongly suggests the formation of isomeric byproducts.
-
Causality: While the 4-position is electronically favored, nitration at the 2- or 6-position can occur, especially if the reaction temperature is not strictly controlled.[1] Nitration is an exothermic process, and localized heating can provide sufficient energy to overcome the activation barrier for the formation of less-favored isomers.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction vessel is adequately cooled in an ice/salt bath and that the nitrating agent is added slowly and portion-wise to maintain a consistent internal temperature, ideally below 5°C.[1]
-
Purification: These isomers often have similar solubility profiles to the desired product, making simple recrystallization challenging. You may need to employ column chromatography for effective separation.
-
Analytical Confirmation: Use HPLC to resolve the different isomers and confirm their presence. A ¹H NMR spectrum may show distinct aromatic signals for the different substitution patterns.
-
Question: My HPLC analysis shows a significant peak corresponding to the starting material, even after a long reaction time. How can I improve the conversion rate?
Answer: A persistent starting material peak indicates an incomplete reaction. This can stem from several factors related to the reaction's kinetics and the reagents' activity.
-
Causality:
-
Insufficient Activation: The nitronium ion (NO₂⁺) is the active electrophile, formed by the protonation of nitric acid by sulfuric acid.[2] If the acid mixture is not sufficiently concentrated or the temperature is too low, the concentration of the nitronium ion may be insufficient for complete conversion.
-
Poor Solubility: 3,5-dimethylbenzoic acid has limited solubility in concentrated sulfuric acid, which can lead to a heterogeneous reaction mixture and slow reaction rates.
-
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure you are using concentrated (98%) sulfuric acid and fuming or concentrated (70%) nitric acid. Water content can significantly reduce the efficacy of the nitrating mixture.
-
Ensure Homogeneity: Vigorous stirring is essential to keep the starting material suspended and in contact with the nitrating agent.
-
Optimize Reaction Time/Temperature: While low temperatures are crucial to prevent side reactions, the reaction may need to be held at 0-5°C for an extended period (2-4 hours) to proceed to completion. Monitor the reaction's progress using TLC or HPLC analysis of quenched aliquots.
-
Question: I'm observing the formation of a byproduct with a higher molecular weight, which I suspect is a dinitro compound. How can this be prevented?
Answer: The formation of dinitro compounds is a classic example of over-nitration.[3] This occurs when the already nitrated product undergoes a second nitration reaction.
-
Causality: The first nitro group is deactivating, making a second nitration more difficult but not impossible, especially under forcing conditions. Excess nitrating agent, elevated temperatures, or prolonged reaction times can all promote this side reaction.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully measured amount of nitric acid, typically between 1.0 and 1.1 molar equivalents relative to the starting material. Avoid a large excess.
-
Strict Temperature Control: High temperatures significantly accelerate the rate of the second nitration. Maintain the reaction temperature below 5°C throughout the addition and stirring phases.
-
Quench Promptly: Once the reaction has reached completion (as determined by in-process monitoring), quench it immediately by pouring it over ice. This dilutes the acid and stops the reaction, preventing further nitration.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the best general method for purifying crude this compound? For routine purification to remove unreacted starting material and some baseline impurities, recrystallization is effective. A mixed solvent system, such as ethanol/water or acetic acid/water, often provides good results. For removing stubborn isomeric impurities, silica gel column chromatography is the preferred method.[4]
-
How can I be certain of my final product's purity? A multi-pronged analytical approach is necessary for confident purity assessment.
-
HPLC: This is the gold standard for quantifying purity and detecting minor impurities.[5][6]
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of isomers or other impurities if they are present in sufficient quantity (>1%).
-
Melting Point: A sharp melting point that matches the literature value (approx. 205-207°C) is a strong indicator of high purity.[7]
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
-
What are the most critical safety precautions when performing this nitration? You are working with highly corrosive and strong oxidizing acids.
-
Always work in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Add reagents slowly and control the temperature diligently, as the reaction is highly exothermic.
-
Have an appropriate quenching agent (like a large beaker of ice) and a spill kit (containing a neutralizer like sodium bicarbonate) readily available.
-
Section 4: Experimental Protocols
Protocol 4.1: Optimized Synthesis of this compound
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,5-dimethylbenzoic acid (e.g., 10.0 g, 66.6 mmol).
-
Dissolution: Cool the flask in an ice/salt bath. Slowly add concentrated sulfuric acid (98%, e.g., 40 mL) with vigorous stirring, ensuring the internal temperature does not exceed 10°C. Continue stirring at 0-5°C until all solid has dissolved.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.05 eq, ~4.6 mL) to concentrated sulfuric acid (98%, ~10 mL) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid over 30-45 minutes. Critically maintain the internal reaction temperature at 0-5°C throughout the addition.
-
Reaction: Stir the mixture at 0-5°C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice (e.g., 400 g) with vigorous stirring.
-
Isolation: The white precipitate is collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to yield crude this compound.
Protocol 4.2: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy (saturation point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.
Section 5: Comparative Analytical Methodologies
The choice of analytical method is crucial for accurate purity assessment. The table below compares the most common techniques for analyzing this compound.[5][6][8]
| Parameter | HPLC-UV | ¹H qNMR (Quantitative NMR) | GC-MS |
| Principle | Differential partitioning between mobile and stationary phases. | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and boiling point, with mass-based detection. |
| Applicability | Excellent for assay, impurity profiling, and stability testing. Can separate non-volatile isomers. | Provides absolute purity determination against a certified internal standard. Excellent for structural confirmation. | Not ideal for the parent compound due to its high boiling point and thermal lability. Useful for identifying volatile impurities (e.g., residual solvents). |
| Selectivity | High; can be optimized by changing the column, mobile phase, and gradient. | High structural resolution, but signal overlap can be an issue in complex mixtures. | Very high mass selectivity, excellent for impurity identification. |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL | ~0.1 - 0.2% (impurity dependent) | ~0.5 - 5 ng/mL (for specific volatile impurities) |
| Key Advantage | Robust, precise, and highly sensitive for quantifying known and unknown impurities. | Primary method that provides purity without needing a specific reference standard of the compound itself. | Unparalleled for identifying volatile unknowns. |
| Key Limitation | Requires reference standards for identified impurities for accurate quantification. | Lower sensitivity than HPLC for trace impurities. Requires a high-field NMR. | Not suitable for non-volatile or thermally unstable compounds like the product. |
References
- PrepChem. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com.
- Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
- Google Patents. (2014). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka.
- Google Patents. (2000). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. ATSDR.
- PrepChem. (n.d.). Preparation of 3,5-dimethylbenzoic acid. PrepChem.com.
- Wang, L., et al. (2010). Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Organic Syntheses. (n.d.). 3,5-Dinitrobenzoic acid. Organic Syntheses Procedure.
- ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Google Patents. (2006). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
Sources
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. aiinmr.com [aiinmr.com]
- 3. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance from Ortho-Methyl Groups
Welcome to the technical support center dedicated to addressing a pervasive challenge in organic synthesis: steric hindrance originating from ortho-methyl groups. This guide is designed for researchers, scientists, and professionals in drug development who encounter synthetic roadblocks due to these seemingly innocuous substituents. Here, we move beyond textbook definitions to provide actionable troubleshooting strategies and in-depth mechanistic insights, grounded in field-proven experience.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding steric hindrance from ortho-methyl groups.
Q1: What is steric hindrance, and how do ortho-methyl groups cause it?
A1: Steric hindrance is a phenomenon in which the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of groups in the vicinity of the reaction center.[1][2] Ortho-methyl groups, due to their proximity to a reactive site on an aromatic ring, can physically block the approach of a reagent, destabilize transition states, or alter the preferred conformation of the substrate, thereby impeding a desired transformation.[3][4]
Q2: What are the common challenges encountered in reactions with ortho-substituted substrates?
A2: The primary challenges include significantly reduced reaction rates, lower yields, and in some cases, a complete lack of reactivity.[1] Side reactions, such as elimination or protonation of a strong nucleophile/base, can also become more prevalent as the intended reaction pathway is kinetically disfavored.[5][6] For instance, in Grignard reactions with sterically hindered ketones, the Grignard reagent may act as a base, leading to deprotonation and recovery of the starting ketone, or it may act as a reducing agent.[5]
Q3: Are there any general strategies to mitigate steric hindrance from ortho-methyl groups?
A3: Yes, several general strategies can be employed:
-
Catalyst and Ligand Selection: Employing catalysts with specifically designed ligands that can accommodate sterically demanding substrates is a common and effective approach.[7][8][9]
-
Reaction Conditions: Modifying reaction parameters such as temperature, pressure, and solvent can help overcome the activation energy barrier imposed by steric hindrance.
-
Reagent Choice: Utilizing smaller, more reactive reagents or reagents with different mechanisms of action can sometimes bypass the steric barrier.
-
Substrate Modification: In some cases, it may be possible to temporarily alter the substrate to reduce steric bulk, perform the reaction, and then regenerate the original structure.
Q4: How do ortho-methyl groups affect the acidity or basicity of nearby functional groups?
A4: Ortho-methyl groups can have a significant impact on the acidity and basicity of adjacent functional groups, an observation often referred to as the "ortho-effect".[3] For example, o-toluidine is a weaker base than aniline. This is because the ortho-methyl group sterically hinders the solvation of the protonated amine, making the conjugate acid less stable.[3] Conversely, o-toluic acid is a stronger acid than benzoic acid. The steric interaction between the methyl group and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring, which inhibits resonance stabilization of the carboxylate anion, but the steric hindrance to solvation of the carboxylate ion is less of a factor.[3]
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific reaction types where steric hindrance from ortho-methyl groups is a common issue.
Guide 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation.[8][10] However, the presence of ortho-methyl groups on either coupling partner can severely diminish reaction efficiency.[11][12][13]
Problem: Poor to no conversion in a Suzuki-Miyaura coupling of an ortho-methylated aryl halide.
The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[14][10] An ortho-methyl group can hinder any of these steps. The bulky substituent can impede the oxidative addition of the palladium(0) catalyst to the aryl halide. Furthermore, during transmetalation, the steric clash between the ortho-methyl group and the ligands on the palladium center can slow down the transfer of the organic group from the organoboron reagent. Finally, the increased steric bulk around the palladium center in the resulting diorganopalladium(II) intermediate can make the final reductive elimination step more difficult.
Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.
Experimental Protocols:
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand
-
To an oven-dried Schlenk tube, add the ortho-methylated aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and a bulky monophosphine ligand (e.g., XPhos, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst System | Ligand | Typical Loading (mol%) | Key Advantages for Sterically Hindered Substrates |
| Pd(OAc)₂ / XPhos | XPhos | 1-2 | Highly active for a broad range of sterically demanding substrates.[15] |
| Pd₂(dba)₃ / RuPhos | RuPhos | 1-2 | Effective for couplings involving heteroaryl partners. |
| PEPPSI-iPr | IPr | 1-3 | A robust, air- and moisture-stable palladacycle precatalyst.[16] |
Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki-Miyaura Couplings.
Guide 2: Unsuccessful Nucleophilic Addition to a Carbonyl Group
Nucleophilic addition to carbonyls is a fundamental transformation in organic synthesis. However, an ortho-methyl group adjacent to a ketone or aldehyde can significantly shield the electrophilic carbon, hindering the approach of the nucleophile.[5]
Problem: A Grignard reagent fails to add to an ortho-methylated benzophenone.
The reaction of a Grignard reagent with a ketone proceeds via nucleophilic addition to the carbonyl carbon.[5][6][17][18] With a sterically hindered ketone, the Grignard reagent, which is also a strong base, may instead abstract an α-proton if one is available, leading to enolate formation and recovery of the starting material upon workup.[5] Alternatively, if the Grignard reagent has a β-hydrogen, a reduction pathway can occur where a hydride is transferred to the carbonyl carbon via a six-membered transition state.[5]
Sources
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Appreciating sterics | Opinion | Chemistry World [chemistryworld.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 16. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Final Products from Reactions Involving 3,5-Dimethyl-4-nitrobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-nitrobenzoic acid. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered in the synthesis of its derivatives. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses the preliminary questions that form the basis of a successful purification strategy. Understanding your starting material and potential contaminants is the first step toward a pure final product.
Q1: What are the most common impurities I should expect when working with this compound?
A1: The impurities in your crude product will primarily originate from three sources: the starting materials, the reagents used, and side reactions.
-
Unreacted Starting Material: this compound itself is a common impurity, especially in reactions that do not go to completion. Its acidic nature is the key to its removal.
-
Reagents: In esterification, excess alcohol is common.[1] In amidation reactions, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, which generate urea byproducts.[2]
-
Reaction Byproducts: The most common byproduct is water, particularly in condensation reactions like esterifications and amidations. While often removed during workup, residual water can affect crystallization.
-
Isomeric Impurities: Depending on the synthetic route used to obtain the this compound, you may have isomeric impurities.[3][4] These can be the most challenging to remove and often require chromatographic methods.
Q2: How can I get a quick and effective assessment of my crude product's purity and composition?
A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity assessment. Co-spotting your crude product lane with the starting material is crucial. This allows you to visualize how much starting material remains and how many new product/byproduct spots have appeared. For example, in the synthesis of an ester or amide, the product will typically have a different polarity (and thus a different Rf value) than the starting carboxylic acid.[5]
Q3: What are the key physicochemical properties I should consider for purification design?
A3: Understanding the properties of your starting material versus your target molecule is fundamental. The significant difference in acidity between the starting material and a neutral ester or amide product is the most powerful tool for separation.
| Property | This compound | Methyl 3,5-Dimethyl-4-nitrobenzoate (Example Ester) | 3,5-Dimethyl-4-nitrobenzamide (Example Amide) |
| Molecular Weight | 195.17 g/mol [6] | 209.19 g/mol (Calculated) | 194.19 g/mol (Calculated) |
| Acidity (pKa) | ~3.56 (Predicted)[7] | Neutral | Neutral/Very Weakly Basic |
| Solubility | Insoluble in water[7][8] | Generally insoluble in water | Generally insoluble in water |
| Reactivity | Acidic; will be deprotonated by weak bases (e.g., NaHCO₃) | Neutral; unreactive to weak aqueous base/acid | Neutral; stable to typical aqueous workup conditions |
| Melting Point | 224 °C[9] | Varies | Varies |
Section 2: Troubleshooting Purification Workflows
This section provides detailed troubleshooting guides for common reaction scenarios in a question-and-answer format, complete with step-by-step protocols.
Scenario A: Purification of a Neutral Product (e.g., Ester, some Amides)
Q4: I've just completed a Fischer esterification of this compound. My TLC plate shows a new product spot, but also a significant amount of the starting acid. How do I efficiently remove the unreacted acid?
A4: This is a classic purification challenge that is best solved with a liquid-liquid acid-base extraction. The principle is to exploit the acidic nature of the unreacted starting material. By washing your organic solution with a mild aqueous base, you can convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer, leaving your neutral ester product in the organic layer.[1]
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If you used a large excess of alcohol as the solvent, remove it first using a rotary evaporator.[10]
-
Dissolution: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A volume of 50-100 mL is typical for a 5g scale reaction.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently several times, making sure to vent frequently to release the CO₂ gas produced from the acid-base neutralization.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution (Step 4 & 5). Check the pH of the aqueous layer after the second wash; it should be basic, indicating that all the acid has been neutralized.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer.[10]
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield your crude ester.[11]
Caption: Workflow for purifying a neutral ester from an acidic starting material.
Q5: My product is still not pure after the extraction. It's an off-white solid. What is the next logical step?
A5: At this point, the remaining impurities are likely non-acidic byproducts or isomers. The two primary methods for further purification are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method if your product is a solid and you can find a suitable solvent system. It is excellent for removing small amounts of impurities and can be scaled up easily.
-
Column Chromatography: This technique is more versatile and can separate compounds with very similar properties, but it is more labor-intensive and uses more solvent.[12]
-
Solvent Screening: The key is to find a solvent (or solvent pair) that dissolves your product well when hot but poorly when cold. Common choices for compounds like this include ethanol/water, ethyl acetate/heptane, or toluene.[3][13]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, move the flask to an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Scenario B: Purification of an Amide Product
Q6: I synthesized an amide using DCC as a coupling agent. After the reaction, I have a large amount of a white precipitate that is insoluble in my extraction solvent. What is this, and how do I get rid of it?
A6: The precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[15] DCU is notoriously difficult to remove due to its low solubility in most common organic solvents.
Troubleshooting Strategy:
-
Initial Filtration: Before your aqueous workup, filter the entire reaction mixture through a sintered glass funnel or Celite® pad to remove the bulk of the DCU. Wash the filter cake with a small amount of the reaction solvent.
-
Solvent Choice: DCU has some solubility in dichloromethane (DCM). If your product is soluble in a solvent like diethyl ether or ethyl acetate where DCU is less soluble, you can perform a solvent trituration or precipitation to further remove it.
-
Prevention (The Best Cure): For future syntheses, consider using a water-soluble coupling agent like EDC (often used with HCl as EDC.HCl). The corresponding urea byproduct is water-soluble and is easily removed during the standard aqueous workup.[15]
Caption: Decision tree for amide purification based on the coupling agent used.
Section 3: Purity Confirmation
Q7: I have isolated a clean-looking solid. How do I definitively confirm its purity and identity?
A7: A combination of analytical techniques is required for full characterization.
-
Melting Point: A sharp melting point that is close to the literature value is a strong indicator of purity. Impure compounds tend to melt over a broad range and at a lower temperature.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show clean signals with the correct integrations and splitting patterns, and be free of peaks corresponding to starting material or solvent.[6]
-
HPLC Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method can provide a quantitative measure of purity (e.g., >99%).[16][17]
-
Mass Spectrometry (MS): Confirms the molecular weight of your synthesized compound.[6]
-
FTIR Spectroscopy: Useful for confirming the presence of key functional groups (e.g., the appearance of a C=O stretch for an ester or amide, and the disappearance of the broad O-H stretch from the carboxylic acid).[6]
By employing these troubleshooting strategies and analytical techniques, you can confidently navigate the purification challenges associated with derivatives of this compound.
References
- Zhang, C., et al. (2016). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
- PubChem. This compound. National Center for Biotechnology Information.
- Centers for Disease Control and Prevention. Supporting Information for "A sensitive and specific probe for the detection of endogenous hydrogen sulfide in living cells".
- Google Patents. Esterification of nitrobenzoic acids - US3948972A.
- ResearchGate. Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
- The Royal Society of Chemistry. An Unconventional Photochemical Amide Synthesis from Excited-State Nitroarenes.
- Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - CN111302945A.
- Google Patents. Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - CN104447348A.
- PubChem. 3,5-Dimethyl-4-nitrophenol. National Center for Biotechnology Information.
- Google Patents. Process for recovering 3-nitrobenzoic acid - US4288615A.
- Matrix Fine Chemicals. This compound | CAS 3095-38-3.
- Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters.
- ResearchGate. How to purify esterefication product?.
- Organic Syntheses. 3,5-dinitrobenzoic acid.
- Nature. Streamlining the synthesis of amides using Nickel-based nanocatalysts.
- UKEssays. Synthesis and Purification of Nitrophenols.
- National Center for Biotechnology Information. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes.
- ResearchGate. Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.
- Stenutz. This compound.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Streamlining the synthesis of amides using Nickel-based nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 3095-38-3 [m.chemicalbook.com]
- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound [stenutz.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. ukessays.com [ukessays.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3,5-Dimethyl-4-nitrobenzoic Acid Reaction Work-up
This guide provides a comprehensive resource for researchers, scientists, and professionals in drug development encountering challenges during the work-up and purification of 3,5-Dimethyl-4-nitrobenzoic acid. The following sections are designed to offer both procedural guidance and in-depth troubleshooting advice, grounded in established chemical principles.
I. Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to a successful work-up. This data informs decisions on solvent selection for extraction and recrystallization, as well as appropriate handling procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₄ | [1][2][3] |
| Molecular Weight | 195.17 g/mol | [1][2][3] |
| Appearance | White to cream or pale yellow crystalline powder | [1] |
| Melting Point | 221-223 °C | [1] |
| Solubility | Insoluble in water | [1] |
| pKa | 3.56 ± 0.10 (Predicted) | [1] |
Safety Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The compound is harmful if swallowed and causes serious eye irritation[2].
II. Standard Work-up Protocol: Nitration of 3,5-Dimethylbenzoic Acid
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of 3,5-Dimethylbenzoic acid. The following protocol details the essential steps for quenching the reaction and isolating the crude product.
Step 1: Reaction Quenching
Causality: The primary objectives of quenching are to halt the nitration reaction and to precipitate the crude product. Nitration reactions are highly exothermic, and pouring the acidic reaction mixture into ice-water serves to rapidly dissipate heat, preventing runaway reactions and minimizing the formation of byproducts[4]. The significant decrease in the solubility of the organic product in the now-diluted aqueous acidic medium facilitates its precipitation.
Procedure:
-
Prepare a beaker containing a vigorously stirred slurry of crushed ice and water, with a volume approximately 5-10 times that of the reaction mixture.
-
Slowly and carefully pour the completed reaction mixture into the ice-water slurry. The addition should be done in a controlled manner to manage the exothermic dilution of the strong acids.
-
Continue stirring the mixture for 15-30 minutes to ensure complete precipitation of the product.
Step 2: Isolation of Crude Product
Causality: The solid product is separated from the aqueous phase, which contains the spent acids and any water-soluble impurities. Thorough washing is critical to remove residual acids, which can interfere with subsequent purification steps and potentially degrade the product.
Procedure:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water.
-
Continue washing until the filtrate is neutral to pH paper.
-
Allow the crude product to air-dry on the filter for a period before transferring it for further purification.
III. Purification by Recrystallization
Causality: Recrystallization is a powerful technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.
Selecting an Appropriate Solvent System
While a specific, universally optimal solvent system for this compound is not extensively documented, a common and effective choice for similar aromatic carboxylic acids is a mixed solvent system of ethanol and water . Ethanol will dissolve the compound, while water will act as an anti-solvent.
Recrystallization Protocol (Ethanol/Water System)
-
Transfer the crude, dry this compound to an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. This should be done on a hot plate with stirring.
-
If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.
-
To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Dry the crystals thoroughly to remove any residual solvent.
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up and purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a low temperature (0-5 °C) during the nitration reaction? A1: Precise temperature control is crucial because nitration is a highly exothermic process. Maintaining a low temperature prevents a dangerous thermal runaway and minimizes the formation of unwanted byproducts. Elevated temperatures can lead to polynitration (the addition of more than one nitro group) and oxidation of the starting material, which would reduce the yield and purity of the desired product[4].
Q2: What should I do if my product does not precipitate upon quenching in ice-water? A2: If the product remains dissolved or forms an oil, it is likely due to its solubility in the acidic aqueous mixture. In this scenario, a liquid-liquid extraction is necessary. Transfer the quenched reaction mixture to a separatory funnel and extract it multiple times with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Q3: My purified product has a low melting point and appears discolored. What could be the cause? A3: A low and broad melting point is indicative of impurities. Discoloration, often appearing as a yellow or brownish tint, can be due to the presence of nitrophenolic byproducts or residual nitric acid. Inadequate washing of the crude product to remove all acidic residues is a common cause. A second recrystallization, potentially with the use of activated charcoal to remove colored impurities, is recommended.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Product is partially soluble in the acidic quench solution. - Over-nitration or oxidation due to poor temperature control. | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. - After filtering the precipitate, consider extracting the aqueous filtrate with an organic solvent to recover any dissolved product. - Strictly maintain the reaction temperature between 0-5 °C[4]. |
| Product Fails to Crystallize | - Too much recrystallization solvent was used. - The solution cooled too rapidly. - High concentration of impurities inhibiting crystal lattice formation. | - Gently heat the solution to evaporate some of the solvent to the point of saturation. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface, or by adding a seed crystal. - Allow the solution to cool more slowly by insulating the flask. |
| Oily Product Obtained After Recrystallization | - The melting point of the compound is close to the boiling point of the solvent. - The compound is "oiling out" due to a rapid change in solubility. | - Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool more slowly. - Consider using a different solvent system with a lower boiling point. |
| Presence of Isomeric Impurities | - The nitration reaction may have produced small amounts of other isomers, such as 3,5-dimethyl-2-nitrobenzoic acid. | - Careful recrystallization is often sufficient to separate isomers with different solubilities. - If isomers persist, column chromatography on silica gel may be necessary for complete purification. |
V. Visualizing the Workflow
The following diagram illustrates the decision-making process during the work-up and purification of this compound.
Caption: Work-up and purification workflow for this compound.
VI. References
-
Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]
-
ResearchGate. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
-
Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka. Retrieved from [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Retrieved from
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
LookChem. (n.d.). This compound | 3095-38-3. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education. Retrieved from [Link]
-
Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 3095-38-3. Retrieved from [Link]
-
Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
Technical Support Center: Monitoring Reactions with 3,5-Dimethyl-4-nitrobenzoic Acid
Welcome to the dedicated technical support guide for monitoring chemical reactions involving 3,5-Dimethyl-4-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on analytical methodologies, troubleshooting, and the underlying scientific principles. Our goal is to empower you with the expertise to confidently track your reaction's progress, ensure product quality, and accelerate your research endeavors.
Introduction: The Chemistry and Analytical Challenges
This compound is a versatile intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other complex molecules. Its structure, featuring a carboxylic acid, a nitro group, and two methyl groups, presents unique characteristics that influence reaction pathways and analytical behaviors. Monitoring reactions with this compound requires robust analytical techniques to differentiate it from starting materials, intermediates, and final products. This guide will focus on the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring
HPLC is the cornerstone for quantitative analysis of reactions involving this compound due to its high resolution, sensitivity, and reproducibility. A well-developed HPLC method can precisely track the depletion of reactants and the formation of products over time.
Core Principles of HPLC for Aromatic Acids
The analysis of this compound by reversed-phase HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1] A critical parameter for achieving good peak shape with acidic compounds is the mobile phase pH. The predicted pKa of this compound is approximately 3.56.[2] To ensure the compound is in its neutral, protonated form and to prevent peak tailing, the mobile phase pH should be maintained at least 1.5 to 2 units below the pKa. An acidic mobile phase, often containing phosphoric or formic acid, is therefore essential.
Experimental Protocol: HPLC Monitoring of a Reaction
This protocol outlines the monitoring of a representative reaction: the reduction of the nitro group of this compound to form 3,5-Dimethyl-4-aminobenzoic acid.
Materials and Reagents:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | ~230 nm |
| Injection Volume | 10 µL |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare stock solutions of this compound and the expected product (3,5-Dimethyl-4-aminobenzoic acid) in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Reaction Sampling: At designated time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Sample Quenching & Preparation: Immediately quench the reaction in the aliquot by diluting it in a known volume of mobile phase. This stops the reaction and prepares the sample for analysis. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the prepared standards and reaction samples onto the HPLC system.
-
Data Processing: Identify the peaks corresponding to the starting material and product by comparing their retention times with the standards. Quantify the concentration of each compound using the calibration curve.
HPLC Troubleshooting Guide & FAQs
Q1: My peak for this compound is tailing or showing poor shape. What can I do?
-
Answer: Peak tailing for acidic compounds is a common issue. The primary cause is often an inappropriate mobile phase pH.
-
Check your pH: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of this compound (pKa ≈ 3.56). A pH of 2.0-2.5 is a good starting point.
-
Increase Buffer Strength: If using a buffer, a slightly higher concentration can sometimes improve peak shape.
-
Column Condition: The column itself might be the issue. Residual silanol groups on the silica backbone can interact with your analyte. Consider using an end-capped C18 column designed for polar compounds.
-
Q2: I'm seeing a drift in retention times during my analysis. What are the likely causes?
-
Answer: Retention time drift can be caused by several factors.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can sometimes take longer than expected.
-
Mobile Phase Composition: Inconsistent mobile phase composition, especially if mixed online, can lead to drift. Prepare fresh mobile phase and ensure proper mixing.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.
-
Column Contamination: If the drift occurs over many injections, your column may be contaminated. Flush the column with a strong solvent.
-
Q3: I can't resolve the peak for my starting material from a closely eluting impurity. How can I improve the separation?
-
Answer: Improving resolution requires adjusting the chromatography.
-
Modify Mobile Phase: Change the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and resolve co-eluting peaks.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, develop a gradient method where the concentration of the organic solvent is increased over time.
-
Workflow for HPLC Reaction Monitoring
Caption: HPLC workflow for reaction monitoring.
Section 2: Thin-Layer Chromatography (TLC) for Rapid Qualitative Assessment
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. It is cost-effective and provides a quick visual assessment of the presence of starting materials and the formation of products.
Core Principles of TLC
TLC separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3] For this compound, which is a relatively polar compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is typically effective. The carboxylic acid group can sometimes cause "streaking" on the TLC plate; adding a small amount of acetic acid to the mobile phase can suppress this by protonating the analyte.[3]
Experimental Protocol: TLC Monitoring
Materials and Reagents:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary spotters
-
Mobile phase (e.g., Hexanes:Ethyl Acetate 7:3 with a few drops of acetic acid)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Chamber: Pour a small amount of the chosen mobile phase into the TLC chamber, cover it, and allow the atmosphere to saturate.
-
Spot the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. On this line, apply small spots of:
-
Lane 1: A diluted solution of your starting material (this compound).
-
Lane 2 (Co-spot): A spot of the starting material, followed by a spot of the reaction mixture on top.
-
Lane 3: A spot of the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Interpret: The disappearance of the starting material spot in the reaction mixture lane (Lane 3) and the appearance of a new spot (the product) indicates the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[4][5]
TLC Troubleshooting Guide & FAQs
Q1: My spots are streaking down the plate. How can I fix this?
-
Answer: Streaking is common with acidic compounds.
-
Add Acid to Mobile Phase: Add a small amount (1-2%) of acetic acid or formic acid to your mobile phase. This will keep the carboxylic acid protonated and reduce its interaction with the silica gel.
-
Sample is Too Concentrated: You may be spotting too much material. Dilute your sample and try again.
-
Q2: My spots are not moving off the baseline, or they are all running with the solvent front.
-
Answer: This indicates an issue with the mobile phase polarity.
-
Spots at Baseline (Low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
Spots at Solvent Front (High Rf): Your mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).
-
Q3: I see multiple spots in my product lane. What does this mean?
-
Answer: This could indicate several things:
-
Incomplete Reaction: One spot is likely your starting material, and another is your product.
-
Side Products: The reaction may be producing byproducts.
-
Impure Starting Material: Your starting material may not be pure. Always run a reference lane of your starting material.
-
Section 3: NMR Spectroscopy for Structural Confirmation
While HPLC and TLC are excellent for monitoring reaction progress, NMR spectroscopy provides detailed structural information, confirming the identity of the products formed.
Core Principles of NMR for Reaction Monitoring
NMR spectroscopy detects the magnetic properties of atomic nuclei. For a reaction involving this compound, ¹H and ¹³C NMR are most useful. By comparing the NMR spectrum of the reaction mixture to that of the starting material, one can observe the disappearance of signals corresponding to the reactant and the appearance of new signals for the product.[6]
Expected NMR Data for this compound: (Note: The following are based on publicly available spectral data and may vary slightly based on solvent and instrument.)
| ¹H NMR | Signal | Approx. Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~8.1 | s | 2H | |
| Methyl-H | ~2.4 | s | 6H | |
| Carboxylic Acid-H | >10 | br s | 1H |
| ¹³C NMR | Signal | Approx. Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~168 | |
| Aromatic (C-NO₂) | ~150 | |
| Aromatic (C-H) | ~130 | |
| Aromatic (C-CH₃) | ~138 | |
| Aromatic (C-COOH) | ~128 | |
| Methyl (CH₃) | ~17 |
Experimental Protocol: NMR Reaction Monitoring
Procedure:
-
Acquire Initial Spectrum: Take a detailed ¹H and ¹³C NMR spectrum of your pure this compound starting material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Sample from Reaction: At a desired time point (often at the end of the reaction), take an aliquot of the reaction mixture.
-
Work-up and Prepare Sample: Perform a mini-workup to remove catalysts and other reagents. Evaporate the solvent and dissolve the crude product in the same deuterated solvent used for the starting material.
-
Acquire Product Spectrum: Run a ¹H NMR spectrum of the crude product.
-
Compare Spectra: Compare the product spectrum to the starting material spectrum. Look for the disappearance of the aromatic singlet at ~8.1 ppm and the appearance of new signals in the aromatic region that would correspond to the product. For example, in a reduction to the amine, new signals for the aromatic protons and a broad signal for the -NH₂ protons would be expected.
NMR Troubleshooting Guide & FAQs
Q1: My ¹H NMR spectrum has very broad peaks. What is the cause?
-
Answer: Broad peaks can be due to several factors.
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts) can cause significant line broadening. Try to purify your sample further.
-
Inhomogeneous Magnetic Field: The instrument may need to be shimmed.
-
Sample Viscosity: A highly concentrated or viscous sample can lead to broader peaks. Dilute your sample.
-
Q2: I don't see the carboxylic acid proton in my ¹H NMR spectrum.
-
Answer: The carboxylic acid proton is an exchangeable proton and can sometimes be very broad or exchange with trace amounts of water in the deuterated solvent, making it difficult to observe. If you suspect your reaction has proceeded, rely on the changes in the aromatic and methyl proton signals for confirmation.
Q3: The chemical shifts in my product spectrum are slightly different from what I expected.
-
Answer: Chemical shifts are sensitive to the local electronic environment.
-
Solvent Effects: Ensure you are using the same deuterated solvent for both your starting material and product spectra for an accurate comparison.
-
Concentration Effects: Changes in sample concentration can cause slight shifts.
-
Structural Differences: The observed shifts are providing you with valuable information about the structure of your product. Analyze the shifts to confirm the expected transformation has occurred.
-
Logical Diagram for Method Selection
Caption: Decision tree for selecting an analytical method.
References
- SIELC Technologies. Separation of 3-Methyl-4-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]
- PubChem. This compound. [Link]
- Washington State University. Monitoring Reactions by TLC. [Link]
- University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
- Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
Sources
- 1. Separation of 3-Methyl-4-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound CAS#: 3095-38-3 [m.chemicalbook.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to the Comparative Reactivity of Nitrobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, the selection of a chemical building block is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic pathway. Nitrobenzoic acids, existing as ortho-, meta-, and para-isomers, are foundational intermediates in the synthesis of dyes and pharmaceuticals, including analgesics and anesthetics. The seemingly subtle difference in the position of the nitro group on the benzoic acid framework profoundly alters the molecule's electronic landscape, leading to significant variations in physicochemical properties and chemical reactivity.
This guide provides an in-depth comparative analysis of the three nitrobenzoic acid isomers. Moving beyond a simple data sheet, we will explore the causal mechanisms behind their differing reactivities, supported by experimental data and validated protocols, to empower you in making informed decisions for your synthetic designs.
The Decisive Factor: Acidity and the Ortho-Effect
The most fundamental property differentiating the isomers is their acidity, quantified by the pKa value. The powerful electron-withdrawing nature of the nitro group (-NO₂) increases the acidity of all three isomers relative to the parent benzoic acid (pKa ≈ 4.2). This is because the nitro group helps to delocalize and stabilize the negative charge of the conjugate base (the benzoate anion) that forms upon deprotonation. However, the position of the nitro group creates a distinct hierarchy of acid strength.
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) | Benzoic Acid (Reference) |
| pKa (in water) | ~2.17 | ~3.47 | ~3.44 | ~4.2 |
| Melting Point (°C) | 147–148 | 140–141 | 242 | 122 |
| Water Solubility | ~7.8 g/L | ~2.4 g/L | <1 g/L | ~3.4 g/L |
| Data compiled from multiple sources for comparative purposes. |
The acidity order is unequivocally: ortho > para > meta .
-
Ortho-Nitrobenzoic Acid: The significantly lower pKa of the ortho-isomer is a classic manifestation of the "ortho-effect" . This is understood as a combination of two factors:
-
Inductive Effect: The nitro group's strong electron-withdrawing inductive effect is potent at this close proximity to the carboxyl group.
-
Steric Hindrance: The bulky nitro group sterically clashes with the adjacent carboxyl group, forcing the -COOH group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn facilitates the release of the proton.
-
-
Para-Nitrobenzoic Acid: The nitro group at the para position can exert both its electron-withdrawing inductive effect (-I) and resonance effect (-M) . The resonance effect allows the negative charge of the carboxylate anion to be delocalized onto the nitro group, providing substantial stabilization. This makes the para-isomer a significantly stronger acid than benzoic acid.
-
Meta-Nitrobenzoic Acid: At the meta position, the nitro group can only stabilize the conjugate base via its inductive effect (-I). It cannot participate in resonance with the carboxylate group. Consequently, the stabilizing effect is less pronounced than in the para-isomer, resulting in a slightly weaker acid.
Comparative Reactivity in Chemical Transformations
The electronic differences that dictate acidity also govern the isomers' reactivity in key synthetic reactions.
A. Electrophilic Aromatic Substitution (EAS)
Both the carboxylic acid and nitro functional groups are powerful electron-withdrawing groups, and both are deactivating and meta-directing for electrophilic aromatic substitution. Consequently, the aromatic ring of all three nitrobenzoic acid isomers is strongly deactivated towards further electrophilic attack.
This property is a cornerstone of synthetic strategy. For instance, if meta-nitrobenzoic acid is the desired product, it is efficiently produced by the direct nitration of benzoic acid itself, as the carboxyl group directs the incoming nitro group to the meta position. The ortho and para isomers are not synthesized this way but are instead typically prepared by the oxidation of the corresponding nitrotoluenes (2-nitrotoluene and 4-nitrotoluene).
B. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction requires a highly electron-deficient aromatic ring and a good leaving group (typically a halide). The electron-withdrawing nitro group is a powerful activator for this reaction. For an SNAr reaction to proceed, the nitro group must be positioned ortho or para to the leaving group. This geometry allows the nitro group to directly stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
If the nitro group is meta to the leaving group, no such resonance stabilization is possible, and the reaction generally does not occur under standard conditions. Therefore, in the context of a hypothetical halo-nitrobenzoic acid, the ortho- and para-isomers would be highly reactive towards nucleophiles, while the meta-isomer would be largely unreactive.
C. Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, yielding aminobenzoic acids, which are themselves versatile pharmaceutical precursors. This reaction is commonly achieved using reagents like tin or iron in acidic media (e.g., Sn/HCl, Fe/HCl) or through catalytic hydrogenation.
While all three isomers can be readily reduced, the reaction conditions are generally robust. The intrinsic reactivity differences between the isomers towards reduction are less pronounced than in electronically sensitive reactions like EAS or SNAr. The choice of isomer is therefore dictated by the desired location of the final amino group, not by a significant difference in reduction feasibility.
D. Reactions of the Carboxylic Acid: Esterification
Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation. The reaction rate is influenced by both the electrophilicity of the carbonyl carbon and steric hindrance around the carboxyl group.
-
Electronic Effects: The electron-withdrawing nitro group increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. Based on electronics alone, the reactivity order would mirror the acidity: ortho > para > meta.
-
Steric Effects: The ortho-isomer suffers from significant steric hindrance. The bulky nitro group impedes the approach of the alcohol nucleophile to the adjacent carboxyl group.
The interplay of these effects results in a reactivity order where the steric hindrance of the ortho-isomer overrides its electronic activation.
Predicted Reactivity Order for Esterification: para > meta >> ortho
Experimental Protocols
Trustworthy protocols are self-validating. The following methods provide robust frameworks for exploring the properties discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol determines the acid dissociation constant (Ka), and thus the pKa, providing empirical validation of the isomers' relative acidities.
Principle: A weak acid is titrated with a strong base while monitoring the pH. At the half-equivalence point, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻]. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.
Methodology:
-
Preparation: Accurately weigh ~0.2 g of the nitrobenzoic acid isomer and dissolve it in 50 mL of a 1:1 ethanol/deionized water solution in a 150 mL beaker.
-
Setup: Place the beaker on a magnetic stir plate and introduce a calibrated pH electrode connected to a pH meter.
-
Titration: Fill a 50 mL burette with a standardized 0.1 M NaOH solution.
-
Data Collection: Record the initial pH of the acid solution. Add the NaOH titrant in 0.5 mL increments, recording the pH after each addition has stabilized. As the pH begins to change rapidly near the equivalence point, reduce the increment size to 0.1 mL.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of maximum slope). The volume at the half-equivalence point is half the volume of the equivalence point. The pH at this half-equivalence point is the pKa of the acid.
Protocol 2: Fischer Esterification of 4-Nitrobenzoic Acid
This procedure illustrates a common reaction at the carboxyl group, allowing for a potential kinetic comparison between isomers.
Principle: The carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst to form an ester. The reaction is an equilibrium, and using excess alcohol drives it towards the product.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2.0 g of 4-nitrobenzoic acid and 20 mL of methanol.
-
Catalysis: While swirling, carefully add 1 mL of concentrated sulfuric acid (H₂SO₄) to the mixture.
-
Reflux: Add a boiling chip, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle for 1 hour.
-
Workup: Allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. The product, methyl 4-nitrobenzoate, should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water, followed by a small amount of cold 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol to obtain the purified ester. Air dry the crystals, weigh them, and determine the percent yield and melting point.
Conclusion
The positional isomerism of nitrobenzoic acid is a powerful illustration of how structure dictates function in organic chemistry.
-
Acidity and Reactivity: The reactivity is governed by a combination of inductive, resonance, and steric effects. The acidity order is ortho > para > meta, with the ortho-effect causing a dramatic increase in acidity for 2-nitrobenzoic acid.
-
Synthetic Utility: The isomers are not interchangeable. The meta-isomer is the primary product of direct nitration of benzoic acid. The ortho- and para-isomers are key substrates for SNAr reactions when a leaving group is present, a reactivity the meta-isomer lacks. For reactions at the carboxyl group, like esterification, the ortho-isomer is the least reactive due to steric hindrance.
A thorough understanding of these distinct reactivity profiles is essential for the rational design of synthetic routes in pharmaceutical and materials science, ensuring that the chosen isomer is not merely a starting material, but the correct starting material for the desired chemical transformation.
References
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
- Allen. (n.d.). p-Nitrobenzoic acid is a stronger acid than benzoic acid. This is due to. Allen Career Institute. [Link]
- Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?[Link]
- Learnohub. (n
A Comparative Guide to the Acidity of 3,5-Dimethyl-4-nitrophenol and 3,5-Dimethyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acidity as a Critical Molecular Determinant
In the landscape of medicinal chemistry and materials science, the acidity of a molecule, quantified by its acid dissociation constant (pKa), is a cornerstone of its physicochemical profile. This parameter dictates a compound's degree of ionization at a given pH, which in turn profoundly influences its solubility, membrane permeability, receptor-binding interactions, and overall pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth comparative analysis of the acidity of two structurally related aromatic compounds: 3,5-dimethyl-4-nitrophenol and 3,5-dimethyl-4-nitrobenzoic acid. While both molecules share a 3,5-dimethyl-4-nitro substitution pattern on a benzene ring, the difference in their acidic functional group—a hydroxyl group in the phenol versus a carboxyl group in the benzoic acid—results in a significant disparity in their acidity. This analysis will delve into the electronic and steric factors that govern this difference, supported by experimental data and detailed methodologies for pKa determination.
At a Glance: A Quantitative Comparison of Acidity
The acidity of a compound is inversely related to its pKa value; a lower pKa signifies a stronger acid. The experimental and predicted pKa values for the two title compounds, along with relevant reference molecules, are summarized below.
| Compound | Structure | Functional Group | pKa Value | Relative Acidity |
| Phenol | Phenolic Hydroxyl | ~9.98[1][2] | Weakest | |
| Benzoic Acid | Carboxylic Acid | ~4.20[3] | Stronger | |
| 4-Nitrophenol | Phenolic Hydroxyl | ~7.15[4][5] | Stronger than Phenol | |
| 4-Nitrobenzoic Acid | Carboxylic Acid | ~3.44[6] | Stronger than Benzoic Acid | |
| 3,5-Dimethyl-4-nitrophenol | Phenolic Hydroxyl | ~8.25 [7][8][9] | Less Acidic | |
| This compound | Carboxylic Acid | ~3.56 (Predicted) [10] | More Acidic |
As the data unequivocally demonstrates, This compound is a significantly stronger acid than 3,5-dimethyl-4-nitrophenol . The following sections will elucidate the fundamental chemical principles responsible for this pronounced difference.
Dissecting the Molecular Architecture: Factors Governing Acidity
The acidity of these compounds is a result of the interplay between the inherent properties of the acidic functional group and the electronic effects of the substituents on the aromatic ring.
The Intrinsic Acidity of the Functional Group: Carboxyl vs. Hydroxyl
The primary reason for the vast difference in acidity lies in the nature of the acidic proton's environment. Carboxylic acids are inherently more acidic than phenols.[11][12] This is due to the superior stability of the carboxylate anion (the conjugate base of a carboxylic acid) compared to the phenoxide anion (the conjugate base of a phenol).
-
Benzoate Anion Stabilization: Upon deprotonation of a benzoic acid, the resulting negative charge is delocalized equally over two highly electronegative oxygen atoms through resonance.[13][14] This creates two equivalent and highly stable resonance structures, effectively dispersing the negative charge.
-
Phenoxide Anion Stabilization: In a phenoxide ion, the negative charge is delocalized from the oxygen atom onto the carbon atoms of the benzene ring.[15] These resonance structures are less stable than those of the carboxylate anion because the negative charge is placed on less electronegative carbon atoms, and the most significant contributor still localizes the charge on the single oxygen atom.
This fundamental difference in conjugate base stability means that the equilibrium for the dissociation of a carboxylic acid lies further to the right (favoring the protonated form) than for a phenol, resulting in a lower pKa.
The Role of Substituents: Electronic Effects
Both molecules are substituted with a nitro group (-NO₂) and two methyl groups (-CH₃). These substituents exert electronic effects that modulate the acidity of the parent functional group.
-
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M).[6][16] It pulls electron density away from the aromatic ring and the acidic functional group. This stabilizes the negatively charged conjugate base by delocalizing the charge, thereby increasing acidity. This is evident in the lower pKa values of 4-nitrophenol (7.15) and 4-nitrobenzoic acid (3.44) compared to their unsubstituted counterparts, phenol (9.98) and benzoic acid (4.20).[3][4][5][6]
-
Methyl Groups (-CH₃): Methyl groups are electron-donating groups through the inductive effect (+I) and hyperconjugation. They push electron density into the ring, which tends to destabilize the conjugate base and decrease acidity.
Steric Inhibition of Resonance (SIR): A Decisive Factor for 3,5-Dimethyl-4-nitrophenol
The crucial structural feature that governs the acidity of 3,5-dimethyl-4-nitrophenol is the placement of the two methyl groups ortho to the nitro group. This arrangement leads to a phenomenon known as Steric Inhibition of Resonance (SIR) .
The methyl groups are sterically bulky and physically crowd the nitro group, forcing it to twist out of the plane of the benzene ring.[7][9] For the resonance effect (-M) of the nitro group to operate effectively, its p-orbitals must be aligned with the p-orbitals of the aromatic system.[7] By forcing the nitro group out of planarity, the SIR effect significantly diminishes its ability to withdraw electron density via resonance.[7][9]
Consequently, the phenoxide ion of 3,5-dimethyl-4-nitrophenol is less stabilized by the nitro group than the phenoxide of 4-nitrophenol, where the nitro group is coplanar with the ring. This loss of resonance stabilization makes 3,5-dimethyl-4-nitrophenol a weaker acid (higher pKa of ~8.25) than 4-nitrophenol (pKa ~7.15).[4][5][7][9] The electron-withdrawing inductive effect (-I) of the nitro group, which operates through the sigma bonds, is not affected by this twisting and is still responsible for making it more acidic than phenol itself.
In the case of This compound , the situation is different. While the methyl groups will also sterically hinder the nitro group, the primary stabilization of the carboxylate anion comes from the delocalization of the negative charge between the two oxygen atoms of the carboxyl group itself. This is an internal resonance effect within the functional group and is not directly dependent on resonance with the benzene ring. Therefore, while the SIR effect will reduce the acid-strengthening contribution of the nitro group's resonance, the overwhelming intrinsic acidity of the carboxylic acid function ensures that the compound remains a strong acid.
The logical relationship of these effects can be visualized as follows:
Experimental Determination of pKa: Protocols and Workflow
Accurate determination of pKa values is essential for compound characterization. Potentiometric and spectrophotometric titrations are two robust and widely accepted methods.
Workflow for pKa Determination
The general workflow for experimentally determining pKa is outlined below.
Protocol 1: Potentiometric Titration
This method involves monitoring the pH of a solution of the analyte as a strong acid or base is added incrementally. The pKa corresponds to the pH at the half-equivalence point.
Materials:
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
-
Volumetric flasks and pipettes
-
Analyte (3,5-dimethyl-4-nitrophenol or this compound)
-
Standardized 0.1 M NaOH and 0.1 M HCl solutions[17]
-
High-purity water (and co-solvent like methanol or DMSO if solubility is low)
-
0.15 M KCl solution to maintain constant ionic strength[18]
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the analyte in a defined volume of water (or a water/co-solvent mixture) to prepare a solution of known concentration (e.g., 1 mM). Add KCl to maintain ionic strength.[17]
-
Titration Setup: Place the sample solution in a beaker on a magnetic stirrer, immerse the pH electrode, and position the burette containing the standardized titrant (e.g., 0.1 M NaOH for an acidic analyte).
-
Titration: Add the titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[7] The equivalence point can be identified as the point of maximum slope on the titration curve, often determined using the first or second derivative of the plot.
Protocol 2: Spectrophotometric Titration
This method is suitable for compounds that possess a chromophore and exhibit a change in UV-Vis absorbance upon ionization.
Materials:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Analyte
-
A series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 2 to 12)
-
Stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol)
Procedure:
-
Determine Analytical Wavelength: Record the UV-Vis spectra of the analyte in a highly acidic solution (fully protonated form) and a highly basic solution (fully deprotonated form). Identify the wavelength (λ_max) where the difference in absorbance between the two forms is greatest.
-
Sample Preparation: Prepare a series of solutions by adding a small, constant volume of the analyte stock solution to each of the buffer solutions. The final concentration of the analyte should be consistent across all samples.
-
Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined analytical wavelength.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at the inflection point of the curve.[19] The pKa can also be calculated for each point using the following equation: pKa = pH + log((A_b - A) / (A - A_a)) where A is the absorbance of the sample at a given pH, A_b is the absorbance of the fully deprotonated (basic) form, and A_a is the absorbance of the fully protonated (acidic) form.[7]
Conclusion
The comparison between 3,5-dimethyl-4-nitrophenol and this compound serves as an excellent case study in physical organic chemistry. This compound is demonstrably the stronger acid , a fact primarily attributed to the inherent stability of the carboxylate anion compared to the phenoxide anion. Furthermore, the phenomenon of Steric Inhibition of Resonance in 3,5-dimethyl-4-nitrophenol significantly curtails the acid-strengthening effect of the para-nitro group, further widening the acidity gap between the two molecules. A thorough understanding of these structural and electronic principles, validated by robust experimental methods like potentiometric or spectrophotometric titration, is indispensable for the rational design and development of new chemical entities in the pharmaceutical and chemical industries.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 996, Phenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243, Benzoic Acid.
- Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a....
- Allen Institute. (n.d.). pK_a value of 4- nitrobenzoic acid to lower than that of benzoic acid . Explain.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic Acid.
- Brainly.in. (2019, March 18). phenol and benzoic acid which are more acidic and why ?.
- chemeurope.com. (n.d.). 4-Nitrophenol.
- Galaverna, R. S., Bataglion, G. A., et al. (2015). Are Benzoic Acids Always More Acidic Than Phenols? The Case of ortho-, meta-, and para-Hydroxybenzoic Acids. European Journal of Organic Chemistry.
- Wikipedia. (n.d.). 4-Nitrophenol.
- askIITians. (2016, December 23). Compare which is more acidic benzoic acid or phenol ????? Explain pl.
- Quora. (2017, July 29). Which is more acidic, phenol or benzoic acid? Why?.
- OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C.
- (n.d.). Table 20.
- (n.d.). Approximate pKa chart of the functional groups: values to know.
- (2024, January 2). Phenol vs. Benzoic Acid: What's the Difference?.
- Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols.
- Sarthaks eConnect. (2018, December 14). pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid..
- ResearchGate. (n.d.). pKa for phenol derivatives with 6-311G+dp basis set.
- (n.d.).
- (2017, April 11). Homework 3.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- Scribd. (n.d.). Potentiometric Acid-Base Titration Guide.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- National Institutes of Health. (2013, August 8). Development of Methods for the Determination of pKa Values.
- National Institutes of Health. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
- Brainly.in. (2019, March 21). Pka value of 4 nitrobenzoic acid is lower than that of benzoic acid.
- Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
- eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.
- Scribd. (2019, September 26). Experiment 5: Spectrophotometric Determination of Pka.
- (n.d.).
- Scirp.org. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
- Quora. (2017, May 7). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249413, this compound.
Sources
- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 6. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound CAS#: 3095-38-3 [m.chemicalbook.com]
- 11. quora.com [quora.com]
- 12. difference.wiki [difference.wiki]
- 13. brainly.in [brainly.in]
- 14. Compare which is more acidic benzoic acid or phenol ????? Explain pl - askIITians [askiitians.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sarthaks.com [sarthaks.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. scirp.org [scirp.org]
A-Comparative-Guide-to-the-Structural-Validation-of-3,5-Dimethyl-4-nitrobenzoic-Acid-Derivatives-by-NMR-Spectroscopy
Introduction
In the realm of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Derivatives of 3,5-dimethyl-4-nitrobenzoic acid are a class of compounds with significant potential in medicinal chemistry, often serving as scaffolds for synthesizing compounds with diverse biological activities.[1][2] The precise arrangement of substituents on the aromatic ring and the conformation of derivative groups (e.g., esters, amides) are critical determinants of their therapeutic efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the elucidation of these molecular architectures in solution.[3]
This guide provides a comprehensive comparison of various NMR techniques for the structural validation of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data obtained from each method. Our focus will be on demonstrating how a multi-pronged NMR approach provides a self-validating system for achieving unequivocal structural assignments.
The Imperative of a Multi-Dimensional NMR Approach
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment and number of unique nuclei, they are often insufficient for complex or isomeric structures.[4][5] For this compound derivatives, where subtle differences in substitution patterns can exist, a suite of two-dimensional (2D) NMR experiments is essential for complete and accurate characterization.[6][7]
Core NMR Techniques for Structural Elucidation: A Comparative Overview
A robust structural validation strategy for this compound derivatives integrates several NMR experiments. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
| NMR Experiment | Information Provided | Strengths for this Application | Limitations |
| ¹H NMR | Proton chemical shifts, coupling constants (J-couplings), and integration.[5] | Provides initial assessment of aromatic and aliphatic protons. | Signal overlap can occur, especially in complex derivatives. |
| ¹³C NMR (with DEPT) | Carbon chemical shifts and differentiation of CH, CH₂, and CH₃ groups.[8] | Confirms the number of unique carbon environments and identifies quaternary carbons. | Low natural abundance of ¹³C can lead to longer acquisition times.[4] |
| COSY | Correlation Spectroscopy; shows proton-proton (¹H-¹H) couplings through bonds.[9] | Establishes connectivity between adjacent protons, aiding in the assignment of aromatic spin systems. | Does not provide information about atoms separated by more than three bonds or through space. |
| HSQC/HMQC | Heteronuclear Single/Multiple Quantum Coherence; correlates directly bonded protons and carbons (¹H-¹³C).[10] | Unambiguously links each proton to its attached carbon. | Does not provide information about long-range connectivity. |
| HMBC | Heteronuclear Multiple Bond Correlation; shows correlations between protons and carbons over 2-4 bonds.[10][11] | Crucial for identifying connectivity across quaternary carbons (e.g., the carboxyl group and substituted aromatic carbons). | The absence of a correlation is not definitive proof of a lack of connectivity.[10] |
| NOESY/ROESY | Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy; shows through-space correlations between protons that are close in proximity (< 5 Å).[12][13] | Differentiates between isomers by revealing the spatial arrangement of substituents. | NOE signals can be weak and may be affected by molecular tumbling rates.[14] |
A Practical Case Study: Differentiating Isomeric Amide Derivatives
To illustrate the power of this integrated NMR approach, let us consider the hypothetical challenge of distinguishing between two isomeric amide derivatives of this compound:
-
Isomer A: N-ethyl-3,5-dimethyl-4-nitrobenzamide
-
Isomer B: 3,5-dimethyl-4-nitro-N-propylaniline (an illustrative isomer with a different linkage)
While seemingly distinct, under certain synthetic conditions, structural ambiguity can arise. NMR provides the definitive tools for differentiation.
Workflow for Structural Validation
Caption: Integrated NMR workflow for structural validation.
¹H and ¹³C NMR: The First Pass
The ¹H NMR spectra of both isomers would show two singlets for the aromatic protons (due to symmetry) and signals for the two methyl groups on the ring. The key differences would lie in the aliphatic region. Isomer A would exhibit a quartet and a triplet characteristic of an ethyl group, while Isomer B would show signals corresponding to a propyl group.
The ¹³C NMR spectra, aided by DEPT experiments, would confirm the number of methyl, methylene, and methine carbons, further supporting the initial assignments from the ¹H NMR.
COSY: Confirming Through-Bond Connectivity
A COSY experiment on Isomer A would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity. Similarly, for Isomer B, correlations between the protons of the propyl chain would be observed.
HSQC and HMBC: Mapping the Carbon Skeleton
The HSQC spectrum provides a direct correlation between each proton and the carbon to which it is attached. This is invaluable for assigning the carbon signals of the ethyl or propyl groups.
The HMBC experiment is where the definitive differentiation occurs. For Isomer A , a crucial correlation would be observed between the methylene protons of the ethyl group and the carbonyl carbon of the amide. This three-bond correlation (H-N-C=O) unequivocally establishes the amide linkage. For Isomer B , one would expect to see a correlation from the protons of the methylene group attached to the nitrogen to the aromatic carbon at the point of attachment.
NOESY: Probing Through-Space Proximity
A NOESY experiment would reveal through-space correlations that confirm the proposed structures. In Isomer A , a NOESY correlation would be expected between the aromatic protons and the adjacent methyl groups. More importantly, a correlation between the N-H proton of the amide and the methylene protons of the ethyl group would be observed. For Isomer B , correlations between the N-H proton and the adjacent methylene protons of the propyl group, as well as between the aromatic protons and the ortho methyl groups, would be expected.
Experimental Protocols
General Sample Preparation
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Data Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.[4]
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Data Acquisition
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).[4]
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm.[4]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.[4]
2D NMR Data Acquisition (General Parameters)
For 2D experiments like COSY, HSQC, HMBC, and NOESY, the spectral widths in both dimensions are set to encompass all relevant proton and/or carbon signals. The number of increments in the indirect dimension (F1) will determine the resolution in that dimension, with more increments leading to better resolution but longer experiment times.
Data Visualization: The Logic of Connectivity
Caption: Key differentiating HMBC correlations.
Conclusion
The structural validation of this compound derivatives necessitates a comprehensive and logical application of various NMR techniques. While 1D NMR provides a preliminary overview, 2D experiments such as COSY, HSQC, HMBC, and NOESY are indispensable for the unambiguous determination of through-bond and through-space atomic relationships. By systematically acquiring and integrating data from this suite of experiments, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the advancement of drug development programs. This multi-faceted approach embodies the principles of a self-validating system, ensuring the scientific integrity of the structural data.
References
- 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. (n.d.).
- What is the difference between NOESY and ROESY for NMR? : r/chemistry. (2018, November 29). Reddit.
- NOESY and ROESY - UCSD SSPPS NMR Facility. (2015, April 7).
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.).
- Application Note: 1H and 13C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid - Benchchem. (n.d.).
- NOESY and ROESY. (2018, August 8).
- NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis. (2021, July 12).
- This compound | C9H9NO4 | CID 249413 - PubChem. (n.d.).
- The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (n.d.).
- Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra | Journal of Chemical Education - ACS Publications. (2025, July 9).
- HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.).
- 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11).
- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 271-280.
- Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.).
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (n.d.).
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. (2025, August 8).
- 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3).
- When would HSQC and HMBC show the same cross-peak? : r/Chempros - Reddit. (2024, June 2).
- This compound 3095-38-3 - Guidechem. (n.d.).
- 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem - NIH. (n.d.).
- The Unexplored Potential of 4-Methoxy-3-nitrobenzoic Acid Derivatives in Chiral Configuration Analysis: A Comparative Guide - Benchchem. (n.d.).
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10).
- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents. (n.d.).
- This compound | 3095-38-3 | FD71039 - Biosynth. (n.d.).
- This compound | CAS 3095-38-3 - Matrix Fine Chemicals. (n.d.).
- nmr hsqc hmbc: Topics by Science.gov. (n.d.).
- 5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. (2022, October 4).
- Nitrobenzoic acids and derivatives | Fisher Scientific. (n.d.).
- A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess - Benchchem. (n.d.).
- Synthesis and Characterization of 3,5-Dimethyl-2-(4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro) - ResearchGate. (n.d.).
- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica. (n.d.).
- Mono azo dyes derived from 5-nitroanthranilic acid: Synthesis, absorption properties and DFT calculations | Request PDF - ResearchGate. (2025, August 8).
- Streamlining the synthesis of amides using Nickel-based nanocatalysts - PMC. (2023, August 17).
Sources
- 1. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 2. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. youtube.com [youtube.com]
- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 13. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3,5-Dimethyl-4-nitrobenzoic Acid and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 3,5-Dimethyl-4-nitrobenzoic Acid
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular structures and reaction outcomes is paramount. This compound, a substituted aromatic nitro compound, serves as a valuable intermediate. Its journey through a synthetic pathway, involving transformations of both the nitro and carboxylic acid functionalities, necessitates rigorous analytical oversight. The potential for isomeric impurities, side-products, and incomplete reactions demands analytical methodologies that offer not only sensitivity but also unequivocal structural elucidation.
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound and its key reaction products. We will explore the practical aspects of sample analysis, from ionization to fragmentation, and provide a framework for selecting the optimal analytical strategy.
Part 1: Synthesis and Transformation of this compound
To contextualize the analytical challenges, we will first consider the synthesis of our parent compound and its conversion into two representative products: one targeting the nitro group and the other, the carboxylic acid.
Experimental Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 3,5-dimethylbenzoic acid. Careful temperature control is crucial to ensure regioselectivity and minimize the formation of byproducts.[1]
Materials:
-
3,5-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Salt (e.g., NaCl)
Procedure:
-
Prepare Cooling Bath: An ice-salt bath is prepared to maintain a low reaction temperature.[1]
-
Dissolution: In a reaction flask immersed in the cooling bath, slowly add 3,5-dimethylbenzoic acid to a pre-cooled volume of concentrated sulfuric acid with stirring, ensuring the temperature remains below 5°C.[1]
-
Prepare Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to concentrated sulfuric acid, and cool this mixture in an ice bath.[1]
-
Nitration: Add the cold nitrating mixture dropwise to the dissolved substrate solution over 1-2 hours, maintaining the reaction temperature below 5°C.[1]
-
Reaction Quench: After the addition is complete, allow the reaction to stir for an additional 15 minutes before slowly pouring the mixture over a large volume of crushed ice.[1]
-
Isolation: The precipitated solid, this compound, is isolated by vacuum filtration, washed with cold water, and dried.
Experimental Protocol 2: Representative Reactions
The selective reduction of the nitro group to an amine is a common and critical transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.
Materials:
-
This compound
-
Methanol
-
Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
Procedure:
-
Dissolution: Dissolve this compound in methanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of Pd/C to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent to yield 4-Amino-3,5-dimethylbenzoic acid.
Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Methyl 3,5-Dimethyl-4-nitrobenzoate.
Caption: Overall experimental workflow from synthesis to reaction products.
Part 2: A Comparative Guide to Mass Spectrometry Techniques
The choice of mass spectrometry technique is dictated by the physicochemical properties of the analyte and the analytical question at hand. For the analysis of our target compounds, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options, each with its own set of advantages and disadvantages.
High-Level Comparison: GC-MS vs. LC-MS
-
GC-MS: This technique is well-suited for volatile and thermally stable compounds. For carboxylic acids like our parent compound, derivatization (e.g., silylation or esterification) is often necessary to increase volatility and improve chromatographic performance. The primary ionization technique used in GC-MS is Electron Ionization (EI), a "hard" ionization method that provides extensive fragmentation, which is excellent for structural elucidation and library matching.
-
LC-MS: LC-MS is ideal for a wider range of compounds, including those that are non-volatile or thermally labile. It offers a variety of "soft" ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which typically produce intact molecular ions or protonated/deprotonated molecules, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation for structural analysis.
Deep Dive: Ionization Techniques
The ionization source is the heart of the mass spectrometer, and its selection is critical for successful analysis.
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation. This creates a unique "fingerprint" for a molecule, which can be compared against spectral libraries for confident identification. However, for some molecules, the molecular ion may be weak or absent, making molecular weight determination challenging.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution. It is particularly effective for polar and ionic compounds. For our target molecules, ESI in negative ion mode is highly effective, as the carboxylic acid and nitro groups readily deprotonate to form [M-H]⁻ ions.[2][3] ESI is less prone to causing in-source fragmentation, preserving the molecular ion.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for a broad range of compounds, including less polar molecules that may not ionize well by ESI.[4] It involves a corona discharge that ionizes the solvent, which in turn ionizes the analyte through gas-phase reactions. For nitroaromatic compounds, APCI can offer better sensitivity than ESI.[2]
Caption: Decision tree for selecting the optimal mass spectrometry technique.
Part 3: Mass Spectral Analysis and Fragmentation Patterns
Understanding the fragmentation patterns of this compound and its derivatives is key to their unambiguous identification.
This compound (MW: 195.17 g/mol )
-
EI (GC-MS): Under electron ionization, the molecular ion at m/z 195 is expected. Key fragmentation pathways would involve the loss of the hydroxyl group (-OH) to give a fragment at m/z 178, and the loss of the entire carboxyl group (-COOH) resulting in a fragment at m/z 150. Further fragmentation of the nitro group could also be observed.
-
ESI/APCI (LC-MS, Negative Ion Mode): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 194 will be the base peak.[2][3] Collision-induced dissociation (CID) in an MS/MS experiment would likely lead to the loss of carbon dioxide (-CO₂) to yield a fragment at m/z 150.[2][3] The loss of the nitro group (-NO₂) from the deprotonated molecule could also occur, resulting in a fragment at m/z 148.
Caption: Predicted fragmentation of this compound.
4-Amino-3,5-dimethylbenzoic Acid (MW: 165.19 g/mol )
-
EI (GC-MS): The molecular ion at m/z 165 should be prominent. The primary fragmentation will be the loss of the carboxyl group (-COOH) to give a fragment at m/z 120.
-
ESI/APCI (LC-MS, Positive Ion Mode): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 166 will be observed. MS/MS fragmentation would likely involve the loss of ammonia (-NH₃) to yield a fragment at m/z 149, and the loss of the carboxyl group as formic acid (-HCOOH) to give a fragment at m/z 120.
Caption: Predicted fragmentation of 4-Amino-3,5-dimethylbenzoic acid.
Methyl 3,5-Dimethyl-4-nitrobenzoate (MW: 209.19 g/mol )
-
EI (GC-MS): The molecular ion at m/z 209 is expected. A characteristic fragmentation of methyl esters is the loss of the methoxy radical (-•OCH₃) to give a strong peak at m/z 178. The loss of the entire methoxycarbonyl group (-COOCH₃) would result in a fragment at m/z 150.
-
ESI/APCI (LC-MS, Positive Ion Mode): The protonated molecule [M+H]⁺ at m/z 210 will be the dominant ion. Fragmentation in MS/MS would likely show the loss of methanol (-CH₃OH) to give a fragment at m/z 178.
Part 4: Performance Comparison and Recommendations
The choice of the optimal analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, the desired level of sensitivity, and the complexity of the sample matrix.
| Technique | Ionization | Sensitivity | Selectivity | Structural Information | Throughput | Recommendation |
| GC-MS | EI | Moderate to High | High | Excellent (Library Searchable) | Moderate | Ideal for structural confirmation of known and unknown volatile components, especially when derivatized. |
| LC-MS/MS | ESI | High to Very High | Very High | Good (MS/MS) | High | Recommended for quantitative analysis of the parent acid and its polar reaction products in complex matrices. |
| LC-MS/MS | APCI | High to Very High | Very High | Good (MS/MS) | High | A strong alternative to ESI, potentially offering better sensitivity and reduced matrix effects for these specific analytes.[2] |
Recommendations for Researchers:
-
For initial reaction screening and impurity profiling , a high-resolution LC-MS method using ESI in negative ion mode would be the most versatile and informative approach, providing accurate mass measurements for confident formula assignment.
-
For quantitative analysis of the parent acid and its amino derivative in biological matrices, a triple quadrupole LC-MS/MS method with ESI or APCI would offer the best sensitivity and selectivity.
-
For unambiguous identification of unknown byproducts , GC-MS with EI after appropriate derivatization can provide valuable fragmentation data that is complementary to LC-MS/MS.
By understanding the strengths and limitations of each mass spectrometry technique, researchers can develop robust and reliable analytical methods for the comprehensive characterization of this compound and its reaction products, ensuring the quality and integrity of their chemical syntheses.
References
- Zwiener, C., Glauner, T., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]
- ResearchGate. (2006).
- Organic Syntheses. p-NITROBENZOIC ACID. [Link]
- Lee, J., Lee, H., Kim, M., & Kim, J. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Toxics, 9(10), 230. [Link]
- ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. [Link]
- PrepChem.com. (n.d.). Synthesis of p-nitrobenzoic acid. [Link]
- Liskon Biological. (2024). Synthesis method of p-Nitrobenzoic acid. [Link]
- PubChem. (n.d.).
- Wikipedia. (n.d.).
- Truman ChemLab. (n.d.).
- Organic Syntheses. m-NITROBENZOIC ACID. [Link]
- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- ResearchGate. (2018).
- Nature. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]
- Royal Society of Chemistry. (n.d.).
- National High Magnetic Field Laboratory. (2025).
- Lee, J., Lee, H., Kim, M., & Kim, J. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Toxics, 9(10), 230. [Link]
- Gąsior, J., Wieczorek, M., & Namieśnik, J. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules (Basel, Switzerland), 26(21), 6433. [Link]
- ResearchGate. (2021). (PDF) Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. [Link]
- Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of chromatography. A, 1217(25), 3908–3921. [Link]
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
- Royal Society of Chemistry. (2015).
- McIndoe, J. S., & van der Ende, M. (2024). The amenability of different solvents to electrospray ionization mass spectrometry. International Journal of Mass Spectrometry, 497, 117173. [Link]
- Royal Society of Chemistry. (2014). Negative Electrospray Ionization on Porous Supporting Tips for Mass Spectrometric Analysis. [Link]
- Demarque, D. P., & Crotti, A. E. M. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432–455. [Link]
- ResearchGate. (2016). (PDF)
- NIST. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 3,5-Dimethyl-4-nitrobenzoic Acid and Other Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitroaromatic Compounds
Nitroaromatic compounds are a diverse class of molecules characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring.[1] This functional group is a strong electron-withdrawing moiety, which significantly influences the electronic properties and polarity of the molecule.[1] These characteristics are pivotal to their wide-ranging biological activities, which include antibacterial, antifungal, anticancer, and antiparasitic properties.[1][2][3][4] However, the nitro group can also be a "toxicophore," as its reduction within cells can lead to toxic intermediates.[1][3][5] The biological action of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group, a process that can produce reactive nitrogen species and oxidative stress, ultimately leading to cellular damage and death of microorganisms.[1][3][6]
3,5-Dimethyl-4-nitrobenzoic Acid: A Profile
This compound is a synthetic nitroaromatic compound. While not currently utilized as a drug, it has demonstrated notable in-vitro antibacterial activity.[7] Its mechanism of action is thought to involve metabolic conversion to nitrite or nitrate ions or the formation of superoxide anion radicals, which possess antibacterial effects.[7] The presence of methyl groups at the 3 and 5 positions and a nitro group at the 4 position on the benzoic acid scaffold are key determinants of its chemical properties and biological activity.
Structure-Activity Relationship (SAR) Insights:
The biological activity of benzoic acid derivatives is heavily influenced by the nature and position of substituents on the aromatic ring.[8]
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, it is a well-established pharmacophore in many antimicrobial agents.[8] Its position is critical; for instance, in nitroimidazoles, derivatives with the nitro group at the 5-position are significantly less active than their 4-nitro counterparts.[9]
-
Methyl Groups (-CH₃): These electron-donating and lipophilic groups can affect the molecule's ability to traverse cell membranes and may introduce steric effects that influence binding to biological targets.[8] In the case of 3,5-dimethyl-4-nitrophenol, the two methyl groups ortho to the nitro group create steric hindrance, forcing the nitro group to twist out of the plane of the benzene ring.[10][11] This can reduce the resonance effect that is crucial for the biological activity of some nitroaromatics.[10][11]
-
Carboxylic Acid Group (-COOH): This group is a key hydrogen bond donor and acceptor, often crucial for interacting with the active sites of enzymes and receptors.[8]
Comparative Biological Activities
The efficacy and mechanism of action of nitroaromatic compounds vary significantly based on their specific structures.
Mechanism of Action: The Role of Nitroreductases
A common mechanism for the antimicrobial activity of nitroaromatics involves their reduction by nitroreductase enzymes present in target organisms.[12][13][14] These flavoenzymes catalyze the NAD(P)H-dependent reduction of the nitro group.[13][14]
There are two main types of nitroreductases:
-
Type I (Oxygen-Insensitive): These enzymes catalyze the reduction of the nitro group by adding a pair of electrons, forming nitroso and hydroxylamino intermediates, which are often the cytotoxic species.[13][14]
-
Type II (Oxygen-Sensitive): These enzymes reduce the nitro group by a single electron, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide anions, leading to oxidative stress.[12][13]
The specific type of nitroreductase present in a microorganism can determine its susceptibility to a particular nitroaromatic compound.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: General mechanisms of nitroaromatic bioactivation by Type I and Type II nitroreductases.
Experimental Data Comparison
While specific comparative data for this compound against a wide range of other nitroaromatics is not extensively published in a single study, we can infer its potential activity based on data from related compounds. The following table summarizes the biological activities of several key nitroaromatic compounds.
| Compound | Class | Primary Biological Activity | Noteworthy Features |
| This compound | Nitrobenzoic Acid | Antibacterial (in-vitro)[7] | Activity against Typhimurium has been noted.[7] |
| Chloramphenicol | Nitrobenzene Derivative | Broad-spectrum antibiotic[15] | Inhibits bacterial protein synthesis.[15] |
| Metronidazole | 5-Nitroimidazole | Antibacterial and antiprotozoal[1][2] | Effective against anaerobic bacteria and certain parasites.[2][16] |
| Nitrofurantoin | Nitrofuran | Antibacterial[9][16] | Primarily used for urinary tract infections.[9][16] |
| 4-Nitrophenol | Nitrophenol | Cytotoxic[17] | Has been shown to be the most cytotoxic among nitrophenol isomers in lung cell lines.[17] |
| PA-824 (Pretomanid) | Nitroimidazole | Antitubercular[9] | A prodrug activated by a deazaflavin-dependent nitroreductase in Mycobacterium tuberculosis.[9] |
Experimental Protocols
To facilitate further research, detailed protocols for assessing the biological activity of nitroaromatic compounds are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19] The broth microdilution method is a standard procedure.[19][20]
Materials:
-
Test compound (e.g., this compound)
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[19]
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent.
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 colonies and suspend them in sterile saline or broth.[19]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Serial Dilution:
-
Add 50 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 100 µL of the test compound (at twice the highest desired final concentration) to the first column.
-
Perform serial twofold dilutions by transferring 50 µL from each well to the next, mixing thoroughly. Discard 50 µL from the last column of dilutions.[19]
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[19][21]
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[22][23] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[24][25]
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound
-
MTT solution (5 mg/mL in PBS)[25]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for the desired exposure time (e.g., 24, 48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[26]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[24][26] Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[25]
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[24][25]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion
This compound represents an interesting scaffold for the development of new antimicrobial agents. Its biological activity is intrinsically linked to its nitroaromatic structure. A thorough understanding of the structure-activity relationships, particularly the interplay between the nitro, methyl, and carboxylic acid groups, is essential for optimizing its efficacy and minimizing potential toxicity. The comparative analysis with other well-known nitroaromatic compounds highlights the diverse therapeutic potential of this chemical class. Further investigation using standardized protocols, such as those detailed in this guide, will be crucial in elucidating the full therapeutic promise of this compound and its derivatives.
References
- Nivinskas, H., Koder, R. L., & Miller, A. F. (2001). Two-electron reduction of nitroaromatic compounds by Enterobacter cloacae NAD(P)H nitroreductase: description of quantitative structure-activity relationships. The Journal of biological chemistry, 276(22), 19489–19495. [Link]
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Vega-Chacón, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules (Basel, Switzerland), 27(11), 3615. [Link]
- Płazińska, A., & Płaziński, W. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules (Basel, Switzerland), 25(22), 5269. [Link]
- Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives.
- de Oliveira, R. B., & da Silva, J. F. M. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 31(11), 2247-2272. [Link]
- Williams, E. M., & Raushel, F. M. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS microbiology reviews, 32(3), 445–461. [Link]
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
- Maciá, M. D., Rojo-Molinero, E., & Oliver, A. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- MDPI. (2021, April 1).
- Ramos, J. L., González-Pérez, M. M., Caballero, A., & van Dillewijn, P. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS microbiology reviews, 32(3), 445–461. [Link]
- Rafii, F., & Cerniglia, C. E. (1993). Reduction of nitroaromatic compounds by anaerobic bacteria isolated from the human gastrointestinal tract. Applied and environmental microbiology, 59(6), 1647–1655. [Link]
- Becker, T. L., & Augusto, O. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. [Link]
- Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Vega-Chacón, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Płazińska, A., & Płaziński, W. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(22), 5269. [Link]
- Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Vega-Chacón, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615. [Link]
- Kim, D., Kim, G., & Kim, Y. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Sensors (Basel, Switzerland), 21(4), 1435. [Link]
- van der Schee, H., & Richmond, S. J. (1972). Antimicrobial activity of a series of halo-nitro compounds. Antimicrobial agents and chemotherapy, 2(6), 504–505. [Link]
- Lokadi, L. P., Munkombwe, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmacognosy and Phytochemistry, 4(1), 123-130. [Link]
- Lokadi, L. P., Munkombwe, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmacognosy and Phytochemistry, 4(1), 123-130. [Link]
- Various Authors. (2017, May 8). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? Quora. [Link]
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
- Gooch, A., Sizochenko, N., Rasulev, B., Gorb, L., & Leszczynski, J. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental toxicology and chemistry, 36(8), 2227–2233. [Link]
- Gooch, A., Sizochenko, N., Rasulev, B., Gorb, L., & Leszczynski, J. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental toxicology and chemistry, 36(8), 2227–2233. [Link]
- Samek, L., Stegowski, Z., Styszko, K., & Zwoździak, A. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Scientific reports, 12(1), 3020. [Link]
- ACS Publications. (n.d.). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Journal of Medicinal Chemistry. [Link]
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]
- ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
- user156230. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? Chemistry Stack Exchange. [Link]
- Various Authors. (2017, May 7). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why? Quora. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Two-electron reduction of nitroaromatic compounds by Enterobacter cloacae NAD(P)H nitroreductase: description of quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. protocols.io [protocols.io]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. clyte.tech [clyte.tech]
- 24. broadpharm.com [broadpharm.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Utility of 3,5-Dimethyl-4-nitrobenzoic Acid and Its Isomers for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Substituted benzoic acids, particularly those bearing nitro and methyl groups, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides an in-depth comparative analysis of the synthetic utility of 3,5-Dimethyl-4-nitrobenzoic acid and its key isomers, focusing on how the strategic placement of substituents influences reactivity and accessibility. Our discussion is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic endeavors.
The Isomeric Landscape: A Structural Overview
The isomers of dimethyl-nitrobenzoic acid present a fascinating case study in how subtle changes in molecular architecture can lead to significant differences in chemical behavior. The interplay of steric and electronic effects, dictated by the positions of the two methyl groups and one nitro group relative to the carboxylic acid moiety, governs the reactivity of both the aromatic ring and the carboxyl group.
For the purpose of this guide, we will focus our comparison on this compound and its isomers where the positions of the methyl and nitro groups are varied, leading to distinct steric and electronic environments.
Physicochemical Properties: The Foundation of Reactivity
The physical and chemical properties of these isomers, such as acidity (pKa), melting point, and solubility, are the first indicators of their divergent synthetic utility.
Acidity (pKa): A Tale of Steric Hindrance and Electronic Effects
The acidity of a benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups, like the nitro group, generally increase acidity by delocalizing the negative charge, while electron-donating groups, such as methyl groups, have the opposite effect.[2] However, the positioning of these groups, particularly in ortho positions, can introduce steric effects that override simple electronic trends. This is famously known as the "ortho effect," where ortho-substituted benzoic acids are often stronger acids than their meta and para counterparts, regardless of the substituent's electronic nature. This is attributed to the ortho substituent forcing the carboxyl group out of the plane of the benzene ring, which inhibits resonance stabilization of the neutral acid, thereby facilitating deprotonation.
Table 1: Comparison of Physicochemical Properties of Dimethyl-nitrobenzoic Acid Isomers
| Compound | Structure | Predicted pKa | Key Steric/Electronic Features |
| This compound | ~3.5 | Symmetrical, moderate steric hindrance from meta methyl groups. Nitro group is flanked by methyl groups. | |
| 2,6-Dimethyl-4-nitrobenzoic acid | < 3.0 | Significant steric hindrance from two ortho methyl groups, forcing the carboxyl group out of plane. | |
| 3,5-Dimethyl-2-nitrobenzoic acid | < 3.0 | One ortho nitro group, leading to increased acidity. | |
| 2,4-Dimethyl-6-nitrobenzoic acid | < 3.0 | One ortho nitro and one ortho methyl group, both contributing to steric hindrance. |
The significant steric hindrance in isomers like 2,6-Dimethyl-4-nitrobenzoic acid is expected to lead to a lower pKa (higher acidity) due to the pronounced ortho effect. In contrast, this compound, lacking ortho substituents to the carboxyl group, will have its acidity primarily influenced by the electronic effects of the nitro and methyl groups.
Synthetic Accessibility: A Comparative Overview of Preparative Routes
The ease of synthesis of a starting material is a crucial factor in its practical application. The preparation of dimethyl-nitrobenzoic acid isomers typically involves two main strategies: the nitration of a corresponding dimethylbenzoic acid or the oxidation of a dimethyl-nitrotoluene. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 3,5-dimethylbenzoic acid. The two meta-directing methyl groups and the meta-directing carboxylic acid group would direct the incoming nitro group to the 2, 4, or 6 positions. The 4-position is sterically less hindered than the 2 and 6 positions, which are ortho to the carboxylic acid.
Synthesis of Isomers with Ortho Substituents
The synthesis of isomers with ortho substituents can be more challenging due to potential steric hindrance during the synthetic transformations. For instance, the synthesis of 2,6-Dimethyl-4-nitrobenzoic acid would likely start from 2,6-dimethylbenzoic acid. Nitration would be directed to the 4-position by the ortho/para-directing methyl groups.
Core Synthetic Transformations: A Head-to-Head Comparison
The true measure of a building block's utility lies in its performance in key chemical reactions. Here, we compare the expected reactivity of this compound to its isomers in three fundamental transformations: nitro group reduction, esterification, and amide bond formation.
Reduction of the Nitro Group: Paving the Way for Amino Derivatives
The reduction of the nitro group to an amine is a cornerstone transformation, yielding valuable amino-benzoic acid derivatives that are precursors to a wide array of pharmaceuticals.[3] This reduction is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride or iron in acidic media.
The rate and efficiency of nitro group reduction can be influenced by both electronic and steric factors. Electron-withdrawing groups on the aromatic ring can facilitate the reduction, while steric hindrance around the nitro group can impede the approach of the reducing agent or catalyst.
This compound: The nitro group is sterically shielded by the two flanking methyl groups. This steric hindrance can make the reduction more challenging compared to less hindered isomers, potentially requiring more forcing reaction conditions (higher temperature, pressure, or catalyst loading).
Isomers with less hindered nitro groups (e.g., 3,5-Dimethyl-2-nitrobenzoic acid): The nitro group in these isomers is less sterically encumbered, which should allow for more facile reduction under standard conditions.
Experimental Protocol: Catalytic Hydrogenation of a Nitrobenzoic Acid
This protocol provides a general procedure for the reduction of a nitrobenzoic acid to its corresponding amine.
-
Preparation: In a hydrogenation vessel, dissolve the nitrobenzoic acid isomer (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminobenzoic acid, which can be purified by recrystallization.
Esterification: The Impact of Steric Crowding Around the Carboxyl Group
Fischer-Speier esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a fundamental method for preparing esters.[4] The rate of this reaction is highly sensitive to steric hindrance around the carboxylic acid.
This compound: With no ortho substituents, the carboxylic acid group is sterically accessible. Therefore, it is expected to undergo esterification under standard Fischer conditions with relative ease, similar to other meta-substituted benzoic acids.[5]
2,6-Dimethyl-4-nitrobenzoic acid: The two ortho methyl groups create significant steric hindrance around the carboxylic acid. This will dramatically slow down the rate of esterification, requiring more forcing conditions such as higher temperatures, longer reaction times, and potentially the use of a large excess of the alcohol. In some cases, alternative, more potent esterification methods might be necessary.
Table 2: Predicted Reactivity in Fischer Esterification
| Compound | Steric Hindrance at COOH | Predicted Reactivity |
| This compound | Low | High |
| 2,6-Dimethyl-4-nitrobenzoic acid | High | Very Low |
| 3,5-Dimethyl-2-nitrobenzoic acid | Moderate | Moderate |
| 2,4-Dimethyl-6-nitrobenzoic acid | High | Very Low |
Experimental Protocol: Fischer Esterification with Methanol
This protocol outlines the esterification of a benzoic acid derivative with methanol.
-
Reaction Setup: Suspend the dimethyl-nitrobenzoic acid isomer (1.0 eq) in a large excess of anhydrous methanol (which acts as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be purified by recrystallization or column chromatography.[6]
Amide Bond Formation: A Test of Nucleophilic Acyl Substitution
The formation of amides from carboxylic acids and amines is one of the most important reactions in medicinal chemistry.[7] This transformation typically requires the activation of the carboxylic acid, for example, by converting it into an acid chloride or by using a coupling agent. Similar to esterification, the efficiency of amide bond formation is highly dependent on the steric environment of the carboxylic acid.
This compound: The sterically unhindered carboxylic acid group should readily undergo activation and subsequent reaction with a wide range of amines, including sterically demanding ones, to form the corresponding amides.
2,6-Dimethyl-4-nitrobenzoic acid: The severe steric hindrance from the two ortho methyl groups will make amide bond formation extremely challenging, especially with hindered amines. The activated carboxylate intermediate will be sterically shielded, making nucleophilic attack by the amine very slow. Specialized, highly reactive coupling agents or alternative synthetic strategies may be required to achieve this transformation.[7]
Experimental Protocol: Amide Synthesis via Acid Chloride
This two-step protocol is a common method for amide bond formation.
-
Acid Chloride Formation:
-
In a fume hood, suspend the dimethyl-nitrobenzoic acid isomer (1.0 eq) in an inert solvent such as dichloromethane.
-
Add an excess of thionyl chloride (e.g., 2.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 1-2 hours until the reaction is complete (cessation of gas evolution).
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in an inert solvent like dichloromethane.
-
Cool the solution in an ice bath and add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.
-
Visualizing Synthetic Pathways and Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) outline the key synthetic transformations and the decision-making process based on isomeric structure.
Caption: Comparative reactivity of 3,5- and 2,6-isomers.
Caption: A general experimental workflow for synthetic transformations.
Conclusion: Making the Right Choice for Your Synthesis
The synthetic utility of this compound and its isomers is a clear demonstration of the profound impact of substituent placement on chemical reactivity.
-
This compound emerges as a versatile intermediate for derivatization at the carboxylic acid position. Its sterically accessible carboxyl group allows for efficient esterification and amide bond formation, making it an ideal choice when modifications at this site are the primary goal. However, the sterically hindered nitro group may require more robust conditions for its reduction.
-
Isomers with ortho substituents to the carboxylic acid, such as 2,6-Dimethyl-4-nitrobenzoic acid, present significant challenges for reactions involving the carboxyl group due to severe steric hindrance. These isomers are poor candidates for esterification or amide coupling under standard conditions. Conversely, if the synthetic target requires a sterically demanding aminobenzoic acid, the less hindered nitro group in some of these isomers might offer an advantage in the reduction step.
Ultimately, the choice of isomer must be guided by the specific requirements of the target molecule and the overall synthetic strategy. By understanding the interplay of steric and electronic effects, researchers can navigate the subtleties of these valuable building blocks to design more efficient and effective synthetic routes.
References
- Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (Year). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. [Journal Name].
- Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.
- Organic Syntheses. (Year). 3,5-Dinitrobenzoic acid. Organic Syntheses. [Link]
- BenchChem. (2025).
- Eureka | Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid.
- FAQ. (Year). What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid?. [Website Name]. [URL not available]
- BenchChem. (2025).
- ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis-Rh(CO)2(Amine)2 Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study.
- Rauf, A., Shahzad, S., & Sobia, H. (2021).
- Google Patents. (Year). DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.
- Google Patents. (Year). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- ResearchGate. (2025). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating.
- Jones, C. P., & Anderson, K. W. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic letters, 19(16), 4371–4374. [Link]
- BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. BenchChem. [URL not available]
- Organic Syntheses. (Year). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
- Wang, Z., Zhai, X., Bai, P., Fang, L., Zheng, S., Zhao, J.-J., … Song, H. (2025).
- ResearchGate. (Year). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction.
- AIR Unimi. (Year).
- ResearchGate. (Year). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
- YouTube. (2014, January 16). Chemistry Vignettes: Amide synthesis under acidic conditions [Video]. Royal Society of Chemistry. [Link]
- BenchChem. (2025). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess. BenchChem. [URL not available]
- Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Chemistry Stack Exchange. [Link]
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 195–200. [Link]
- ResearchGate. (2025). Kinetic studies of catalytic reduction of 4-nitrophenol with NaBH4 by means of Au nanoparticles dispersed in a conducting polymer matrix.
- National Center for Biotechnology Information. (Year). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central. [Link]
- Kwapiszewski, W., Piranowicz-Chaber, E., & Skulski, L. (1989). [Amino acid derivatives of 2,6 and p-aminobenzoic acid. I. Synthesis of derivatives of 2,6-xylidine and various derivatives of PAB]. Acta poloniae pharmaceutica, 46(5-6), 409–417. [Link]
- MDPI. (Year).
- Scholars Research Library. (Year). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]
- ResearchGate. (Year). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
- ResearchGate. (Year). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid.
- BenchChem. (2025). A Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Guide for Researchers. BenchChem. [URL not available]
- ResearchGate. (2025). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation.
- Der Pharma Chemica. (Year). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
- Al-Zaydi, K. M., Hassan, A. S., & Khattab, S. N. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central journal, 11(1), 34. [Link]
- ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates.
- Google Patents. (Year). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
- PrepChem.com. (Year). Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. ojs.chimia.ch [ojs.chimia.ch]
assessing the purity of synthesized 3,5-Dimethyl-4-nitrobenzoic acid derivatives
An Expert's Guide to Assessing the Purity of Synthesized 3,5-Dimethyl-4-nitrobenzoic Acid Derivatives
As a Senior Application Scientist, the question I most frequently encounter following a successful synthesis is, "How do I know what I've made is pure?" This question is fundamental to the integrity of any subsequent research, particularly in drug development where impurities can have profound effects on efficacy and safety. This guide provides a comprehensive comparison of analytical techniques to rigorously assess the purity of synthesized this compound and its derivatives. We will move beyond simple procedural lists to explain the causality behind our choices, ensuring a self-validating and robust analytical workflow.
This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its purity is paramount. The methodologies described herein are designed to build a complete purity profile, from initial qualitative checks to precise quantitative analysis.
A Multi-Tiered Approach to Purity Verification
A robust purity assessment is not a single measurement but a logical progression of analyses. Each step provides a layer of confidence, culminating in a comprehensive purity profile. We advocate for a workflow that begins with simple, rapid techniques and progresses to more sophisticated, information-rich methods as needed.
Caption: A tiered workflow for purity assessment of synthesized compounds.
Comparison of Core Purity Assessment Techniques
The choice of analytical technique depends on the specific question being asked. Are you performing a quick check of a reaction's progress, or do you need a validated, quantitative purity value for a final product? The table below compares the most common methods for analyzing this compound derivatives.
| Technique | Primary Use | Information Provided | Type | Sensitivity | Throughput | Relative Cost |
| Melting Point | Preliminary purity check | Purity indicated by range | Qualitative | Low | High | Very Low |
| TLC | Reaction monitoring, qualitative purity | Number of components, relative polarity | Qualitative | Moderate | High | Very Low |
| FTIR | Functional group identification | Presence of key bonds (C=O, NO₂, C-H, O-H) | Structural | Low | High | Low |
| ¹H / ¹³C NMR | Structure elucidation, impurity ID | Detailed molecular structure, detects impurities with distinct signals | Structural/Quantitative | Moderate | Low | High |
| MS | Molecular weight confirmation | Molecular mass, fragmentation patterns | Structural | High | High | Medium-High |
| HPLC-UV | Definitive purity determination | % Purity, quantification of impurities | Quantitative | High | Medium | Medium |
| GC-FID | Purity of volatile derivatives | % Purity of thermally stable compounds | Quantitative | High | Medium | Medium |
Tier 1: Preliminary Qualitative Checks
These initial tests are rapid, inexpensive, and provide a crucial first assessment of your synthesized material.
Melting Point Analysis
Expertise & Causality: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden. This makes it a simple yet powerful initial indicator of purity. For this compound, the literature value is approximately 221-226°C.[1][2][3] A significant deviation or a broad melting range (>2°C) strongly suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry. Finely grind a small amount of the crystalline product.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Measurement: Place the capillary in the melting point apparatus.
-
Heating: Heat rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂.
Thin-Layer Chromatography (TLC)
Expertise & Causality: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[4] Its primary strength lies in its ability to quickly visualize the number of components in a sample. A single spot indicates a likely pure compound under those conditions, while multiple spots confirm the presence of impurities or unreacted starting materials. It is an indispensable tool for monitoring reaction progress.[4]
Protocol: TLC Analysis of this compound
-
Stationary Phase: Use a silica gel 60 F₂₅₄ TLC plate.
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of the TLC plate. Also spot the starting materials and co-spot (a mix of sample and starting material) for comparison.
-
Mobile Phase (Eluent): A common solvent system for benzoic acid derivatives is a mixture of a non-polar and a polar solvent, often with a small amount of acetic acid to ensure the carboxylic acid remains protonated and does not streak. A good starting point is a hexane:ethyl acetate mixture (e.g., 7:3) with 1% acetic acid.
-
Development: Place the plate in a sealed chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp at 254 nm. Circle the spots with a pencil.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure product should show a single spot with a distinct Rf value from the starting materials.
Tier 2: Structural Confirmation
Once preliminary checks suggest purity, the next step is to confirm that you have synthesized the correct molecule.
-
FTIR Spectroscopy: Provides confirmation of the key functional groups. For this compound, you should look for characteristic peaks: a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a strong C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).[5][6][7]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. This compound has a molecular weight of 195.17 g/mol .[2][8][9][10] The mass spectrum should show a molecular ion peak (M⁺) or a related ion (e.g., [M-H]⁻ in negative ion mode) corresponding to this mass.[9][11][12]
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful methods for unambiguous structure determination. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton, with chemical shifts and splitting patterns consistent with the target structure. Impurity peaks will also be visible, allowing for an estimation of their concentration relative to the main product.
Tier 3: Definitive Quantitative Analysis
For research and development, a precise purity value is required. HPLC is the industry standard for this purpose for non-volatile aromatic compounds.[13][14]
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC offers high-resolution separation of compounds in a mixture.[15] For nitroaromatic compounds, reverse-phase HPLC with UV detection is highly effective.[13][14][16] The compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase. The area under each peak in the resulting chromatogram is proportional to the concentration of that component. Purity is typically reported as a percentage of the total peak area.
Caption: A standard workflow for HPLC purity analysis.
Protocol: Reverse-Phase HPLC for Purity Determination
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice.
-
Mobile Phase:
-
Solvent A: Deionized water with 0.1% formic acid (v/v).
-
Solvent B: Acetonitrile with 0.1% formic acid (v/v).
-
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve it in 10 mL of a 50:50 mixture of Solvent A and B to make a 100 µg/mL solution. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (nitroaromatic compounds absorb strongly in this region).[16]
-
Gradient Program: A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 30% B
-
19-25 min: Re-equilibrate at 30% B
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
Conclusion
Assessing the purity of synthesized this compound derivatives is a critical, multi-faceted process. By employing a logical workflow—starting with simple, rapid checks like melting point and TLC before moving to definitive structural (NMR, MS) and quantitative (HPLC) analyses—researchers can build a comprehensive and trustworthy purity profile. This rigorous approach ensures the quality and reliability of the synthesized material, which is the bedrock of sound scientific research and successful drug development.
References
- This compound|3095-38-3 - LookChem. LookChem. [Link]
- FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)...
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. MicroSolv. [Link]
- DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
- HPLC Analysis of Explosives Using EPA Method 8330. Agilent. [Link]
- This compound. Stenutz. [Link]
- Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,...
- Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]
- FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)...
- Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
- THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER.
- Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com. [Link]
- This compound | C9H9NO4 | CID 249413. PubChem. [Link]
- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
- Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts.
- This compound | C9H9NO4 | CID 249413. PubChem. [Link]
- Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf.
- Solved Date: Name: Exp.
- Preparation method of 3-methyl-4-nitrobenzoic acid.
- Supporting Inform
- Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
- Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- NITRO COMPOUNDS. (2020). [Link]
- Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- CHEMICAL PURITY ANALYSIS. (2016). Agilent. [Link]
- GC-MS and differential mass spectrometry analysis of 3-and 4-nitrobenzophenone dimethyl acetals.
- Benzoic acid, 4-nitro-. NIST WebBook. [Link]
- Arom
- This compound | CAS 3095-38-3.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound [stenutz.eu]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 9. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS 3095-38-3 [matrix-fine-chemicals.com]
- 11. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
The Unambiguous Arbiter: A Comparative Guide to X-ray Crystallography for the Structure Confirmation of 3,5-Dimethyl-4-nitrobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the absolute confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and rational drug design. In the realm of small organic molecules such as 3,5-Dimethyl-4-nitrobenzoic acid and its derivatives—compounds of interest in medicinal chemistry—achieving this certainty is paramount. This guide provides an in-depth comparison of X-ray crystallography against other widely used analytical techniques for definitive structure elucidation.
While a multitude of spectroscopic methods provide valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, high-resolution visualization of the atomic arrangement in the solid state. This guide will explore the causality behind the experimental choices in X-ray crystallography, compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, and provide the technical framework for making an informed decision on the optimal analytical strategy for structure confirmation.
The Imperative of Unambiguous Structure Confirmation
In the development of novel chemical entities, particularly for pharmaceutical applications, an incorrect structural assignment can lead to wasted resources, invalid biological data, and significant delays. The subtle difference of a substituent's position on an aromatic ring, as in the isomers of nitrobenzoic acid, can drastically alter a compound's physicochemical properties and biological activity. Therefore, the chosen analytical method must be able to unequivocally resolve any structural ambiguity.
X-ray Crystallography: The Gold Standard
X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional coordinates of atoms within a crystalline solid. The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice. By analyzing the pattern of diffracted X-rays, a detailed electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction can be broken down into several key stages, as illustrated below.
Detailed Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth : The critical first step is to obtain a high-quality single crystal of the this compound derivative. This is often the most challenging part of the process. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting and Data Collection : A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector as the crystal is rotated.[4]
-
Data Processing and Structure Solution : The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is then solved using computational methods to generate an initial electron density map.
-
Structure Refinement and Validation : An atomic model is built into the electron density map and refined to best fit the experimental data. The final model is validated to ensure its quality and accuracy.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives
While X-ray crystallography provides a definitive three-dimensional structure, other spectroscopic techniques are invaluable for providing complementary information and are often used for routine characterization. The following table provides a comparative overview of these techniques for the structural analysis of a hypothetical this compound derivative.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and dynamic processes in solution.[5][6][7] | Molecular weight, elemental composition (with high resolution MS), and fragmentation patterns for structural clues.[8][9][10] | Presence of specific functional groups based on their vibrational frequencies.[11][12] |
| Sample Requirements | High-quality single crystal (often the bottleneck). | Soluble sample of moderate purity. | Small amount of sample, can be in a complex mixture for LC-MS.[13] | Small amount of solid or liquid sample. |
| Strengths | Unambiguous structure determination; provides absolute configuration.[14] | Excellent for determining connectivity and stereochemistry in solution; non-destructive.[15] | High sensitivity; provides molecular formula.[16] | Fast, simple, and provides a "fingerprint" of the functional groups present.[17][18][19] |
| Limitations | Requires a suitable single crystal; structure is in the solid state, which may differ from the solution conformation.[20] | Does not provide a direct 3D structure without extensive analysis (e.g., NOESY); can have overlapping signals in complex molecules.[5] | Does not provide information on connectivity or stereochemistry; isomers can be difficult to distinguish. | Provides limited information on the overall molecular structure and connectivity. |
| Application to this compound Derivatives | Would definitively confirm the substitution pattern on the aromatic ring and the conformation of the carboxylic acid and nitro groups. | ¹H NMR would show characteristic signals for the aromatic protons and the two methyl groups, confirming their relative positions. ¹³C NMR would show the number of unique carbon atoms.[21][22][23][24][25] | High-resolution MS would confirm the molecular formula C₉H₉NO₄. Fragmentation patterns could provide clues about the substituents.[26] | Would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the N-O stretches of the nitro group.[12] |
Logical Workflow for Structure Elucidation
For a novel this compound derivative, a logical workflow for structure elucidation would involve a combination of these techniques.
Conclusion: The Right Tool for the Right Question
For the routine confirmation of a known synthesis or the preliminary characterization of a new compound, a combination of NMR, MS, and FTIR is often sufficient and more time-efficient. These techniques provide a wealth of information about the molecular formula, functional groups, and atomic connectivity.
However, when absolute and unambiguous structure confirmation is required—a necessity for patent applications, regulatory submissions, and the foundation of structure-activity relationship studies—single-crystal X-ray crystallography is the undisputed gold standard. Its ability to provide a direct visualization of the molecule's three-dimensional architecture offers a level of certainty that no other technique can match. For researchers and professionals in drug development working with novel derivatives of this compound, investing in obtaining a single crystal for X-ray diffraction analysis is a critical step towards ensuring the scientific integrity and ultimate success of their projects.
References
- Gu, M., et al. (2013). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
- van der Heijden, R., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]
- Ishida, H., et al. (2012). Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives.
- Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]
- Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
- Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
- Unknown. (n.d.). Comparison of NMR and X-ray crystallography. [Link]
- Creighton, T. E. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]
- Chemistry LibreTexts. (2024). 15.
- Chemistry LibreTexts. (2025). 2.
- ResearchGate. (n.d.).
- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]
- ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
- ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]
- University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. [Link]
- Unknown. (n.d.).
- Elyashberg, M. E. (2016).
- Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]
- ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
- Wiley Analytical Science. (2016).
- Chemistry LibreTexts. (2023). 15.
- Hage, R., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank. [Link]
- PubChem. (n.d.). 4-Nitrobenzoic Acid. [Link]
- ResearchGate. (2008). Density functional and experimental studies on the FT‐IR and FT‐Raman spectra and structure of benzoic acid and 3,5‐dichloro salicylic acid. [Link]
- Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]
- Journal of Ovonic Research. (2021). Crystal growth and characterization of 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD) single crystal for Nonlinear optical (NLO)
- The Royal Society of Chemistry. (n.d.). X-ray diffraction. [Link]
- PubChem. (n.d.). This compound. [Link]
- MDPI. (2021). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. [Link]
- ResearchGate. (n.d.). 239315 PDFs | Review articles in SINGLE CRYSTAL X-RAY DIFFRACTION. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives: 3-chloro-2-nitrobenzoic acid–5-nitroquinoline (1/1), 3-chloro-2-nitrobenzoic acid–6-nitroquinoline (1/1) and 8-hydroxyquinolinium 3-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. people.bu.edu [people.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. scispace.com [scispace.com]
- 11. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
- 16. pittcon.org [pittcon.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. znaturforsch.com [znaturforsch.com]
- 20. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 3,5-Dimethyl-4-nitrobenzoic Acid in Parallel Synthesis
Introduction: The Imperative for Molecular Diversity in Drug Discovery
In the landscape of modern drug discovery, the rapid generation and screening of diverse chemical libraries are paramount to identifying novel therapeutic leads.[1][2] Parallel synthesis has emerged as a cornerstone strategy, enabling the systematic and high-throughput production of discrete compounds, each with a unique combination of structural motifs.[1][3] The success of any parallel synthesis campaign hinges on the judicious selection of its fundamental components: the core scaffold and the peripheral building blocks. These building blocks are not merely reactants; they are carriers of chemical information that dictate the physicochemical properties, reactivity, and ultimately, the biological activity of the final library members.
This guide provides an in-depth analysis of 3,5-Dimethyl-4-nitrobenzoic acid , a versatile yet nuanced building block for parallel synthesis. We will explore its intrinsic chemical properties, evaluate its performance in common synthetic workflows, and objectively compare it against structurally related alternatives. The insights and experimental data presented herein are intended to equip researchers, medicinal chemists, and drug development professionals with the technical understanding required to strategically incorporate this reagent into their discovery programs.
Chemical Profile of this compound
This compound is an aromatic carboxylic acid characterized by a unique substitution pattern that profoundly influences its reactivity.[4] Its structure features a benzoic acid core, a nitro group at the 4-position, and two methyl groups at the 3- and 5-positions, flanking the nitro functionality.
Key Physicochemical Properties:
The most critical structural feature is the steric hindrance imposed by the two ortho-methyl groups on the para-nitro group. In analogous phenol compounds, this steric strain has been shown to force the nitro group to rotate out of the plane of the benzene ring.[6][7][8][9] This disruption of planarity significantly diminishes the nitro group's ability to exert its strong electron-withdrawing effect through resonance (-R effect). While the inductive electron-withdrawing effect (-I effect) remains, the attenuated resonance has significant implications for the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it a weaker acid than its non-sterically hindered counterparts.[8][9]
Performance and Strategic Considerations in Parallel Synthesis
The utility of this compound in a parallel synthesis workflow stems from its two primary functional handles: the carboxylic acid and the nitro group.
-
The Carboxylic Acid Handle: The carboxyl group is the primary point of attachment for diversification. It readily participates in amide bond formation, a ubiquitous reaction in medicinal chemistry, allowing for the introduction of a wide array of amine-containing building blocks.[3] It can also be used for esterification or to anchor the entire scaffold to a solid support for solid-phase synthesis (SPS).[10][11]
-
The Nitro Group Handle: The nitro group serves as a latent amino group. It is generally stable to many reaction conditions, including standard amide coupling.[12][13][14][15] Post-diversification of the carboxyl group, the nitro group can be reduced to an aniline. This newly formed amino group opens a second vector for diversification, allowing for subsequent reactions such as sulfonylation, acylation, or reductive amination, thereby expanding the chemical space accessible from a single scaffold.
Causality in Experimental Choices: Steric Hindrance as a Double-Edged Sword
The steric environment of this compound is a critical factor influencing experimental design.
-
Slower Reaction Kinetics: The methyl groups flanking the nitro group do not directly hinder the carboxylic acid at the 1-position. However, the overall electronic nature of the ring is altered. Compared to an analogue like 4-nitrobenzoic acid where the nitro group's full electron-withdrawing power acidifies the carboxyl proton and activates the carbonyl carbon towards nucleophilic attack, this compound is electronically less activated. This can result in slower kinetics for amide coupling reactions, potentially requiring more forceful coupling reagents or longer reaction times to achieve high conversion.
-
Vectorial Rigidity: The two methyl groups impart a rigid, three-dimensional character to the scaffold.[1] In drug design, introducing such conformational constraints can be advantageous, as it may pre-organize the molecule for optimal binding to a biological target, potentially increasing potency and selectivity.
Comparative Analysis with Alternative Building Blocks
The choice of a building block is rarely made in isolation. Its performance must be weighed against viable alternatives. Here, we compare this compound with three other commercially available nitrobenzoic acids.
| Property | This compound | 3-Methyl-4-nitrobenzoic acid | 4-Fluoro-3-nitrobenzoic acid | 4-Nitrobenzoic acid |
| Structure | ||||
| Key Feature | Steric hindrance flanking the nitro group. | Single methyl group, less steric hindrance. | Strong inductive effect from fluorine. | Unsubstituted reference compound. |
| Reactivity (Amide Coupling) | Moderate. May require stronger coupling agents or longer reaction times. | High. Electron-withdrawing nitro group is planar and fully active. | High. Strong inductive effects from both nitro and fluoro groups. | High. Planar nitro group provides strong activation. |
| Diversification Potential (Post-Reduction) | High. Two methyl groups provide a distinct substitution pattern. | High. Standard aniline chemistry. | Very High. Fluoro group can serve as a handle for Nucleophilic Aromatic Substitution (SNAr). | High. Standard aniline chemistry. |
| 3D Shape | More pronounced 3D character due to methyl groups. | Moderate 3D character. | Planar. | Planar. |
| Strategic Use Case | When a rigid, 3D scaffold is desired and subsequent diversification of the nitro group is planned. | A good balance of reactivity and structural complexity.[16][17] | For libraries where SNAr chemistry on the fluoro group is a key diversification step. | As a simple, highly reactive scaffold for generating large, diverse libraries quickly.[18] |
Expert Interpretation:
-
This compound is the building block of choice when the goal is to introduce steric bulk and conformational rigidity around the central scaffold. Its slightly lower reactivity is a trade-off for a more defined three-dimensional structure.
-
3-Methyl-4-nitrobenzoic acid offers a compromise, providing some structural complexity without the significant steric hindrance of the 3,5-dimethyl isomer.[19] It is a reliable choice for many standard library synthesis campaigns.
-
4-Fluoro-3-nitrobenzoic acid is a powerful tool for creating complex libraries due to its multiple, orthogonal diversification handles (carboxylic acid, nitro group, and fluoro group for SNAr).[19]
-
4-Nitrobenzoic acid represents the simplest and often most reactive option, ideal for initial library screens where broad diversity is prioritized over structural rigidity.
Experimental Protocols & Workflows
To ensure trustworthiness, the following protocols are designed as self-validating systems, with clear steps and expected outcomes.
Workflow for Parallel Amide Library Synthesis
The following diagram illustrates a typical workflow for utilizing a building block like this compound in a parallel synthesis campaign.
Caption: General workflow for parallel amide library synthesis.
Detailed Protocol: Parallel Amide Coupling
This protocol describes the synthesis of a 96-member amide library from this compound and a diverse set of primary and secondary amines in a 96-well plate format.
Materials:
-
This compound (Scaffold, 1.0 eq)
-
Amine library (Building Blocks, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation (Self-Validation Step 1):
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.22 M stock solution for each amine from the library in anhydrous DMF.
-
Prepare a "Coupling Cocktail" stock solution in anhydrous DMF containing EDC (0.3 M), HOBt (0.3 M), and DIPEA (0.6 M). Causality: Preparing a cocktail ensures consistent addition of all coupling reagents simultaneously, minimizing well-to-well variability.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the appropriate amine stock solution (0.044 mmol).
-
Using a multichannel pipette or automated liquid handler, add 200 µL of the this compound stock solution (0.040 mmol) to each well.
-
Add 200 µL of the "Coupling Cocktail" to each well.
-
-
Reaction Incubation:
-
Seal the reaction block securely with a chemically resistant sealing mat.
-
Place the block on an orbital shaker and agitate at room temperature (20-25°C) for 16-24 hours. Causality: Extended reaction time is chosen to compensate for the potentially moderate reactivity of the sterically hindered scaffold, driving the reaction to completion.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.
-
Allow the layers to separate and carefully transfer the organic (top) layer to a clean 96-well plate. Repeat the extraction.
-
Combine the organic extracts and concentrate to dryness using a centrifugal evaporator.
-
-
Analysis (Self-Validation Step 2):
-
Reconstitute the dried residues in a suitable solvent (e.g., 500 µL of DMSO/Methanol 1:1).
-
Analyze a small aliquot (e.g., 5 µL) from each well by LC-MS to confirm the identity of the desired product and estimate its purity. The expected mass for each product should be [Mass of this compound (195.17) + Mass of Amine - Mass of H₂O (18.02)].
-
Reaction Scheme: Amide Bond Formation
Sources
- 1. Parallel Chemistry & Compound Libraries for drug discovery [tarosdiscovery.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. fiveable.me [fiveable.me]
- 15. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 17. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 18. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Coupling Reagents for Sterically Hindered Benzoic Acids
Introduction: The Challenge of Steric Hindrance in Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, central to the development of pharmaceuticals, agrochemicals, and materials.[1][2] While numerous methods exist, the coupling of sterically hindered carboxylic acids, such as 2,6-disubstituted benzoic acids, presents a significant synthetic hurdle. The bulky substituents flanking the carboxylic acid group impede the approach of the activating agent and the subsequent nucleophilic attack by the amine. This steric clash dramatically slows the rate of the desired reaction, often leading to low yields, decomposition of the activated intermediate, or the predominance of side reactions.
This guide provides a comparative analysis of modern coupling reagents, moving beyond standard peptide synthesis applications to address the specific challenges posed by sterically hindered benzoic acids. We will delve into the mechanistic rationale behind reagent selection, present comparative data, and provide robust protocols to empower researchers in medicinal and process chemistry to overcome these difficult couplings.
Pillar 1: Understanding the Mechanistic Landscape
The efficacy of any coupling reagent hinges on its ability to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive acyl-substituted intermediate.[2][3] The nature of this intermediate dictates the reagent's power and its suitability for challenging substrates. We can group the most relevant reagents into four main classes based on their activation mechanism.
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU)
These reagents are among the most popular and effective for difficult couplings.[4] They react with the carboxylate to form a highly reactive O-acylisourea intermediate, which rapidly converts to an active ester (e.g., OAt- or OBt-ester). This active ester is the primary acylating species.
The key difference between reagents like HATU and HBTU lies in the triazole moiety. HATU incorporates 7-aza-1-hydroxybenzotriazole (HOAt), while HBTU uses 1-hydroxybenzotriazole (HOBt). The nitrogen atom at the 7-position in HOAt acts as an electron-withdrawing group, making the resulting OAt-ester more reactive and susceptible to nucleophilic attack than the corresponding OBt-ester from HBTU.[4] This enhanced reactivity often translates to faster, more efficient reactions for hindered substrates.[4][5]
A potential side reaction, particularly if the coupling reagent is used in excess, is the guanidinylation of the amine, which caps the nucleophile and prevents amide formation.[5][6]
Carbodiimides (DCC, EDC, DIC)
Carbodiimides are cost-effective and widely used reagents.[6] They activate carboxylic acids by forming an O-acylisourea intermediate. However, this intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which is a common cause of reaction failure with hindered substrates where the nucleophilic attack by the amine is slow.
To mitigate this, additives like HOBt or OxymaPure are used to trap the O-acylisourea, converting it into a more stable and reactive active ester. For sterically demanding couplings, the combination of Diisopropylcarbodiimide (DIC) with an additive can be effective, sometimes requiring forcing conditions.[7] A major drawback of Dicyclohexylcarbodiimide (DCC) is the formation of dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in most organic solvents and can complicate purification.[6] The byproducts from 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are water-soluble, simplifying workup.[8]
Phosphonic Anhydrides (T3P®)
Propanephosphonic acid anhydride (T3P®) is an exceptionally mild and powerful reagent that has gained prominence for its high efficiency, low epimerization risk in chiral systems, and simple workup.[9][10] It activates the carboxylic acid by forming a mixed anhydride intermediate. The byproducts of the reaction are water-soluble phosphonic acids, which are easily removed by a simple aqueous wash, making it ideal for both lab-scale and large-scale synthesis.[8][11] Its high reactivity and clean reaction profile make it a prime candidate for coupling sterically hindered substrates.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
A Researcher's Guide to the Stability of 3,5-Dimethyl-4-nitrobenzoic Acid Derivatives: A Comparative Framework
For professionals in drug development and materials science, understanding the intrinsic stability of a molecule is paramount. It dictates storage conditions, formulation strategies, and ultimately, the safety and efficacy of the final product. 3,5-Dimethyl-4-nitrobenzoic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] This guide provides a comprehensive framework for evaluating the stability of this class of compounds, focusing on the unique structural interplay between the nitro group and the adjacent methyl substituents. We will move beyond simple protocols to explain the causal relationships between molecular structure and stability, providing you with the insights needed to anticipate and manage potential liabilities.
Part 1: The Decisive Role of Molecular Architecture in Stability
The stability of an aromatic compound is not merely a sum of its functional groups; it is a consequence of their spatial and electronic interactions. In the case of this compound, the substitution pattern creates a unique and defining structural feature: steric inhibition of resonance.
The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-R) effects. The resonance effect, which involves the delocalization of electrons across the benzene ring, is strongest when the nitro group is coplanar with the ring. However, the presence of two methyl groups at the ortho positions (positions 3 and 5) creates significant steric hindrance. This crowding forces the nitro group to rotate out of the plane of the aromatic ring.[3][4]
This rotation has profound consequences:
-
Diminished Resonance: The overlap between the p-orbitals of the nitro group and the aromatic pi-system is significantly reduced. This weakens the electron-withdrawing character of the nitro group via resonance, although the inductive effect remains.
-
Altered Acidity: The stability of the carboxylate anion is influenced by the electron-withdrawing capacity of the ring substituents. By diminishing the nitro group's resonance effect, the methyl groups may modulate the acidity (pKa) of the benzoic acid derivative compared to non-hindered analogs like 4-nitrobenzoic acid.[3]
-
Modified Reactivity: The electron density of the aromatic ring is altered, which can change its susceptibility to electrophilic or nucleophilic attack and influence the degradation pathways under chemical stress.
Caption: Steric hindrance between ortho-methyl groups and the nitro group.
Part 2: A Practical Guide to Thermal Stability Assessment
Thermal stability is a critical safety parameter, particularly for nitroaromatic compounds, which can be energetic and prone to exothermic decomposition.[5] Runaway reactions of nitrotoluenes, for example, have led to serious industrial incidents.[5] Understanding the decomposition temperature and the energy released is essential for safe handling, storage, and processing.
Methodology 1: Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which degradation begins (onset temperature) and to identify the number of degradation steps.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 3-5 mg of the this compound derivative into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running in both atmospheres provides comparative data on the role of oxidation in decomposition.
-
Heating Rate: A rate of 10 °C/min is standard for screening.
-
Temperature Range: 30 °C to 600 °C, or until mass loss is complete.
-
-
Data Analysis: Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak) from the derivative of the TGA curve (DTG).
Methodology 2: Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies exothermic (heat-releasing) or endothermic (heat-absorbing) events, such as melting and decomposition. For nitroaromatics, a sharp, strong exotherm is a key indicator of hazardous decomposition.[6]
Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. A pierced lid may be used to allow for the escape of gaseous byproducts, though caution is advised.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C (or a temperature beyond the decomposition event observed in TGA).
-
-
Data Analysis: Identify the melting point (endotherm) and the onset temperature and peak maximum of any decomposition exotherms. Integrate the exotherm peak to quantify the energy released (ΔH_decomp).
Comparative Data (Hypothetical)
| Compound | T_onset (TGA, N₂) (°C) | T_peak (DSC, N₂) (°C) | ΔH_decomp (J/g) | Rationale for Difference |
| 4-Nitrobenzoic Acid | ~280 | ~305 | -1800 | Planar structure allows for strong resonance stabilization, requiring higher energy to initiate C-NO₂ bond cleavage. |
| This compound | ~255 | ~275 | -2100 | Steric hindrance weakens resonance, potentially lowering the activation energy for decomposition. The presence of methyl groups (fuel) can lead to a more energetic decomposition. |
| Methyl 3,5-Dimethyl-4-nitrobenzoate | ~250 | ~270 | -2250 | The ester derivative may have slightly lower thermal stability and a higher energy release compared to the parent acid. |
Part 3: Uncovering Photochemical Liabilities
Many aromatic nitro compounds are susceptible to degradation upon exposure to light.[7] This is a critical consideration for any product that may be exposed to sunlight during its lifecycle. Photostability testing is a core requirement of the International Council for Harmonisation (ICH) guideline Q1B for new drug substances and products.
Methodology: Forced Photodegradation Study (ICH Q1B)
Causality: This study uses a controlled light source to intentionally degrade the sample, allowing for the identification of degradation pathways and the development of stability-indicating analytical methods.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the test compound (e.g., 0.5 mg/mL) in a suitable solvent like acetonitrile/water.
-
Place the solution in a photochemically transparent container (e.g., quartz cuvette).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
-
Exposure Conditions:
-
Place the sample and dark control in a photostability chamber equipped with a light source that produces a combination of visible and near-UV light.
-
The ICH guideline specifies a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
-
Timepoint Analysis: Withdraw aliquots from the exposed and dark control samples at predetermined intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC-UV method. The method must be able to separate the parent compound from all significant degradation products.
Caption: Experimental workflow for a forced photodegradation study.
Comparative Data (Hypothetical)
| Compound | % Degradation after 24h Exposure | Major Degradant(s) | Rationale for Difference |
| 4-Nitrobenzoic Acid | 15% | Reduction products (e.g., nitroso, amino), Ring hydroxylation | The nitro group is the primary chromophore and site of photoreactivity. |
| This compound | 25% | Similar to above, potentially with products from methyl group oxidation | The altered electronic structure due to steric hindrance may increase the quantum yield of photodecomposition. The benzylic protons on the methyl groups could also be susceptible to abstraction.[8] |
| Ethyl 3,5-Dimethyl-4-nitrobenzoate | 22% | Similar to the parent acid | Esterification of the carboxylic acid is unlikely to significantly alter the core photochemical behavior dominated by the nitroaromatic moiety. |
Part 4: Probing Chemical Stability Under Stress
For drug development, understanding how a compound behaves in different chemical environments (pH, oxidative stress) is crucial for predicting its shelf-life and identifying potential incompatibilities with excipients.[9]
Methodology: Forced Degradation (Hydrolysis & Oxidation)
Causality: By subjecting the compound to conditions more extreme than it would typically encounter, we can accelerate degradation and rapidly identify its liabilities.[7][9]
Protocol:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Stress Conditions: For each condition, mix the stock solution with the stress agent and incubate. Also, run a control with the stock solution and water.
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂, keep at room temperature for 24 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
HPLC Analysis: Analyze all samples using the stability-indicating HPLC method to determine the percentage of the parent compound remaining.
Comparative Data (Hypothetical)
| Compound | % Degradation (0.1 M HCl) | % Degradation (0.1 M NaOH) | % Degradation (3% H₂O₂) | Rationale for Difference | | :--- | :--- | :--- | :--- | | Methyl 4-Nitrobenzoate | < 2% | 85% | < 5% | The ester is stable to acid but rapidly hydrolyzed under basic conditions, accelerated by the strong electron-withdrawing nitro group. Nitroaromatics are generally resistant to oxidation.[10] | | Methyl 3,5-Dimethyl-4-nitrobenzoate | < 2% | 60% | ~10% | Base-catalyzed hydrolysis is still significant but may be slower than the non-hindered analog because the resonance-withdrawing effect of the nitro group is diminished. The methyl groups may be susceptible to some oxidation. |
Conclusion
The stability of this compound derivatives is fundamentally governed by the steric clash between the 3,5-dimethyl groups and the 4-nitro group. This steric inhibition of resonance is not a minor effect; it is the central feature that distinguishes these molecules from other nitroaromatics. It tends to lower thermal stability while potentially increasing photochemical and oxidative lability.
This guide provides a robust, multi-faceted framework for the experimental evaluation of these compounds. By applying these methodologies—TGA/DSC for thermal profiling, forced photodegradation for light sensitivity, and stress testing for chemical reactivity—researchers can build a comprehensive stability profile. Understanding the "why" behind the results—the steric hindrance—allows for a more predictive and insightful approach to the development of pharmaceuticals and materials utilizing these unique chemical scaffolds.
References
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. URL: https://apps.dtic.
- Fields, E. K., & Meyerson, S. (Year). Pyrolysis of Nitroarenes. Journal of Organic Chemistry. (Note: Specific paper not found, but concept discussed in[11]).
- Biosynth. (n.d.). This compound. URL: https://www.biosynth.com/p/FD71039/3-5-dimethyl-4-nitrobenzoic-acid
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2884481/
- Fisher Scientific. (n.d.). This compound, 97%. URL: https://www.fishersci.com/shop/products/3-5-dimethyl-4-nitrobenzoic-acid-97-thermo-scientific/L0270403
- BenchChem. (n.d.). Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation. URL: https://www.benchchem.
- Liaw, H.-J. (2017). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust. URL: https://oaktrust.library.tamu.edu/handle/1969.1/165785
- Zivkovic, D., & Stankovic, M. (2010). Investigation of thermal stability of some nitroaromatic derivatives by DSC. Journal of Thermal Analysis and Calorimetry, 102(1), 269-275. URL: https://www.researchgate.
- BenchChem. (n.d.). Enhancing the stability of 3,5-Dimethyl-4-nitrophenol during storage. URL: https://www.benchchem.com/technical-support/enhancing-the-stability-of-3-5-dimethyl-4-nitrophenol-during-storage
- PrepChem. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. URL: https://www.prepchem.com/synthesis-of-3-methyl-5-nitrobenzoic-acid/
- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. URL: https://patents.google.
- Klähn, M., et al. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(19), 10839–10847. URL: https://pubs.acs.org/doi/10.1021/acsomega.0c00827
- Patsnap. (n.d.). CN113479906A - Preparation method of 3-methyl-4-nitrobenzoic acid. URL: https://patents.google.
- Lahiri, S., et al. (2009). Dynamics of OH Formation in the Photodissociation of o-Nitrobenzoic Acid at 295 and 355 nm. The Journal of Physical Chemistry A, 113(19), 5459–5467. URL: https://pubs.acs.org/doi/10.1021/jp9007204
- Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. URL: https://stacks.cdc.gov/view/cdc/43633/cdc_43633_DS1.pdf
- PubChem. (n.d.). This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/249413
- Wikipedia. (n.d.). 4-Nitrobenzoic acid. URL: https://en.wikipedia.org/wiki/4-Nitrobenzoic_acid
- Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid. URL: https://chemistry.stackexchange.com/questions/56149/acidic-strength-of-nitrobenzoic-acid
- Chemistry Stack Exchange. (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. URL: https://chemistry.stackexchange.com/questions/27641/why-should-2-6-dimethyl-4-nitrophenol-be-more-acidic-than-3-5-dimethyl-4-nitrophen
- Sigma-Aldrich. (n.d.). This compound AldrichCPR. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s37204
- ChemicalBook. (n.d.). This compound CAS#: 3095-38-3. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4202359.htm
- Thermo Fisher Scientific. (n.d.). This compound, 97%. URL: https://www.thermofisher.
- Notenboom, V., et al. (2019). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 24(18), 3349. URL: https://www.mdpi.com/1420-3049/24/18/3349
- BenchChem. (n.d.). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol. URL: https://www.benchchem.com/technical-support/a-comparative-analysis-of-3-5-dimethyl-4-nitrophenol-and-2-6-dimethyl-4-nitrophenol-for-researchers-and-drug-development-professionals
- Quora. (2017). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?. URL: https://www.quora.com/Between-3-5-dimethyl-4-nitrophenol-and-2-6-dimethyl-4-nitrophenol-which-is-the-weaker-acid-Why
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 3,5-Dimethyl-4-nitrobenzoic acid and its precursors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise characterization of molecules at each stage of a reaction sequence is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing an in-depth look at the molecular structure and confirming the successful transformation of functional groups. This guide offers a comprehensive spectroscopic comparison of 3,5-dimethyl-4-nitrobenzoic acid and its precursors, mesitylene and 3,5-dimethylbenzoic acid. By examining the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data at each synthetic step, we can elucidate the causal relationships between structural modifications and their spectral signatures. This analysis provides a self-validating framework for the synthesis, ensuring the identity and purity of the target compound.
The Synthetic Pathway: A Visual Overview
The synthesis of this compound from mesitylene is a two-step process. The first involves the oxidation of one of the methyl groups of mesitylene to a carboxylic acid, yielding 3,5-dimethylbenzoic acid. The subsequent step is the regioselective nitration of the aromatic ring to introduce a nitro group at the 4-position.
Caption: Synthetic route from Mesitylene to this compound.
Spectroscopic Comparison: Unveiling Molecular Transformations
The following sections provide a detailed comparison of the spectroscopic data for each compound in the synthetic pathway. The analysis highlights the key diagnostic peaks and shifts that confirm the progression of the reaction.
Mesitylene (1,3,5-Trimethylbenzene)
Mesitylene is a highly symmetrical aromatic hydrocarbon, a feature that is clearly reflected in its relatively simple spectra.
Table 1: Spectroscopic Data for Mesitylene
| Spectroscopic Technique | Key Features and Observations |
| FT-IR (neat) | ~3030 cm⁻¹ (aromatic C-H stretch), ~2975-2845 cm⁻¹ (aliphatic C-H stretch), ~1600, 1500 cm⁻¹ (aromatic C=C stretch).[1][2] |
| ¹H NMR (CDCl₃) | δ ~6.8 ppm (s, 3H, Ar-H), δ ~2.3 ppm (s, 9H, -CH₃).[3][4][5][6] |
| ¹³C NMR (CDCl₃) | δ ~137 ppm (Ar-C, substituted), δ ~127 ppm (Ar-C, unsubstituted), δ ~21 ppm (-CH₃).[7] |
| Mass Spec. (EI) | m/z 120 (M⁺), 105 ([M-CH₃]⁺, base peak).[8][9] |
Analysis:
The FT-IR spectrum of mesitylene clearly shows the characteristic absorptions for both aromatic and aliphatic C-H bonds. The absence of significant peaks in the hydroxyl or carbonyl regions confirms its hydrocarbon nature.[1]
The ¹H NMR spectrum is remarkably simple due to the molecule's high symmetry. The three aromatic protons are chemically equivalent and thus appear as a single peak (singlet) at approximately 6.8 ppm. Similarly, the nine protons of the three methyl groups are also equivalent, giving rise to another singlet at around 2.3 ppm. The 1:3 integration ratio of these two peaks corresponds to the ratio of aromatic to methyl protons.[3][4][5]
The ¹³C NMR spectrum further corroborates this symmetry, displaying only three distinct signals. The signal around 137 ppm corresponds to the three equivalent aromatic carbons bonded to the methyl groups, the signal at approximately 127 ppm is from the three equivalent aromatic carbons bonded to hydrogen, and the peak around 21 ppm represents the three equivalent methyl carbons.[7]
In the mass spectrum , the molecular ion peak (M⁺) appears at m/z 120, corresponding to the molecular weight of mesitylene. The most abundant peak (base peak) is observed at m/z 105, which results from the loss of a methyl radical ([M-CH₃]⁺), a stable benzylic carbocation.[8]
3,5-Dimethylbenzoic Acid
The oxidation of a methyl group to a carboxylic acid introduces significant changes in the spectroscopic features.
Table 2: Spectroscopic Data for 3,5-Dimethylbenzoic Acid
| Spectroscopic Technique | Key Features and Observations |
| FT-IR (KBr pellet) | ~3300-2500 cm⁻¹ (broad, O-H stretch), ~1700-1680 cm⁻¹ (strong, C=O stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch).[10][11] |
| ¹H NMR (CDCl₃) | δ ~11-13 ppm (s, 1H, -COOH), δ ~7.7 ppm (s, 2H, Ar-H), δ ~7.2 ppm (s, 1H, Ar-H), δ ~2.4 ppm (s, 6H, -CH₃).[12] |
| ¹³C NMR (CDCl₃) | δ ~172 ppm (-COOH), δ ~138 ppm (Ar-C, substituted), δ ~134 ppm (Ar-C), δ ~129 ppm (Ar-C), δ ~128 ppm (Ar-C), δ ~21 ppm (-CH₃). |
| Mass Spec. (EI) | m/z 150 (M⁺), 135 ([M-OH]⁺), 105 ([M-COOH]⁺).[13] |
Analysis:
The most dramatic change in the FT-IR spectrum is the appearance of a very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching of a carboxylic acid dimer, and a strong, sharp peak between 1700-1680 cm⁻¹ corresponding to the C=O stretch.[10][11] These two features are definitive proof of the successful oxidation of the methyl group.
The ¹H NMR spectrum shows a new, highly deshielded singlet between 11-13 ppm, which is characteristic of the acidic proton of the carboxylic acid group. The symmetry of the molecule is reduced compared to mesitylene, resulting in two distinct signals for the aromatic protons: a singlet for the two protons ortho to the carboxylic acid and another singlet for the proton para to it. The six protons of the two methyl groups remain equivalent and appear as a singlet.
The ¹³C NMR spectrum reflects the introduction of the carboxyl group with a new signal in the highly deshielded region of ~172 ppm. The aromatic region now shows more signals due to the reduced symmetry.
The mass spectrum shows the molecular ion peak at m/z 150. Key fragmentation patterns include the loss of a hydroxyl radical (m/z 135) and the loss of the entire carboxyl group as a radical (m/z 105).[13]
This compound
The final nitration step introduces an electron-withdrawing nitro group, which further influences the spectroscopic properties.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Observations |
| FT-IR (KBr pellet) | ~3300-2500 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch). |
| ¹H NMR (DMSO-d₆) | δ ~13.5 ppm (s, 1H, -COOH), δ ~7.9 ppm (s, 2H, Ar-H), δ ~2.3 ppm (s, 6H, -CH₃). |
| ¹³C NMR (DMSO-d₆) | δ ~166 ppm (-COOH), δ ~150 ppm (Ar-C-NO₂), δ ~138 ppm (Ar-C), δ ~132 ppm (Ar-C), δ ~128 ppm (Ar-C), δ ~16 ppm (-CH₃). |
| Mass Spec. (EI) | m/z 195 (M⁺), 178 ([M-OH]⁺), 150 ([M-NO₂]⁺), 133 ([M-NO₂-OH]⁺). |
Analysis:
In the FT-IR spectrum , in addition to the characteristic carboxylic acid bands, two new strong absorptions appear at approximately 1530 cm⁻¹ and 1350 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are definitive indicators of a successful nitration.
The ¹H NMR spectrum shows a downfield shift of the aromatic protons due to the electron-withdrawing nature of the nitro group. The two remaining aromatic protons are now chemically equivalent due to the symmetrical placement of the nitro group and appear as a single singlet.
The ¹³C NMR spectrum will show a new signal for the carbon atom attached to the nitro group, typically in the range of 140-150 ppm. The other aromatic carbon signals will also be shifted due to the electronic effects of the new substituent.
The mass spectrum will display the molecular ion peak at m/z 195. Characteristic fragmentation will involve the loss of the nitro group (M-46) and the hydroxyl group from the carboxylic acid (M-17).
Experimental Protocols
A self-validating experimental protocol includes clear steps and checkpoints to monitor the reaction's progress and assess the purity of the product.
Synthesis of 3,5-Dimethylbenzoic Acid from Mesitylene
This protocol is adapted from established oxidation procedures of alkylbenzenes.
Caption: Experimental workflow for the oxidation of Mesitylene.
Detailed Steps:
-
In a round-bottom flask equipped with a reflux condenser, combine mesitylene (1 equivalent), potassium permanganate (KMnO₄, 3 equivalents), water, and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the permanganate ion.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature and filter to remove the brown manganese dioxide (MnO₂) precipitate.
-
Transfer the filtrate to a beaker and carefully acidify with concentrated hydrochloric acid (HCl) until no more white precipitate forms.
-
Collect the crude 3,5-dimethylbenzoic acid by vacuum filtration and wash the solid with cold water.
-
Purify the product by recrystallization from a suitable solvent system, such as ethanol-water.
-
Dry the purified crystals and characterize by melting point and spectroscopic methods (FT-IR and ¹H NMR) to confirm the structure and assess purity.
Synthesis of this compound from 3,5-Dimethylbenzoic Acid
This protocol is a standard electrophilic aromatic substitution (nitration) procedure.[14][15][16]
Caption: Experimental workflow for the nitration of 3,5-Dimethylbenzoic Acid.
Detailed Steps:
-
In a flask immersed in an ice-salt bath, carefully dissolve 3,5-dimethylbenzoic acid in concentrated sulfuric acid.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as aqueous ethanol.
-
Dry the purified product and confirm its identity and purity through melting point determination and spectroscopic analysis (FT-IR and ¹H NMR).
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and instructive example of how these analytical techniques can be used to follow the course of a chemical synthesis. Each functional group transformation results in distinct and predictable changes in the IR, NMR, and mass spectra, offering a robust method for reaction monitoring and product characterization. For researchers in drug development and other scientific fields, a thorough understanding of these spectroscopic principles is indispensable for ensuring the quality and integrity of their synthetic work. The presented data and protocols serve as a valuable guide for the synthesis and characterization of this and related compounds.
References
- Doc Brown's Chemistry. (n.d.). C9H12 infrared spectrum of 1,3,5-trimethylbenzene.
- Doc Brown's Chemistry. (n.d.). C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).
- Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327.
- PubChem. (n.d.). 3,5-Dimethylbenzoic acid.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,5-dimethyl-. In NIST Chemistry WebBook.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Google Books.
- National Institute of Standards and Technology. (n.d.). Mesitylene. In NIST Chemistry WebBook.
- Homework.Study.com. (n.d.). Distinguish between Mesitylene and P-xylene on NMR spectrum.
- Silverstein, R. M., & Bassler, G. C. (1962). Spectrometric identification of organic compounds.
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Halides with CO2. (n.d.). The Royal Society of Chemistry.
- eBay. (n.d.). Spectrometric Identification of Organic Compounds by Silverstein.
- Quora. (2017, October 12). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Google Books.
- Supporting Information for A mild and efficient silylation of C–H bonds. (2013). The Royal Society of Chemistry.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,5-dimethyl-. In NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical.
- Supporting Information for Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. (n.d.). CDC Stacks.
- National Institute of Standards and Technology. (n.d.). Mesitylene. In NIST Chemistry WebBook.
- PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid.
- Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,5-dimethyl-. In NIST Chemistry WebBook.
- Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid.
- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
- National Institute of Standards and Technology. (n.d.). Mesitylene. In NIST Chemistry WebBook.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- ResearchGate. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Supporting Information for A practical and efficient synthesis of benzoxazoles from substituted nitrobenzenes. (n.d.). The Royal Society of Chemistry.
- AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- De La-Roche, G. (n.d.).
- WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- FTIR Study on the Interactions between Benzoic Acid and Ethanol, Benzoic Acid and Dimethyl Sulfoxide in Supercritical CO 2. (n.d.). CNKI.
- ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid.
- ResearchGate. (n.d.). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic.
Sources
- 1. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mesitylene(108-67-8) IR Spectrum [m.chemicalbook.com]
- 3. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. homework.study.com [homework.study.com]
- 5. quora.com [quora.com]
- 6. Mesitylene(108-67-8) 1H NMR spectrum [chemicalbook.com]
- 7. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Mesitylene [webbook.nist.gov]
- 10. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR [m.chemicalbook.com]
- 13. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. researchgate.net [researchgate.net]
- 16. webassign.net [webassign.net]
A Senior Application Scientist's Guide to Benchmarking Nitro Reduction Methods
The transformation of a nitro group into an amine is a fundamental and indispensable reaction in the synthesis of a vast array of valuable molecules, from life-saving pharmaceuticals to advanced materials. For researchers, scientists, and professionals in drug development, the choice of reduction method is a critical decision that profoundly impacts reaction efficiency, chemoselectivity, scalability, and overall process safety. This guide provides an in-depth, objective comparison of the most prevalent nitro reduction methodologies, supported by experimental data and field-proven insights to empower you in selecting the optimal strategy for your synthetic challenges.
The Crucial Role of Nitro Reduction in Synthesis
The conversion of nitroarenes to anilines, in particular, is a cornerstone of modern organic chemistry. The resulting amino group is a versatile synthetic handle, enabling a wide range of subsequent transformations such as amide bond formation, diazotization, and reductive amination. The judicious selection of a nitro reduction method is therefore paramount, especially when dealing with complex molecules bearing other sensitive functional groups.
Mechanistic Underpinnings: A Tale of Two Pathways
The reduction of a nitro group to an amine is a six-electron process that generally proceeds through a sequence of intermediates. Two primary mechanistic pathways are widely recognized:
-
The Direct Hydrogenation Pathway: This is the most commonly accepted mechanism, involving a stepwise reduction of the nitro group on a catalyst surface or via electron transfer. The nitro compound is first reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the corresponding amine.
-
The Condensation Pathway: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo species, which are then subsequently reduced to the amine.
The prevailing pathway is influenced by the choice of catalyst, reducing agent, and reaction conditions.
Caption: Experimental workflow for catalytic hydrogenation.
Materials:
-
Nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (balloon or cylinder)
-
Nitrogen gas
-
Celite
-
Round-bottom flask with stir bar
-
Septa
-
Hydrogenation apparatus (e.g., balloon setup)
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add nitrobenzene (1.0 eq) and 10% Pd/C (typically 5-10 mol% Pd).
-
Add ethanol to dissolve the nitrobenzene.
-
Seal the flask with a septum and purge with nitrogen for 5-10 minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration. [1]9. Rinse the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline.
-
Purify the aniline by distillation or column chromatography if necessary.
Detailed Protocol 2: Metal-Mediated Reduction of a Nitroarene using Iron
This protocol describes a general and robust method for the reduction of a nitroarene to the corresponding aniline using iron powder.
Materials:
-
Aromatic nitro compound
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with stir bar and reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic nitro compound (1.0 eq), iron powder (typically 5-10 eq), and ammonium chloride (typically 5-10 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aniline.
-
Purify by column chromatography or recrystallization if necessary.
Conclusion and Future Perspectives
The reduction of nitro compounds is a mature yet continually evolving field of organic synthesis. While traditional methods like catalytic hydrogenation and metal-mediated reductions remain workhorses in both academic and industrial laboratories, the drive for safer, more sustainable, and highly chemoselective processes is fueling innovation. Catalytic transfer hydrogenation and electrochemical methods are emerging as powerful alternatives that address some of the limitations of classical approaches.
For the modern synthetic chemist, a deep understanding of the mechanistic nuances, operational parameters, and safety considerations of each method is essential. By carefully benchmarking these techniques against the specific demands of a given synthetic target, researchers can unlock new efficiencies and capabilities in the synthesis of amine-containing molecules. The continued development of novel catalysts with enhanced activity and selectivity, coupled with the adoption of greener reaction media and energy sources, promises an exciting future for this fundamental transformation.
References
- Stanford University. (n.d.). HYDROGENATION | FACT SHEET.
- Nanjing HjChem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- SciSpace. (2011). Electrochemical Polymerization of Aniline.
- Stanford University Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET.
- H.E.L Group. (2025). Hydrogenation: How we can make it safer.
- ResearchGate. (n.d.). The experimental setup for the electrochemical synthesis of conducting polyaniline.
- ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?
- H.E.L Group. (2025). Hydrogenation: How we can make it safer.
- Scilit. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- ACS Publications. (2000). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry.
- ResearchGate. (n.d.). Iron‐catalyzed transfer hydrogenation of nitroarenes with formic acid.
- Chemistry World. (2022). Electrochemical 'game-changer' could make aniline production greener.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- MDPI. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (n.d.). Recent developments in the reduction of aromatic and aliphatic nitro compounds to amines.
- ResearchGate. (n.d.). Electrochemical Synthesis of Aniline, a Model for Synthesis of More Related Compounds.
- PubMed. (n.d.). Reduction of nitrobenzene by the catalyzed Fe/Cu process.
- Royal Society of Chemistry. (2019). On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism.
- PubMed Central. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
- National Institutes of Health. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- MDPI. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel.
- ACS Publications. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator.
- Common Organic Chemistry. (n.d.). Nitro Reduction.
- PubMed. (2011). Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode.
- Scribd. (n.d.). Reduction of Aromatic Nitro Compounds With Activated Iron.
- ACS Publications. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review.
- ResearchGate. (n.d.). Optimization of parameters of nitrobenzene reduction to aniline in method A.
- Agte, V. V., et al. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 154-160.
- ResearchGate. (n.d.). The results of the catalytic transfer hydrogenation of nitro compounds.
- ResearchGate. (n.d.). Chemoselective hydrogenation of different substituted nitroarenes....
- ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds.
- WordPress.com. (n.d.). Stoichiometric Zn or Fe Metal Reduction.
- ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines.
- ResearchGate. (n.d.). Evaluation of hydrogenation catalysts for selective nitro reduction....
- ResearchGate. (2025). High yield and selective electrocatalytic reduction of nitroarenes to anilines using redox mediators.
- MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.
- Royal Society of Chemistry. (2025). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite.
- National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
- ResearchGate. (2025). Comparison of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of Aromatic Nitro Compounds.
- ResearchGate. (n.d.). Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites.
- ResearchGate. (2025). Organic reaction in water. Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes.
Sources
A Comparative Guide to the Characterization of Impurities in the Synthesis of 3,5-Dimethyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] The rigorous identification, quantification, and control of these impurities, a process known as impurity profiling, is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety.[3][4][5] Regulatory bodies such as the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in APIs.[1][5]
3,5-Dimethyl-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[6] The synthetic route to this molecule, typically involving the nitration of 3,5-dimethylbenzoic acid, can lead to the formation of several process-related impurities and degradation products. This guide provides a comprehensive comparison of analytical methodologies for the effective characterization of these impurities, offering field-proven insights and detailed experimental protocols to support researchers in this critical task.
Synthetic Pathway of this compound and Potential Impurities
The primary route for the synthesis of this compound involves the direct nitration of 3,5-dimethylbenzoic acid. This electrophilic aromatic substitution reaction, while seemingly straightforward, can generate a variety of impurities.
Primary Synthetic Route:
The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The strong directing effect of the carboxylic acid group and the two methyl groups influences the position of the incoming nitro group.
Caption: Synthesis of this compound.
Potential Impurities:
Understanding the potential side reactions is crucial for developing a robust impurity characterization strategy. Common impurities can be categorized as follows:
-
Isomeric Impurities: Incomplete regioselectivity during nitration can lead to the formation of positional isomers, such as 3,5-Dimethyl-2-nitrobenzoic acid and 3,5-Dimethyl-6-nitrobenzoic acid.
-
Over-nitrated Products: Under harsh reaction conditions, dinitration of the aromatic ring can occur, leading to impurities like 3,5-Dimethyl-2,4-dinitrobenzoic acid.
-
Starting Material: Unreacted 3,5-dimethylbenzoic acid can be carried through the process.
-
Degradation Products: The harsh acidic and oxidative conditions can lead to the degradation of both the starting material and the product.
-
Residual Solvents and Reagents: Volatile organic compounds used during the synthesis and workup may remain in the final product.[1]
A Comparative Analysis of Analytical Techniques for Impurity Profiling
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound. This section compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile impurities.[3][5] Its versatility makes it particularly suitable for analyzing the isomeric and over-nitrated impurities common in this synthesis.
Causality Behind Experimental Choices: Reversed-phase HPLC is the preferred mode for separating the polar analytes in this mixture. A C18 column provides excellent hydrophobic retention, while an acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to sharper peaks and better separation of the isomers.[7] The use of a gradient elution allows for the efficient separation of compounds with a range of polarities.
Experimental Protocol: HPLC-UV Method for Isomeric Impurity Profiling
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water. |
This method is effective for separating positional isomers of nitrobenzoic acids.[7][8] For mass spectrometry-compatible methods, phosphoric acid can be replaced with formic acid.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is the ideal technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain degradation byproducts.[2][10]
Causality Behind Experimental Choices: The high volatility of residual solvents allows for their separation in the gas phase. A polar capillary column is chosen to effectively separate a wide range of common organic solvents. Mass spectrometry provides definitive identification by comparing the fragmentation patterns of the eluted compounds to a spectral library like NIST.[2] For less volatile nitroaromatic compounds, derivatization with a silylating agent can be employed to increase their volatility and improve chromatographic performance.[11][12]
Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis
| Parameter | Condition |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 35-350 amu |
| Headspace Sampler | |
| Vial Equilibration | 80 °C for 15 min |
| Sample Preparation | Accurately weigh 100 mg of the sample into a 20 mL headspace vial and add 1 mL of Dimethyl Sulfoxide (DMSO). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural identification of unknown impurities.[13][14] It provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.[13][15]
Causality Behind Experimental Choices: 1D NMR (¹H and ¹³C) provides the initial structural overview. For complex structures or co-eluting impurities, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for piecing together the complete molecular puzzle.[13]
Experimental Protocol: Structural Elucidation of an Isolated Impurity by NMR
-
Isolation: Isolate the impurity of interest using preparative HPLC.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to identify the types and number of protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
-
2D NMR Acquisition (if necessary):
-
COSY: To establish proton-proton correlations within the same spin system.
-
HSQC: To identify direct one-bond correlations between protons and carbons.
-
HMBC: To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
-
Structure Elucidation: Integrate the data from all NMR experiments to propose and confirm the chemical structure of the impurity.
Comparative Performance Summary
The following table summarizes the strengths and weaknesses of each technique in the context of characterizing impurities in this compound synthesis.
| Analytical Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification of known and unknown non-volatile impurities. | High sensitivity, excellent for isomeric separation, robust and reproducible.[4] | Limited structural information, requires reference standards for definitive identification. |
| LC-MS | Identification and quantification of non-volatile impurities. | Provides molecular weight information, high sensitivity and specificity.[5] | Ionization efficiency can vary between compounds, matrix effects can suppress signal. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | Excellent for residual solvents, definitive identification through mass spectral libraries.[10] | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| NMR | Definitive structural elucidation of unknown impurities. | Provides unambiguous structural information, non-destructive.[13] | Lower sensitivity compared to MS, requires isolation of the impurity for complex mixtures. |
Integrated Workflow for Comprehensive Impurity Characterization
A logical and efficient workflow is essential for the thorough characterization of all potential impurities.
Caption: Integrated workflow for impurity characterization.
Conclusion
The effective characterization of impurities in the synthesis of this compound requires a strategic and multi-faceted analytical approach. While HPLC serves as the primary tool for separation and quantification, its combination with MS provides crucial molecular weight information. GC-MS is indispensable for the analysis of volatile impurities. For the definitive structural elucidation of unknown impurities, NMR spectroscopy remains the ultimate arbiter. By integrating these techniques within a logical workflow, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical products, thereby meeting stringent regulatory standards and safeguarding public health.
References
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Google Vertex AI.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch.
- Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. (2025, December). International Journal of Innovative Research in Technology.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. DOI.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Source publication not specified].
- Identification and structure elucidation by NMR spectroscopy. (2025, August 5). ResearchGate.
- [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. (1999, July). PubMed.
- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- This compound | 3095-38-3 | FD71039. Biosynth.
- Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com.
- GC/MS Identification of Impurities. (2024, August 12). Medistri SA.
- Identifying and Quantifying Impurities in Chemical Products. SCION Instruments.
- Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (2025, July 5). Pharmaffiliates.
- Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. (2014, May 16). Analytical Methods (RSC Publishing).
- (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate.
- Organic Impurities Analysis. Testing Lab / Alfa Chemistry.
- How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? (2018, October 20). Quora.
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International.
- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20). [Source publication not specified].
- Preparation method of 3-methyl-4-nitrobenzoic acid. (2021, October 8). Eureka | Patsnap.
- Impurity Profiling In Pharmaceuticals: A Review. [Source publication not specified].
- Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (2006, May 17). Google Patents.
- Supporting Information. CDC Stacks.
- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters.
- Impurities Characterization in Pharmaceuticals: A Review. (2019, July 30). IJPPR.
- Preparation of 3,5-dimethylbenzoic acid. PrepChem.com.
- Process for purifying 3.5-dimethyl benzoic acid. (2003, February 26). Google Patents.
- 3,5-dinitrobenzoic acid. Organic Syntheses Procedure.
- What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? (2013, November 4). [Source publication not specified].
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. soeagra.com [soeagra.com]
- 5. ijirt.org [ijirt.org]
- 6. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
- 14. researchgate.net [researchgate.net]
- 15. jchps.com [jchps.com]
A Researcher's Guide to Validating the Mechanism of Action for Bioactive 3,5-Dimethyl-4-nitrobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action (MOA) is both critical and complex. This guide provides a comprehensive framework for elucidating the MOA of 3,5-Dimethyl-4-nitrobenzoic acid and its derivatives, a class of compounds with emerging biological activities but a largely uncharacterized molecular pathway. While some evidence points towards potential antibacterial effects, the exact cellular targets and signaling cascades remain to be definitively identified.[1]
This document moves beyond a rigid, step-by-step manual. Instead, it offers a strategic comparison of cutting-edge and established methodologies, empowering you to make informed decisions in your experimental design. We will delve into the "why" behind each technique, ensuring a deep-seated understanding of how to build a self-validating experimental workflow to robustly define the efficacy and safety of these promising molecules.
The Starting Point: What We Know About this compound
This compound is a synthetic organic compound that has demonstrated in vitro antibacterial activity.[1] Preliminary hypotheses about its MOA suggest it may be metabolized into reactive nitrogen species like nitrite or nitrate ions, or that it could generate superoxide anion radicals, which are known to have antimicrobial properties.[1] However, this is just the beginning of the story. To truly harness the therapeutic potential of its derivatives, a more granular understanding of their molecular interactions is paramount. Do these compounds have specific protein targets? Do they modulate key signaling pathways? Answering these questions is the core objective of the methodologies outlined below.
Strategic Approaches to Target Deconvolution and MOA Validation
The process of identifying the molecular targets of a bioactive compound is often referred to as target deconvolution.[2][3][4] This is a crucial step in understanding its mechanism of action.[3] We will explore and compare several powerful techniques to achieve this.
Phenotypic Screening Followed by Target Deconvolution
Phenotypic screening is a powerful approach that identifies compounds based on their ability to elicit a desired change in a cell or organism's observable characteristics, without a preconceived notion of the target.[5] This method is particularly useful when the underlying molecular basis of a disease is not fully understood.[5] Once a bioactive derivative of this compound is identified through a phenotypic screen (e.g., inhibition of cancer cell proliferation, reduction of inflammatory markers), the next critical step is to identify its molecular target(s).
Comparison of Target Deconvolution Methods Post-Phenotypic Screen
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The bioactive compound is immobilized on a solid support to "fish" for its binding partners in a cell lysate.[6] | Direct identification of binding partners. | Requires chemical modification of the compound, which may alter its activity; can miss weak or transient interactions. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against heat-induced denaturation.[7][8][9][10] | Can be performed in intact cells and tissues, providing physiological relevance; does not require compound modification.[7][10] | Target must be expressed at detectable levels; not all ligand binding events result in a significant thermal shift. |
| Chemical Proteomics (e.g., Kinobeads) | A broad-spectrum affinity matrix (e.g., immobilized kinase inhibitors) is used to pull down a class of proteins. A test compound competes for binding, and its targets are identified by mass spectrometry.[11][12][13][14] | Allows for the profiling of a compound against a large family of proteins simultaneously; provides information on selectivity.[14] | Primarily suited for competitive binding assays against a known class of targets (e.g., kinases); may not identify novel or unexpected targets outside this class.[14] |
| Computational Approaches | In silico methods, such as molecular docking and knowledge graph analysis, predict potential targets based on the compound's structure or its phenotypic effects.[6][15] | Rapid and cost-effective for generating hypotheses. | Predictions require experimental validation; accuracy depends on the quality of available data and algorithms. |
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that allows for the direct measurement of a compound's engagement with its target in a cellular context.[7][9][10][16] The principle is that when a ligand binds to a protein, it generally stabilizes the protein, increasing its resistance to thermal denaturation.[7][8]
Step-by-Step Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture the cells of interest (e.g., a cancer cell line sensitive to the this compound derivative) to approximately 80% confluency.
-
Treat the cells with the bioactive compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This is followed by cooling.[7]
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
-
Data Interpretation:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[8]
-
Chemical Proteomics Approach: Kinobeads Profiling
While originally designed for kinase inhibitors, the principle of Kinobeads can be adapted for other target classes if suitable broad-spectrum affinity probes are available.[17][12][13] This technique is excellent for assessing the selectivity of a compound.[11][12]
Step-by-Step Protocol for Kinobeads-based Competitive Profiling:
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from the biological system of interest, ensuring that protein complexes remain intact.
-
-
Compound Incubation:
-
Incubate the cell lysate with increasing concentrations of the this compound derivative or a vehicle control.
-
-
Affinity Enrichment:
-
Add the Kinobeads (or other suitable affinity matrix) to the lysate and incubate to allow for the binding of target proteins.[17] The bioactive compound in the lysate will compete with the immobilized ligands on the beads for binding to its target proteins.
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the abundance of each protein in the compound-treated samples relative to the control. A dose-dependent decrease in the amount of a protein pulled down by the beads indicates that the compound is binding to that protein.[17]
-
Conclusion: Building a Coherent Mechanistic Narrative
Validating the mechanism of action for a novel bioactive compound like a this compound derivative requires a multi-faceted and logical approach. No single experiment can tell the whole story. By integrating phenotypic screening with powerful target deconvolution techniques such as CETSA and chemical proteomics, researchers can build a compelling, evidence-based narrative of how their compound functions at a molecular level. The comparative data and detailed protocols provided in this guide are intended to serve as a foundational resource for designing and executing a robust research plan, ultimately accelerating the translation of promising bioactive molecules into transformative therapeutics.
References
- Frontiers.
- ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. [Link]
- Creative Biolabs.
- Europe PMC. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. [Link]
- Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]
- Mantell Associates. Small Molecules and their Impact in Drug Discovery. [Link]
- National Institutes of Health (NIH). Target deconvolution techniques in modern phenotypic profiling - PMC. [Link]
- Taylor & Francis Online.
- PubMed. A novel approach for target deconvolution from phenotype-based screening using knowledge graph. [Link]
- Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
- Royal Society of Chemistry. Target identification of natural products and bioactive compounds using affinity-based probes. [Link]
- Semantic Scholar. Target identification of natural products and bioactive compounds using affinity-based probes. [Link]
- Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. [Link]
- National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
- National Institutes of Health (NIH). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. [Link]
- MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
- National Institutes of Health (NIH). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. [Link]
- UKM Medical Molecular Biology Institute.
- Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
- PubMed. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
- CETSA. CETSA. [Link]
Sources
- 1. This compound | 3095-38-3 | FD71039 [biosynth.com]
- 2. criver.com [criver.com]
- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 6. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. A novel approach for target deconvolution from phenotype-based screening using knowledge graph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Dimethyl-4-nitrobenzoic Acid
For laboratory professionals engaged in pharmaceutical research and organic synthesis, the safe handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with 3,5-Dimethyl-4-nitrobenzoic acid (CAS No. 3095-38-3). By understanding the "why" behind each procedural step, researchers can cultivate a culture of safety that extends beyond mere compliance, ensuring both personal well-being and the integrity of their work.
Hazard Assessment: Understanding the Risks
This compound is an aromatic carboxylic acid containing a nitro group. This chemical structure suggests potential hazards that are confirmed by available data. The primary risks associated with this compound are:
-
Serious Eye Irritation: Direct contact of the solid powder or solutions with the eyes can cause significant irritation.
-
Skin Irritation: Prolonged or repeated contact with the skin is likely to cause irritation.
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.
-
Harmful if Swallowed or Inhaled: Similar to other nitroaromatic compounds, it is prudent to assume toxicity upon ingestion or inhalation.
A thorough risk assessment is the first step in any laboratory procedure. Before handling this compound, every researcher must evaluate the specific manipulations planned (e.g., weighing, dissolution, reaction) to determine the potential for exposure.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the identified risks. The following sections detail the minimum required PPE and provide guidance for situations requiring enhanced protection.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation potential, robust eye protection is non-negotiable.
-
Chemical Safety Goggles: These are the minimum requirement for all work with this compound. They must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166 and feature a full seal around the eyes to protect against splashes and airborne particles.
-
Face Shield: When there is a significant risk of splashing, such as when transferring large volumes of a solution or during a vigorous reaction, a face shield should be worn in addition to chemical safety goggles. The face shield provides a broader barrier of protection for the entire face.
Skin and Body Protection: A Barrier Against Contact
To prevent skin irritation and potential absorption, the following should be worn:
-
Chemically Resistant Gloves: Nitrile gloves are a suitable choice for handling solid this compound and its solutions. It is crucial to inspect gloves for any signs of damage before each use and to practice proper glove removal techniques to avoid contaminating the skin. For prolonged or immersive contact, consulting a glove manufacturer's compatibility chart is recommended.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect clothing and underlying skin from accidental spills. For procedures with a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is advised.
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory dress code in any laboratory environment to protect the lower body and feet from spills and falling objects.
Respiratory Protection: Preventing Inhalation of Dust
As a solid, this compound poses an inhalation hazard, particularly when being weighed or transferred.
-
Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls. All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.
-
Respiratory Masks: In situations where a fume hood is not feasible or as a supplementary measure, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used. For significant aerosol generation, a higher level of respiratory protection may be necessary, as determined by your institution's Environmental Health and Safety (EHS) department.
PPE Selection Matrix for Common Laboratory Tasks
The level of PPE required is directly related to the task being performed and the associated risk of exposure. The following table provides guidance for common laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer of Solid | Chemical Safety Goggles | Nitrile Gloves | Laboratory Coat | Work in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is required. |
| Preparation of Solutions | Chemical Safety Goggles | Nitrile Gloves | Laboratory Coat | Work in a well-ventilated area. A fume hood is recommended. |
| Running Reactions at Room Temperature | Chemical Safety Goggles | Nitrile Gloves | Laboratory Coat | Work in a well-ventilated area. |
| Running Reactions at Elevated Temperatures | Chemical Safety Goggles and Face Shield | Nitrile Gloves | Laboratory Coat | Must be performed in a chemical fume hood. |
| Handling Large Quantities (>10g) | Chemical Safety Goggles and Face Shield | Nitrile Gloves | Laboratory Coat and Chemical-Resistant Apron | Must be performed in a chemical fume hood. |
Step-by-Step Protocol for Donning and Doffing PPE
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respiratory Protection (if required): Fit the respirator or mask to your face, ensuring a proper seal.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Face Shield and Goggles: Remove the face shield from the back of the head, followed by the goggles.
-
Lab Coat: Unfasten the lab coat and roll it outwards, away from your body, to contain any contaminants on the surface.
-
Respiratory Protection: Remove the respirator or mask from the back of your head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Safe Handling and Operations
-
Ventilation: Always handle this compound in a well-ventilated area. For any task that could generate dust, a certified chemical fume hood is the preferred engineering control.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Hygiene: Wash hands thoroughly after handling the chemical, before leaving the laboratory, and before eating, drinking, or smoking.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Professional Disposal: Never dispose of this chemical down the drain or in the regular trash. All waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal contractor, in accordance with local, state, and federal regulations.
Diagrams for Enhanced Understanding
PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE.
References
- Carl Roth. (n.d.). *Safety
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
